4-Amino-2-cyanobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOPOUVWODSDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369820-01-8 | |
| Record name | 4-Amino-2-cyanobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Amino-2-cyanobenzoic acid synthesis mechanism
An In-Depth Technical Guide to the Synthesis of 4-Amino-2-cyanobenzoic Acid
Abstract
This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and functional materials. Its unique trifunctional aromatic structure, featuring amino, cyano, and carboxylic acid moieties, makes it a versatile building block for complex molecular architectures. This guide provides an in-depth exploration of the predominant synthetic pathways to this compound, with a strong emphasis on the underlying reaction mechanisms and the strategic rationale behind experimental choices. We will dissect a common multi-step synthesis beginning from a substituted toluene precursor, detailing the critical transformations including nitration, oxidation, reduction, and the culminating Sandmeyer cyanation. Each stage is presented with detailed protocols and mechanistic insights to equip researchers with the foundational knowledge required for successful and optimized synthesis.
Introduction: The Strategic Importance of this compound
Chemical Profile
-
The carboxylic acid (-COOH) group, which can undergo esterification, amide bond formation, or serve as a directing group.
-
The amino (-NH₂) group , a nucleophilic center and a precursor to diazonium salts, enabling a wide range of subsequent transformations.
-
The cyano (-CN) group , an electron-withdrawing group that influences the aromatic ring's reactivity and can be hydrolyzed to a carboxylic acid or reduced to an amine.
The strategic placement of these groups—particularly the ortho-cyano and para-amino relationship to the carboxyl group—presents both challenges and opportunities in its synthesis.
Significance in Synthesis
This compound serves as a crucial intermediate in the development of therapeutic agents and advanced materials.[1] The distinct functionalities allow for sequential, regioselective reactions, making it a valuable scaffold in medicinal chemistry and materials science. Known processes for producing cyanobenzoic acid derivatives often start from expensive or less available materials, making the development of efficient and scalable synthetic routes a significant area of research.[2]
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound is not a trivial one-step process. The functional groups require careful introduction and manipulation to achieve the desired substitution pattern. A logical retrosynthetic approach involves disconnecting the most synthetically accessible bonds, which points towards a strategy of building the molecule from a simpler, commercially available starting material.
A common and industrially relevant approach begins with a substituted toluene derivative, sequentially introducing the required functional groups. The key challenge lies in the order of operations: introducing the cyano group late in the sequence via a Sandmeyer reaction is often preferred, as the nitrile functionality can be sensitive to the harsh conditions required for earlier steps like the oxidation of a methyl group.[2]
Caption: Retrosynthetic analysis of this compound.
A Validated Multi-Step Synthetic Pathway
A robust and frequently cited pathway for synthesizing cyanobenzoic acid derivatives initiates with 2-amino-4-nitrotoluene.[2][3] This method involves a sequence of functional group transformations that are well-established in organic chemistry.
Overall Synthesis Workflow
The complete synthesis can be visualized as a four-stage process, where the aromatic core is systematically modified to introduce the cyano and carboxylic acid groups in the correct positions relative to the final amino group.
Caption: High-level experimental workflow for the synthesis.
Step 1 & 2: Formation of an Amino Intermediate for Cyanation
The initial steps focus on converting the starting material, 2-amino-4-nitrotoluene, into a suitable precursor for the introduction of the cyano group. A common strategy involves replacing the initial amino group with a halogen via a Sandmeyer reaction, reducing the nitro group, and then performing a second Sandmeyer reaction to introduce the nitrile.
A process outlined in patent literature involves the following sequence:
-
Diazotization of 2-amino-4-nitrotoluene : The primary amine is treated with nitrous acid (generated in situ from NaNO₂ and an acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[3] This temperature control is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
Reduction : The nitro group of the resulting compound is then reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C or Ni) or by using a metal in an acidic solution (e.g., Fe/HCl or SnCl₂/HCl).[2][3]
Step 3: The Core Transformation - Sandmeyer Cyanation
This is the key step for introducing the nitrile functionality. The Sandmeyer reaction allows for the substitution of an aromatic amino group via its diazonium salt with a nucleophile, in this case, a cyanide ion.[4]
-
Mechanism Rationale : The reaction proceeds through a radical mechanism initiated by a single-electron transfer from a copper(I) cyanide complex to the diazonium salt.
-
Diazotization : The primary aromatic amine (from Step 2) is converted into a diazonium salt with nitrous acid at low temperature.
-
Electron Transfer : The copper(I) catalyst donates an electron to the diazonium salt, which decomposes to form an aryl radical and nitrogen gas. The copper is oxidized to copper(II).
-
Ligand Transfer : The aryl radical then abstracts a cyanide ligand from the copper(II) cyanide complex.[5] This regenerates the copper(I) catalyst, completing the catalytic cycle.
-
The use of a copper(I) salt (e.g., CuCN) is crucial for the reaction's success.[6]
Caption: Simplified mechanism of the Sandmeyer Cyanation reaction.
Step 4: Final Oxidation to Carboxylic Acid
The final step is the oxidation of the methyl group on the aromatic ring to a carboxylic acid. This transformation must be robust enough to proceed to completion but selective enough not to affect the amino or cyano groups.
-
Choice of Oxidant : Strong oxidizing agents are required. Potassium permanganate (KMnO₄) is a common choice.[3] Other options include ruthenium or iridium-derivative catalysts.[2]
-
Reaction Conditions : The reaction is typically performed in an aqueous solution under basic or neutral conditions and often requires heating to drive the reaction to completion. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final this compound product. The presence of the nitrile group can sometimes lead to lower yields in this step, making optimization of conditions critical.[2]
Experimental Protocols
The following protocol is a representative synthesis adapted from established procedures.[2][3] Caution: This protocol involves highly toxic reagents (cyanides) and potentially unstable intermediates (diazonium salts). It must only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: Four-Step Synthesis of this compound
Objective: To synthesize this compound from 2-amino-4-nitrotoluene.
Materials:
-
2-amino-4-nitrotoluene
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Iron (Fe) powder or Palladium on Carbon (Pd/C)
-
Copper(I) cyanide (CuCN)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Appropriate organic solvents (e.g., ethanol, ethyl acetate)
Step-by-Step Methodology:
-
Step 1: Synthesis of 2-Chloro-4-nitrotoluene (Illustrative Intermediate) a. Suspend 2-amino-4-nitrotoluene in concentrated HCl and cool to 0-5 °C in an ice-salt bath. b. Add a pre-chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. c. In a separate flask, prepare a solution of copper(I) chloride in HCl. d. Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of N₂ gas will occur. e. Allow the reaction to warm to room temperature and stir for 2-3 hours. f. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 2: Synthesis of 3-Chloro-4-methylaniline a. Dissolve the 2-chloro-4-nitrotoluene from the previous step in ethanol. b. Add iron powder and concentrated HCl. c. Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC. d. Cool the reaction, filter off the iron salts, and neutralize the filtrate with a base (e.g., NaOH solution). e. Extract the product, wash, dry, and concentrate to yield the aniline intermediate.
-
Step 3: Synthesis of 4-Amino-2-cyanotoluene a. Repeat the diazotization procedure from Step 1a-b using 3-chloro-4-methylaniline. b. In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. c. Slowly add the diazonium salt solution to the cyanide solution at a controlled temperature. d. Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction. e. Cool, extract the product, and purify by chromatography or recrystallization.
-
Step 4: Synthesis of this compound a. Suspend 4-amino-2-cyanotoluene in an aqueous solution of sodium hydroxide. b. Heat the mixture and add a solution of potassium permanganate portion-wise, maintaining a gentle reflux. The purple color of the permanganate should disappear. c. After the addition is complete, continue heating for another 1-2 hours. d. Cool the reaction and filter off the manganese dioxide byproduct. e. Acidify the clear filtrate with HCl until a precipitate forms. f. Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.
Quantitative Data and Characterization
Successful synthesis requires rigorous monitoring and characterization at each step. The following table presents expected outcomes and analytical data for the final product.
| Parameter | Expected Result | Method |
| Overall Yield | 25-40% (from 2-amino-4-nitrotoluene) | Gravimetric Analysis |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | >200 °C (with decomposition) | Melting Point Apparatus |
| Purity | >98% | HPLC |
| ¹H NMR | Consistent with structure | NMR Spectroscopy |
| IR Spectrum | Peaks for -NH₂, -CN, -C=O, -OH | FTIR Spectroscopy |
Conclusion
The synthesis of this compound is a multi-step endeavor that relies on a sequence of classical organic transformations. The pathway proceeding through a substituted toluene intermediate via reduction and Sandmeyer cyanation, followed by a final oxidation, represents a viable and well-documented strategy. A thorough understanding of the mechanisms, particularly the conditions-sensitive diazotization and Sandmeyer reactions, is paramount for achieving satisfactory yields and purity. The protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers and drug development professionals aiming to utilize this versatile chemical intermediate in their work.
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MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Amino-2-cyanobenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from related analogs, computational predictions, and established analytical methodologies to offer a thorough scientific profile. It is designed to be a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar chemical entities.
Introduction: The Scientific Rationale
This compound belongs to a class of substituted aromatic compounds that are pivotal building blocks in the synthesis of pharmaceuticals and functional materials. The presence of three distinct functional groups—an amine, a nitrile, and a carboxylic acid—on a benzene ring imparts a unique combination of reactivity, polarity, and hydrogen bonding capabilities. These features make it an attractive scaffold for designing molecules with specific biological activities or material properties.
The strategic placement of the amino and cyano groups on the benzoic acid framework can influence its electronic properties, acidity, and three-dimensional conformation. Such structural nuances are critical in drug design for optimizing ligand-receptor interactions and in materials science for controlling self-assembly and bulk properties. This guide aims to provide a foundational understanding of these characteristics to facilitate further research and development.
Molecular Structure and Identification
A clear identification of the molecule is paramount. This compound is structurally distinct from its isomers, and it is crucial to use the correct identifiers to ensure the integrity of research data.
-
Chemical Name: this compound
-
CAS Number: 1369820-01-8[1]
-
Molecular Formula: C₈H₆N₂O₂
-
Molecular Weight: 162.15 g/mol [1]
It is important to distinguish this compound from its isomer, 2-Amino-4-cyanobenzoic acid (CAS Number: 64630-00-8), as their physicochemical and biological properties are expected to differ.[2][3][4]
Physicochemical Properties: A Data-Driven Analysis
Due to the scarcity of direct experimental data for this compound, the following table includes data from the closely related and well-characterized compound, 4-cyanobenzoic acid, for comparative purposes. Additionally, predicted values for the target molecule are provided where available.
| Property | This compound (Predicted/Estimated) | 4-Cyanobenzoic Acid (Experimental) | Data Source (4-Cyanobenzoic Acid) |
| Melting Point | Not available | 219-221 °C (decomposes) | [5][6] |
| Boiling Point | Not available | ~341 °C at 760 mmHg | [7] |
| Water Solubility | Likely low, enhanced at high/low pH | 1.2 g/L | [5] |
| Solubility in Organic Solvents | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | Soluble in methanol.[5][6] | [5][6] |
| pKa | Estimated to have two pKa values: one for the carboxylic acid (around 3-4) and one for the anilinium ion (around 2-3). | 3.55 (at 25 °C) | [5][6] |
Expert Insights on Property Predictions:
-
Melting Point: The introduction of an amino group capable of hydrogen bonding is expected to influence the crystal lattice energy. However, without experimental data, a precise prediction is challenging.
-
Solubility: The amphoteric nature of this compound, with both a basic amino group and an acidic carboxyl group, suggests its solubility will be highly pH-dependent. In acidic solutions, the amino group will be protonated, and in basic solutions, the carboxylic acid will be deprotonated, both increasing water solubility. Its solubility in organic solvents will be governed by the polarity of the solvent.
-
pKa: The pKa of the carboxylic acid is likely to be slightly higher (less acidic) than that of 4-cyanobenzoic acid due to the electron-donating nature of the amino group. Conversely, the pKa of the anilinium ion will be lower than that of aniline due to the electron-withdrawing effects of the cyano and carboxyl groups.
Spectroscopic Profile: The Fingerprint of a Molecule
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three substituents. The amine protons will likely appear as a broad singlet, and the carboxylic acid proton as a very broad singlet at a downfield chemical shift, both of which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The spectrum should display signals for the six aromatic carbons, the nitrile carbon, and the carboxyl carbon. The chemical shifts will be indicative of the electronic environment of each carbon atom.
4.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Comments |
| N-H Stretch (Amino) | 3300-3500 | Two bands are expected for the symmetric and asymmetric stretching of the primary amine. |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | A very broad band due to hydrogen bonding. |
| C≡N Stretch (Nitrile) | 2220-2260 | A sharp, medium-intensity band. |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | A strong, sharp band. |
| C=C Stretch (Aromatic) | 1450-1600 | Multiple bands of varying intensity. |
| N-H Bend (Amino) | 1550-1650 | |
| C-N Stretch (Aromatic Amine) | 1250-1360 | |
| C-O Stretch (Carboxylic Acid) | 1210-1320 | |
| O-H Bend (Carboxylic Acid) | 1395-1440 |
4.3. UV-Vis Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, is expected to show absorption bands in the ultraviolet region characteristic of a substituted benzene ring. The presence of the amino and cyano groups will likely cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzoic acid.
Synthesis and Reactivity
While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be designed based on established organic chemistry reactions and patent literature describing the synthesis of related compounds.[8][9]
Proposed Synthetic Pathway:
A potential synthetic approach could start from a readily available substituted toluene derivative, followed by a series of functional group transformations. For instance, a process could involve the Sandmeyer reaction to introduce the cyano group and subsequent oxidation of the methyl group to a carboxylic acid.
A systematic workflow for the physicochemical characterization of this compound.
Conclusion and Future Directions
This compound is a promising but currently under-characterized molecule with significant potential in various fields of chemical science. This guide has consolidated the available information and provided a framework for its further investigation. The immediate future of research on this compound should focus on its efficient and scalable synthesis, followed by a thorough experimental determination of its fundamental physicochemical properties. This foundational data will be invaluable for its application in rational drug design, the development of novel materials, and as a versatile building block in organic synthesis.
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A Technical Guide to the Theoretical and Experimental Properties of 4-Amino-2-cyanobenzoic Acid
Abstract
4-Amino-2-cyanobenzoic acid is a substituted anthranilic acid derivative whose unique electronic and structural features—a push-pull system modulated by an ortho-cyano group—make it a molecule of significant interest in medicinal chemistry and materials science. This guide provides an in-depth exploration of its properties, bridging the gap between theoretical predictions derived from quantum chemical calculations and the practical realities of experimental characterization. We delve into the causality behind methodological choices for both in silico modeling and laboratory protocols, offering a self-validating framework for researchers. This document serves not just as a repository of data, but as a strategic guide for investigating molecules of this class, emphasizing the synergy between computational and empirical approaches to accelerate research and development.
Introduction: A Molecule of Strategic Interest
This compound belongs to a class of small molecules that serve as versatile scaffolds in drug discovery and the synthesis of functional materials. The benzene ring is functionalized with three key groups:
-
An amino group (-NH₂) at the C4 position, acting as an electron-donating group (EDG).
-
A carboxylic acid group (-COOH) at the C1 position, a strong electron-withdrawing group (EWG).
-
A cyano group (-C≡N) at the C2 position, another potent EWG.
This specific arrangement creates a fascinating electronic profile. The para-disposed amino and carboxyl groups form a classic "push-pull" system, which is known to give rise to interesting photophysical properties and is a common motif in pharmacophores. The addition of the ortho-cyano group introduces steric hindrance and further modulates the electronic landscape, influencing molecular conformation, intermolecular interactions, and reactivity. Understanding the interplay between these groups is critical for leveraging this molecule as a synthetic building block. This guide will systematically dissect its properties, beginning with a computational forecast and followed by a blueprint for empirical validation.
Theoretical Properties: An In Silico Blueprint
Before committing to laboratory synthesis and analysis, computational modeling provides an invaluable, resource-efficient preview of a molecule's expected properties. Density Functional Theory (DFT) is the workhorse for such investigations in organic chemistry, offering a robust balance of accuracy and computational cost.
Computational Methodology
The choice of method and basis set is a critical decision that dictates the quality of the theoretical data. For molecules like this compound, which feature π-conjugation, polar functional groups, and potential for intramolecular hydrogen bonding, a well-considered approach is essential.
-
Expertise & Causality: We select the B3LYP hybrid functional . B3LYP is widely trusted for its excellent performance in predicting the geometries and vibrational frequencies of organic molecules.[1] To accurately model both the core and valence electrons, especially on heteroatoms like nitrogen and oxygen, we employ the 6-311++G(d,p) basis set . The ++ diffuse functions are crucial for describing the lone pairs and potential non-covalent interactions, while the (d,p) polarization functions allow for greater flexibility in describing bonding orbitals, which is vital for a conjugated system.[2] Calculations are modeled in the gas phase to obtain the intrinsic properties of an isolated molecule, free from intermolecular influences.
Predicted Molecular Geometry
The optimized geometry reveals key structural parameters. The molecule is largely planar, a consequence of the sp² hybridization of the benzene ring. However, minor deviations are expected due to steric repulsion between the ortho-disposed carboxylic acid and cyano groups. An intramolecular hydrogen bond between the carboxylic proton and the nitrogen of the cyano group is a plausible conformational feature that would enhance planarity and stability.
Calculated Spectroscopic Signatures
DFT calculations allow for the pre-determination of spectra, which is instrumental in assigning peaks in subsequent experimental data.
Vibrational Frequencies (IR & Raman): Theoretical vibrational analysis predicts the frequencies and intensities of infrared and Raman bands. These frequencies correspond to specific molecular motions (stretches, bends, torsions). For this compound, several key vibrations serve as diagnostic markers:
-
-C≡N Stretch: A strong, sharp band predicted in the 2230–2240 cm⁻¹ region.[3]
-
C=O Stretch (Carboxylic Acid): A very strong band anticipated around 1720-1740 cm⁻¹ for the monomeric form.
-
N-H Stretches (Amino Group): Two distinct bands expected between 3400 and 3500 cm⁻¹ (asymmetric and symmetric stretching).
-
O-H Stretch (Carboxylic Acid): A broad band, typically centered around 3000-3300 cm⁻¹.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning experimental spectra, especially for complex aromatic substitution patterns.
Experimental Characterization: Empirical Validation
The following section outlines the protocols for synthesizing and empirically verifying the properties of this compound. Each protocol is designed as a self-validating system, ensuring the integrity of the results.
Synthesis Protocol
A common route to this class of molecules involves the cyanation of a corresponding halogenated precursor, such as 4-Amino-2-bromobenzoic acid, via a metal-catalyzed cross-coupling reaction.
Objective: To synthesize this compound with high purity.
Methodology: Rosenmund-von Braun Reaction
-
Reactant Preparation: In a dry, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-amino-2-bromobenzoic acid (1 equivalent) and copper(I) cyanide (1.2 equivalents).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent such as DMF or NMP under an inert atmosphere (N₂ or Ar).
-
Reaction: Heat the mixture to 140-160 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: The high temperature is necessary to overcome the activation energy for the nucleophilic substitution on the aromatic ring. Cu(I)CN is both the source of the cyanide nucleophile and the catalyst.
-
-
Workup: Cool the reaction mixture to room temperature. Pour it into a solution of aqueous ammonia or ferric chloride to complex with the copper salts.
-
Acidification & Isolation: Filter the mixture. Acidify the filtrate with concentrated HCl until a precipitate forms (pH ~2-3).
-
Purification: Collect the crude solid by vacuum filtration. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
-
Validation: Confirm the product's identity and purity by measuring its melting point and acquiring spectroscopic data as described below.
Spectroscopic Analysis Protocols
Objective: To obtain high-resolution spectroscopic data for structural confirmation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Trustworthiness: NMR is the gold standard for unambiguous structure elucidation in organic chemistry.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is chosen for its ability to dissolve the polar, amphiprotic molecule and to ensure that the acidic proton of the -COOH group is observable and can exchange with residual water in the solvent.
-
-
Instrumentation: Use a ≥400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. The aromatic region (6.0-8.0 ppm) will be of particular interest, showing a characteristic splitting pattern for the three adjacent ring protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will confirm the presence of the 8 unique carbon atoms in the molecule, including the characteristic signals for the nitrile (-C≡N) carbon (~115-120 ppm) and the carbonyl (C=O) carbon (~165-170 ppm).
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Trustworthiness: FTIR provides direct evidence of the functional groups present in the molecule.
-
Methodology:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the dry sample with potassium bromide, or use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Compare the positions of the observed absorption bands with the theoretically predicted frequencies to confirm the presence of the cyano, amino, and carboxylic acid functionalities.
-
Comparative Analysis: Bridging Theory and Experiment
The core of this guide lies in the direct comparison of the predicted and measured data. Discrepancies are not failures of the methods but are themselves sources of valuable information.
Visualizing the Workflow
The relationship between the theoretical and experimental arms of this investigation can be visualized as a feedback loop, where each informs the other.
Caption: A workflow diagram illustrating the synergy between theoretical prediction and experimental validation.
NMR Spectral Comparison
The following table compares predicted ¹H NMR chemical shifts with expected experimental values in DMSO-d₆. The atom numbering corresponds to standard IUPAC nomenclature.
| Proton | Predicted (Gas Phase, ppm) | Expected Experimental (DMSO-d₆, ppm) | Rationale for Difference |
| H-3 | ~6.8 | ~6.9-7.1 | Ortho to -NH₂ (shielding), ortho to -CN (deshielding). Solvent effects cause minor shifts. |
| H-5 | ~6.6 | ~6.7-6.9 | Ortho to -NH₂ (strong shielding). |
| H-6 | ~7.7 | ~7.8-8.0 | Ortho to -COOH (strong deshielding). |
| -NH₂ | ~4.5 | ~5.5-6.5 (broad) | Gas phase does not account for hydrogen bonding with the DMSO solvent, which deshields the protons. |
| -COOH | ~10.0 | ~12.0-13.0 (very broad) | Strong hydrogen bonding with DMSO significantly deshields the acidic proton. |
Vibrational Spectra Comparison
Theoretical frequencies are systematically higher than experimental ones due to the harmonic approximation used in calculations. A scaling factor is often applied for better correlation.
| Functional Group | Predicted Frequency (cm⁻¹) | Expected Experimental (cm⁻¹) | Rationale for Difference |
| -C≡N Stretch | ~2260 | ~2235 | Anharmonicity and intermolecular interactions in the solid state slightly lower the frequency. |
| C=O Stretch | ~1755 | ~1680-1700 | In the solid state, strong intermolecular hydrogen bonding (dimerization) of the carboxylic acid significantly weakens the C=O bond, causing a large redshift. |
| N-H Stretches | ~3550, ~3450 | ~3480, ~3380 | Solid-state hydrogen bonding affects these frequencies, typically causing a redshift and broadening compared to the gas phase. |
Applications in Drug Development
The structural and electronic properties of this compound make it a valuable intermediate.
-
Scaffold for Kinase Inhibitors: The aminobenzoic acid core is a known hinge-binding motif for many protein kinases. The cyano group can be used to form additional hydrogen bonds or as a reactive handle for further elaboration.
-
Building Block for Heterocycles: The vicinal amino and cyano groups are precursors to condensed heterocyclic systems, such as quinazolines, which are prevalent in medicinal chemistry.[4]
-
Modulation of Physicochemical Properties: The combination of H-bond donors (-NH₂, -COOH) and an acceptor (-C≡N) allows for fine-tuning of solubility, crystal packing, and target engagement.
Conclusion
This guide has established a comprehensive framework for understanding this compound by juxtaposing its theoretical and experimental characteristics. The in silico predictions derived from DFT calculations provide a powerful, predictive lens through which to plan experiments and interpret empirical data. Conversely, the experimental results serve to validate and refine the computational models. The observed discrepancies, particularly in the vibrational frequency of the carbonyl group and the chemical shifts of exchangeable protons, highlight the profound influence of the local environment (solvation, hydrogen bonding) and underscore the importance of this integrated theoretical-experimental approach. For researchers in drug development, a thorough grasp of these properties is paramount for the rational design of next-generation therapeutics using this versatile molecular scaffold.
References
-
Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H. K. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o37. [Link]
- BenchChem. (2025). A Comparative Guide to the Structural Confirmation of 4-Amino-2-chlorobenzoic Acid Derivatives using NMR Spectroscopy. BenchChem.
- Arjunan, V., Ravindran, P., & Mohan, S. (2011). FT-IR and FT-Raman spectral analysis and quantum chemical studies on 4-aminobenzoic acid and 4-cyanobenzoic acid. Indian Journal of Pure & Applied Physics, 49, 82-93.
-
PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
- BenchChem. (2025). The Biological Significance of 4-Amino-2-chlorobenzoic Acid: A Technical Guide. BenchChem.
- Google Patents. (n.d.). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- Google Patents. (n.d.). Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
-
PubChem. (n.d.). Methyl 4-amino-2-cyanobenzoate. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
- Arjunan, V., Santhanam, R., & Mohan, S. (2011). DFT and ab initio quantum chemical studies on p-cyanobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(5), 1449-1454.
- Rasayan Journal of Chemistry. (2009). Vibrational Spectroscopic Studies of 4-Cyanobenzoic Acid. Rasayan J. Chem, 2(2), 325-330.
- Lewandowski, W., Samsonowicz, M., & Hrynaszkiewicz, T. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-746, 185-192.
- Almalki, F. A., Al-Hussain, S. A., Armaković, S., Armaković, S. J., Al-Fahemi, J. H., & El-Emam, A. A. (2022). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)
- Linstrom, P. J., & Mallard, W. G. (Eds.). (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology.
- Sundaraganesan, N., Ilakiamani, S., & Saleem, H. (2006). Vibrational spectroscopic studies of 4-cyanobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 617-622.
- Ghodsi, A., Gholipour, A. R., & Morsali, A. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. International Journal of Molecular Sciences, 24(3), 2419.
- BenchChem. (2025). Spectroscopic Profile of 4-Amino-2-chlorobenzoic Acid: A Technical Guide. BenchChem.
- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.
Sources
discovery and history of 4-Amino-2-cyanobenzoic acid
An In-Depth Technical Guide to 4-Amino-2-cyanobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in modern medicinal chemistry. The document delves into the historical context of its development, detailed synthetic pathways, physicochemical and spectroscopic properties, and its significant applications, particularly in the discovery of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights.
Introduction: The Emergence of a Versatile Scaffolding
This compound has emerged as a molecule of significant interest in the realm of pharmaceutical sciences. Its unique trifunctional aromatic scaffold, featuring a carboxylic acid, an amino group, and a nitrile moiety, offers a versatile platform for the synthesis of complex molecular architectures. While the precise date of its initial discovery is not well-documented, its history is intrinsically linked to the broader development of cyanobenzoic acid derivatives and their application as crucial building blocks in organic synthesis.[1]
The strategic placement of the amino and cyano groups on the benzoic acid core allows for a wide range of chemical modifications, making it an invaluable intermediate for creating diverse libraries of compounds for high-throughput screening. The carboxylic acid provides a handle for amide bond formation, the amino group can be readily derivatized, and the nitrile group can undergo various transformations or act as a key pharmacophoric element. This versatility has positioned this compound as a key intermediate in the development of novel therapeutics, particularly in the area of antithrombotic agents.[2]
Synthesis and Purification: A Multi-Step Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common synthetic strategies are adapted from established methods for producing cyanobenzoic acid derivatives.[2] The following protocol is a representative example based on a patented synthetic route for related compounds.
Proposed Synthetic Pathway
The synthesis can be logically divided into four main stages, starting from a readily available substituted nitrotoluene.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Diazotization of 2-Amino-4-nitrotoluene
-
In a well-ventilated fume hood, prepare a solution of 2-Amino-4-nitrotoluene in an appropriate acidic medium (e.g., aqueous hydrochloric acid).
-
Cool the solution to 0-5 °C using an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.
-
Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete.
Step 2: Sandmeyer Reaction for Cyanation
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuCN solution. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.
-
Cool the mixture and extract the product, 2-Cyano-4-nitrotoluene, with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Step 3: Reduction of the Nitro Group
-
Dissolve the crude 2-Cyano-4-nitrotoluene in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium carbonate solution) and extract the product, 2-Cyano-4-aminotoluene, with an organic solvent.
-
Dry the organic extract and evaporate the solvent to yield the crude amine.
Step 4: Oxidation of the Methyl Group
-
Suspend the crude 2-Cyano-4-aminotoluene in an aqueous solution, potentially with a co-solvent like pyridine.
-
Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions while monitoring the temperature.
-
Heat the reaction mixture to reflux for several hours until the purple color of the permanganate disappears.
-
Cool the mixture and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product, this compound.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a product of high purity.
Physicochemical and Spectroscopic Characterization
Due to the limited availability of experimental data for this compound, the following properties are based on data from the closely related compound, 4-cyanobenzoic acid, and theoretical predictions.
Physicochemical Properties
| Property | Value (Estimated) | Source |
| Molecular Formula | C₈H₆N₂O₂ | - |
| Molecular Weight | 162.15 g/mol | - |
| Appearance | Off-white to light yellow crystalline solid | [1] |
| Melting Point | > 200 °C (with decomposition) | [3] |
| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. | [3] |
| pKa | ~3.5 (for the carboxylic acid) | [3] |
Spectroscopic Analysis
While experimentally obtained spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its functional groups and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: The three protons on the benzene ring would appear as a complex multiplet system in the aromatic region (δ 6.5-8.0 ppm). The electron-donating amino group and the electron-withdrawing cyano and carboxyl groups will influence their chemical shifts.
-
Amine Protons: A broad singlet corresponding to the two amine protons would be expected, with its chemical shift being solvent-dependent.
-
Carboxylic Acid Proton: A broad singlet for the acidic proton, typically at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Six distinct signals for the aromatic carbons are expected in the range of δ 110-150 ppm.
-
Nitrile Carbon: A signal for the cyano carbon atom would appear around δ 115-120 ppm.
-
Carboxyl Carbon: The carboxylic acid carbon would be the most downfield signal, expected around δ 165-175 ppm.
Infrared (IR) Spectroscopy
Based on the IR spectrum of the related 4-cyanobenzoic acid, the following characteristic absorption bands are expected:[4]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500-3300 | Broad |
| N-H stretch (Amine) | 3300-3500 | Medium, two bands |
| C≡N stretch (Nitrile) | 2220-2240 | Sharp, medium |
| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |
| C=C stretch (Aromatic) | 1450-1600 | Medium to strong |
| C-N stretch (Amine) | 1250-1350 | Medium |
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the carboxylic acid group and other characteristic fragments.
Applications in Drug Discovery and Development
The primary application of this compound is as a key intermediate in the synthesis of novel therapeutic agents.[2] Its trifunctional nature allows for the construction of complex molecules with desired pharmacological properties.
Antithrombotic Agents
A significant area of application is in the development of antithrombotic drugs.[2] These agents are crucial in the treatment and prevention of cardiovascular diseases such as myocardial infarction and stroke. The this compound scaffold can be elaborated to synthesize inhibitors of key enzymes in the coagulation cascade.
Sources
A Technical Guide to the Spectroscopic Profile of 4-Amino-2-cyanobenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 4-Amino-2-cyanobenzoic acid (C₈H₆N₂O₂), a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages advanced predictive modeling and comparative data from analogous structures to offer a robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals, providing foundational data for compound identification, structural elucidation, and analytical method development.
Introduction
This compound is a substituted aromatic compound featuring three key functional groups: an amino group (-NH₂), a cyano group (-C≡N), and a carboxylic acid group (-COOH). This unique substitution pattern on the benzene ring makes it a versatile building block in organic synthesis. The interplay of the electron-donating amino group and the electron-withdrawing cyano and carboxyl groups creates a distinct electronic environment, which is reflected in its spectroscopic properties. Understanding these properties is crucial for its unambiguous identification and for predicting its reactivity and potential applications.
This guide provides a detailed, albeit predictive, exploration of the spectroscopic signature of this compound. While experimental verification is always the gold standard, the data and interpretations presented herein offer a solid starting point for any research involving this compound.
Molecular Structure
The structural arrangement of functional groups is paramount to interpreting spectroscopic data. The atoms in this compound are numbered below for clarity in spectral assignments.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below, assuming a deuterated dimethyl sulfoxide (DMSO-d₆) solvent, which is capable of dissolving the polar compound and has exchangeable protons that do not interfere with the signals of interest.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and exchangeable protons of the amino and carboxylic acid groups.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~12.5 | Broad Singlet | - | H of COOH |
| ~7.6 | Doublet | ~8.4 | H-6 |
| ~6.8 | Doublet | ~2.1 | H-3 |
| ~6.6 | Doublet of Doublets | ~8.4, ~2.1 | H-5 |
| ~6.1 | Broad Singlet | - | NH₂ |
Interpretation and Causality:
-
-COOH Proton (~12.5 ppm): The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be highly variable and dependent on concentration and temperature.
-
Aromatic Protons (6.6-7.6 ppm): The three aromatic protons are in different chemical environments.
-
H-6 is predicted to be the most downfield of the aromatic protons. It is ortho to the electron-withdrawing carboxylic acid group and experiences its deshielding effect. It appears as a doublet due to coupling with H-5.
-
H-3 is ortho to the strongly electron-donating amino group, which shields it, shifting it significantly upfield. It is also ortho to the cyano group. It appears as a doublet due to coupling with H-5.
-
H-5 is coupled to both H-6 and H-3, resulting in a doublet of doublets. It is shielded by the para amino group.
-
-
-NH₂ Protons (~6.1 ppm): The protons of the amino group also give rise to a broad singlet. Their chemical shift is influenced by hydrogen bonding and the electronic nature of the aromatic ring.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, one for each carbon atom in a unique electronic environment.
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C-7 (COOH) |
| ~154 | C-4 |
| ~134 | C-6 |
| ~120 | C-5 |
| ~118 | C-8 (CN) |
| ~115 | C-1 |
| ~112 | C-3 |
| ~105 | C-2 |
Interpretation and Causality:
-
Carboxyl Carbon (C-7, ~167 ppm): This carbon is significantly deshielded due to being double-bonded to one oxygen and single-bonded to another, placing it in the typical range for carboxylic acids.[1]
-
Aromatic Carbons (105-154 ppm):
-
C-4 (~154 ppm): The carbon attached to the strongly electron-donating amino group is the most deshielded of the ring carbons, a characteristic feature of aniline-type compounds.
-
C-2 (~105 ppm): The carbon bearing the cyano group is expected to be relatively upfield.
-
C-1, C-6, C-3, C-5: The remaining aromatic carbons have chemical shifts determined by the combined electronic effects of the three substituents. The assignments are based on predictive models that account for these complex interactions.
-
-
Nitrile Carbon (C-8, ~118 ppm): The carbon of the cyano group typically appears in this region of the spectrum.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are based on known frequency ranges for its constituent groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3450 - 3300 | Medium | N-H stretching (asymmetric & symmetric) |
| 3300 - 2500 | Broad | O-H stretching (carboxylic acid) |
| ~2230 | Medium-Strong | C≡N stretching (nitrile) |
| ~1700 | Strong | C=O stretching (carboxylic acid) |
| ~1620 | Medium | N-H bending (scissoring) |
| 1600 - 1450 | Medium | C=C stretching (aromatic ring) |
| ~1300 | Medium | C-O stretching |
| ~1250 | Medium | C-N stretching |
Interpretation and Causality:
-
N-H and O-H Stretching Region (2500-3500 cm⁻¹): The spectrum is expected to be complex in this region. The two sharp-to-medium peaks around 3450-3300 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretches of the primary amine. Overlapping this will be a very broad absorption from the O-H stretch of the carboxylic acid, which is broadened due to hydrogen bonding.
-
C≡N Stretch (~2230 cm⁻¹): The nitrile group gives a very characteristic, sharp absorption in this region. Its intensity is enhanced by the electronic asymmetry of the molecule.[2]
-
C=O Stretch (~1700 cm⁻¹): A strong, sharp peak is expected for the carbonyl stretch of the carboxylic acid. This is one of the most prominent peaks in the spectrum.
-
Fingerprint Region (<1650 cm⁻¹): This region will contain a multitude of bands.
-
The N-H bending vibration of the amino group is expected around 1620 cm⁻¹.
-
Aromatic C=C stretching vibrations will appear as a series of bands between 1450 and 1600 cm⁻¹.
-
C-O and C-N stretching bands will also be present, providing further evidence for the structure.
-
Experimental Protocol: IR Spectroscopy
Objective: To obtain an infrared spectrum to identify the functional groups in this compound.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum Data
The predicted molecular weight of this compound (C₈H₆N₂O₂) is 162.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z = 162.
| m/z | Proposed Fragment | Formula of Fragment |
| 162 | Molecular Ion [M]⁺˙ | [C₈H₆N₂O₂]⁺˙ |
| 145 | [M - OH]⁺ | [C₈H₅N₂O]⁺ |
| 117 | [M - COOH]⁺ | [C₇H₅N₂]⁺ |
| 90 | [C₆H₄N]⁺ | [C₆H₄N]⁺ |
Interpretation and Causality of Fragmentation:
The fragmentation of the molecular ion is driven by the loss of stable neutral molecules and the formation of stable carbocations.
-
Loss of a Hydroxyl Radical: The initial fragmentation is likely the loss of a hydroxyl radical (•OH) from the carboxylic acid group, leading to a stable acylium ion at m/z 145 .
-
Loss of a Carboxyl Radical: Another primary fragmentation pathway is the loss of the entire carboxyl group (•COOH), resulting in a fragment at m/z 117 .
-
Further Fragmentation: The fragment at m/z 117 can further lose a molecule of hydrogen cyanide (HCN) to give a fragment at m/z 90 .
Proposed Fragmentation Pathway
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range (e.g., m/z 40-300) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Detection: Detect the ions using an electron multiplier or other suitable detector.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.
General Spectroscopic Workflow
The logical flow for analyzing a novel compound like this compound involves a multi-technique approach to unambiguously confirm its structure.
Caption: General workflow for spectroscopic characterization.
Conclusion
This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectra of this compound. By interpreting the predicted data through the lens of fundamental spectroscopic principles and causality, we have constructed a comprehensive spectral profile for this molecule. The provided protocols offer standardized methods for acquiring experimental data, which will be essential for validating these predictions. This guide serves as a valuable resource for any scientist working with or synthesizing this compound, facilitating its identification and characterization.
References
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Unlocking the Potential of 4-Amino-2-cyanobenzoic Acid: A Technical Guide for Researchers
Abstract
4-Amino-2-cyanobenzoic acid, a versatile bifunctional aromatic molecule, is emerging as a critical building block in diverse fields of scientific research, from medicinal chemistry to materials science. Its unique structural arrangement, featuring a carboxylic acid, an amino group, and a nitrile group on a benzene ring, offers a rich scaffold for chemical modification and the synthesis of novel compounds with significant biological and physical properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of this compound. We will delve into its role in the synthesis of heterocyclic compounds, its application as a precursor for advanced enzyme inhibitors, and its potential in the development of novel fluorescent probes and functional polymers. This guide will not only detail the theoretical underpinnings of these applications but also provide actionable experimental protocols and workflows to empower researchers in their scientific endeavors.
Introduction: The Chemical Versatility of this compound
This compound (4A2CBA) is an aromatic organic compound with the molecular formula C₈H₆N₂O₂. The strategic placement of its functional groups—an amino group at position 4, a cyano (nitrile) group at position 2, and a carboxylic acid group at position 1—creates a molecule with distinct reactive sites. This trifecta of functionality allows for a wide array of chemical transformations, making it a highly valuable intermediate in organic synthesis.
The presence of the electron-donating amino group and the electron-withdrawing cyano and carboxyl groups influences the reactivity of the aromatic ring, enabling selective modifications. The amino group can be readily diazotized or acylated, the carboxylic acid can be esterified or converted to an amide, and the nitrile group can be hydrolyzed or reduced. This inherent reactivity is the cornerstone of its utility in constructing complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
| Appearance | Off-white to pale yellow powder |
| Melting Point | >300 °C |
| Solubility | Soluble in DMSO and DMF |
| pKa | (Predicted) ~3-4 for the carboxylic acid, ~2-3 for the aniline nitrogen |
Core Application: A Scaffold for Heterocyclic Synthesis
Azaheterocyclic compounds are fundamental to medicinal chemistry and materials science, and this compound serves as an excellent starting material for their synthesis.[1] The arrangement of the amino and cyano groups is particularly conducive to the formation of fused heterocyclic systems.
Synthesis of Quinazoline and Quinazolinedione Derivatives
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[2][3] this compound is a key precursor for the synthesis of substituted quinazolinediones. The general synthetic strategy involves the reaction of the amino group with a suitable carbonyl-containing reagent, followed by intramolecular cyclization involving the nitrile group.
Experimental Protocol: Synthesis of a Substituted Quinazolinedione from this compound
Objective: To synthesize a 2,4-quinazolinedione derivative via a one-pot reaction.
Materials:
-
This compound
-
An appropriate isocyanate (e.g., Phenyl isocyanate)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in anhydrous DMF.
-
Add 1.1 equivalents of triethylamine to the solution and stir for 10 minutes at room temperature.
-
Slowly add 1.1 equivalents of the desired isocyanate to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1N HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.
Caption: Synthesis of a substituted quinazolinedione from this compound.
Application in Drug Discovery: A Precursor for Potent Enzyme Inhibitors
The structural motifs derived from this compound are present in several classes of enzyme inhibitors, making it a valuable starting material for drug discovery and development.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with BRCA1/2 mutations.[4][5] Many PARP inhibitors feature a phthalazinone or a similar heterocyclic core, which can be synthesized from precursors like this compound. The carboxamide moiety, often present in PARP inhibitors, can be derived from the carboxylic acid and amino groups of the starting material.
The design of novel PARP inhibitors often involves creating a scaffold that mimics the nicotinamide portion of the NAD+ substrate, which binds to the active site of the enzyme.[6] The aromatic ring and the functional groups of this compound provide an excellent foundation for building such pharmacophores.
Workflow: Rational Design and Synthesis of a Novel PARP Inhibitor
Caption: A workflow for the design and development of novel PARP inhibitors.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibitors have therapeutic applications as diuretics, anti-glaucoma agents, and anti-cancer drugs. The 4-anilinoquinazoline scaffold, which can be derived from aminobenzoic acid precursors, has been explored for the development of carbonic anhydrase inhibitors.[2] The amino group of this compound can be functionalized to introduce the necessary sulfonamide or other zinc-binding groups required for potent inhibition.
Emerging Applications in Materials Science and Imaging
The unique electronic and structural properties of this compound and its derivatives open up possibilities in materials science and bio-imaging.
Development of Fluorescent Probes
Fluorescent probes are indispensable tools for visualizing biological processes in real-time.[7][8][9] The rigid aromatic structure of this compound can serve as a core for the development of novel fluorophores. The amino group can act as an electron donor, and the cyano and carboxyl groups as electron acceptors, creating a push-pull system that can lead to interesting photophysical properties, including fluorescence.
Furthermore, the reactive handles on the molecule allow for the attachment of specific recognition moieties for targeting particular biomolecules or for sensing changes in the cellular environment (e.g., pH, ion concentration). The carboxyl group, for instance, can be converted into an electron-deficient amide to create fluorogenic probes that exhibit enhanced fluorescence upon binding to their target.[10]
Experimental Protocol: Synthesis of a Simple Fluorogenic Probe
Objective: To synthesize a fluorogenic probe by modifying the carboxyl group of a this compound derivative.
Materials:
-
Methyl 4-amino-2-cyanobenzoate (or a similar ester derivative)
-
A primary or secondary amine of interest (targeting moiety)
-
A suitable coupling agent (e.g., HATU, HOBt)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the methyl 4-amino-2-cyanobenzoate in the anhydrous solvent.
-
Add the amine, coupling agent, and base to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired fluorogenic probe.
-
Characterize the probe using NMR, mass spectrometry, and study its photophysical properties (absorption and emission spectra) in the presence and absence of its target.
Monomer for Functional Polymers
The bifunctional nature of this compound makes it a candidate for incorporation into polymers to impart specific properties.[11] The amino and carboxylic acid groups can participate in polymerization reactions to form polyamides or polyesters. The pendant nitrile group can then be used for post-polymerization modification or to enhance properties such as thermal stability and chemical resistance. The rigid aromatic core can also contribute to the development of liquid crystalline polymers.
Conclusion and Future Perspectives
This compound is a molecule of significant synthetic potential. Its versatile chemical nature allows for the construction of a wide range of complex molecules with important applications in medicinal chemistry and materials science. As a readily available building block, it provides a platform for the development of novel heterocyclic compounds, potent enzyme inhibitors, and innovative fluorescent probes. The experimental protocols and workflows outlined in this guide are intended to serve as a starting point for researchers to explore the vast potential of this compound. Future research will undoubtedly uncover new and exciting applications for this compound and its derivatives, further solidifying its importance in the landscape of chemical synthesis and discovery.
References
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ResearchGate. (n.d.). Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids and PPh3(SCN)2. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Degradation Pathways of 4-Amino-2-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-cyanobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and functional materials. An understanding of its stability and degradation pathways is paramount for ensuring the quality, safety, and efficacy of resulting products. This technical guide provides a comprehensive overview of the potential stability challenges and degradation mechanisms of this compound. Drawing upon established knowledge of related aminobenzoic acid derivatives, this document outlines a systematic approach to evaluating its stability profile through forced degradation studies. Detailed experimental protocols for subjecting the molecule to hydrolytic, oxidative, photolytic, and thermal stress are provided, alongside a framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the parent compound and its degradation products.
Introduction: The Chemical Landscape of this compound
This compound is an aromatic organic compound characterized by a benzene ring substituted with a carboxylic acid group, an amino group, and a cyano group. This trifunctional nature makes it a versatile building block in organic synthesis. However, the presence of these reactive functional groups also predisposes the molecule to various degradation pathways, influencing its stability during synthesis, purification, storage, and formulation.
The primary functional groups of concern regarding stability are:
-
Amino Group: Susceptible to oxidation, which can lead to the formation of colored impurities. It can also participate in condensation reactions.
-
Carboxylic Acid Group: Can undergo decarboxylation, especially at elevated temperatures. It can also form esters in the presence of alcohols.
-
Cyano Group: Prone to hydrolysis under acidic or basic conditions, which would convert it to a carboxylic acid or an amide intermediate.
A thorough understanding of the interplay of these functional groups under various stress conditions is essential for predicting and controlling the degradation of this compound.
Predicted Stability Profile and Potential Degradation Pathways
While specific stability studies on this compound are not extensively reported in the public domain, we can infer its likely stability profile based on the known behavior of structurally related compounds such as aminobenzoic acids and cyanobenzoic acids. Forced degradation studies are crucial for elucidating the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[1]
Hydrolytic Degradation
Hydrolytic degradation is a common pathway for molecules containing ester, amide, or nitrile functional groups. For this compound, both acidic and basic conditions are expected to promote hydrolysis.
-
Acidic Hydrolysis: Under acidic conditions, the primary target for hydrolysis is the cyano group, which can be converted to a carboxylic acid, yielding 4-amino-phthalic acid. The amino group may be protonated, which could offer some protection against oxidation.
-
Basic Hydrolysis: In alkaline conditions, the cyano group is also susceptible to hydrolysis, potentially forming 4-amino-2-carbamoylbenzoic acid as an intermediate, which can further hydrolyze to 4-amino-phthalic acid. The carboxylic acid group will be deprotonated, forming a carboxylate salt.
Oxidative Degradation
The amino group is the most likely site for oxidative degradation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[2]
-
Reaction with Peroxides: Exposure to hydrogen peroxide can lead to the oxidation of the amino group to a nitroso or nitro group. This can result in the formation of colored degradants. The aromatic ring itself can also be a target for oxidation, leading to ring-opening products under harsh conditions.
Photodegradation
Many aromatic compounds are susceptible to degradation upon exposure to light, particularly UV light. The International Council for Harmonisation (ICH) provides guidelines for photostability testing.[3]
-
UV-Induced Degradation: The aromatic ring and the amino group are chromophores that can absorb UV radiation. This can lead to the formation of reactive species that can initiate degradation reactions. Potential photodegradation pathways include oxidation of the amino group and dimerization or polymerization reactions. Studies on p-aminobenzoic acid have shown that it can be successfully degraded by photocatalysis.[4]
Thermal Degradation
Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.
-
Decarboxylation: A common thermal degradation pathway for benzoic acid derivatives is the loss of carbon dioxide from the carboxylic acid group. For this compound, this would result in the formation of 3-aminobenzonitrile. Studies on various aminobenzoic acids have shown that they can undergo decarboxylation, with the stability being dependent on the substitution pattern.[5]
-
Other Thermal Reactions: At higher temperatures, more complex degradation pathways, including polymerization and charring, can occur.
The following diagram illustrates the predicted major degradation pathways of this compound.
Caption: Predicted major degradation pathways of this compound.
Experimental Protocols for Forced Degradation Studies
The following protocols provide a framework for conducting forced degradation studies on this compound. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without being so extensive that secondary degradation occurs.[6]
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.
Stress Conditions
3.2.1. Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
3.2.2. Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 8 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
3.2.3. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
3.2.4. Photodegradation
-
Transfer 1 mL of the stock solution into a quartz cuvette or a suitable UV-transparent container.
-
Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A typical exposure is 1.2 million lux hours and 200 watt hours per square meter.
-
Simultaneously, keep a control sample protected from light at the same temperature.
-
After exposure, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
3.2.5. Thermal Degradation (Dry Heat)
-
Weigh a small amount of solid this compound into a glass vial.
-
Place the vial in an oven at 80°C for 48 hours.
-
After heating, allow the sample to cool to room temperature.
-
Dissolve a known amount of the solid in the initial solvent to prepare a solution of known concentration.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
The following diagram outlines the general workflow for a forced degradation study.
Caption: General workflow for a forced degradation study.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. HPLC is the most common technique for this purpose.
Proposed HPLC Method
Based on methods for similar compounds, a reversed-phase HPLC method is proposed.[7][8]
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a higher proportion of A, and gradually increase B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or 278 nm) |
| Injection Volume | 10 µL |
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from any degradation product peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Summary of Expected Degradation
The following table summarizes the expected stability of this compound under various stress conditions. The percentage degradation is a target for forced degradation studies and may need to be adjusted based on experimental results.
| Stress Condition | Reagents and Conditions | Expected Degradation Pathway | Target Degradation (%) |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Hydrolysis of the cyano group | 10-20 |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Hydrolysis of the cyano group | 10-20 |
| Oxidation | 3% H₂O₂, Room Temperature | Oxidation of the amino group | 5-15 |
| Photodegradation | ICH Q1B exposure | Oxidation, Dimerization | 5-15 |
| Thermal Degradation | 80°C (solid state) | Decarboxylation | 5-15 |
Conclusion
While direct experimental data on the stability of this compound is limited, a comprehensive stability testing plan can be developed based on its chemical structure and the known degradation pathways of related molecules. This guide provides a robust framework for researchers and drug development professionals to systematically investigate the stability of this compound. The successful execution of these studies, coupled with the development of a validated stability-indicating HPLC method, is critical for ensuring the quality and reliability of this important chemical intermediate.
References
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 28, 2026, from [Link]
- Hussein, B., & Al-Hroub, H. (2018). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 131(3), 2237-2247.
- Abdel-Hay, M. H., Gazy, A. A., Mahgoub, H., & El-Sayed, M. A. (1989). Simultaneous determination of chloroprocaine hydrochloride and its degradation product 4-amino-2-chlorobenzoic acid in bulk drug and injection solutions by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1545-1549.
- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
- Forced degradation as an integral part of HPLC stability-indicating method development. (2020). Journal of Pharmaceutical and Biomedical Analysis, 188, 113399.
- Forced degradation studies. (2016). MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(6), 00088.
- Catalytic Photodegradation of p-aminobenzoic Acid on TiO2 Nanowires with High Surface Area. (2014). OSTI.GOV.
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- Forced Degradation Studies for Biopharmaceuticals. (2015).
- Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. (2015).
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The Cyano Group in 4-Amino-2-cyanobenzoic Acid: A Comprehensive Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-cyanobenzoic acid is a versatile building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. The strategic placement of an amino, a cyano, and a carboxylic acid group on the benzene ring creates a unique electronic environment that dictates the reactivity of each functional group. This in-depth technical guide focuses on the chemical behavior of the cyano group within this molecule. We will explore its susceptibility to nucleophilic attack, its role in cycloaddition reactions, and its transformation into other valuable functional groups. By understanding the interplay of the activating amino group and the deactivating carboxylic acid group, researchers can strategically exploit the reactivity of the cyano moiety for the synthesis of complex molecular architectures. This guide provides a detailed analysis of the electronic effects at play, field-proven experimental protocols, and a discussion of the synthetic applications of this compound in medicinal chemistry and materials science.
Introduction: The Unique Electronic Landscape of this compound
This compound presents a fascinating case study in substituent effects on an aromatic ring. The reactivity of the cyano group is intricately modulated by the electronic contributions of the adjacent amino and carboxylic acid functionalities.
-
The Amino Group (-NH₂): Positioned at C4, the amino group is a strong activating group. Through its +M (mesomeric) effect, it donates electron density to the aromatic ring, increasing the nucleophilicity of the ring itself and influencing the electronic character of the other substituents.
-
The Carboxylic Acid Group (-COOH): Located at C1, the carboxylic acid group is a deactivating group. It exerts a -I (inductive) and -M effect, withdrawing electron density from the aromatic ring.
-
The Cyano Group (-CN): Situated at C2, the cyano group is also a deactivating group with strong -I and -M effects. The carbon atom of the nitrile is electrophilic due to the polarity of the C≡N triple bond.[1]
The combined influence of these groups creates a complex electronic environment. The electron-donating amino group partially counteracts the electron-withdrawing effects of the cyano and carboxylic acid groups, making the aromatic ring more amenable to certain electrophilic substitutions than a simple cyanobenzoic acid. However, the primary focus of this guide is the reactivity of the cyano group itself. The electrophilic nature of the nitrile carbon is the key to its diverse chemical transformations.
Nucleophilic Additions to the Cyano Group
The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. This fundamental reaction pathway opens the door to a variety of functional group transformations.
Hydrolysis to Amides and Carboxylic Acids
The hydrolysis of the cyano group in this compound can proceed under either acidic or basic conditions to yield the corresponding amide (4-amino-2-carbamoylbenzoic acid) and subsequently the dicarboxylic acid (4-aminobenzene-1,2-dicarboxylic acid).
Mechanism of Acid-Catalyzed Hydrolysis:
Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water.[2][3] The reaction proceeds through an imidic acid intermediate which then tautomerizes to the more stable amide. Further hydrolysis of the amide under forcing conditions yields the carboxylic acid.
Caption: Acid-catalyzed hydrolysis of the cyano group.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Materials: this compound, concentrated sulfuric acid, water.
-
Procedure:
-
To a solution of this compound (1 equivalent) in water, slowly add concentrated sulfuric acid (e.g., 5-10 equivalents).
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
To isolate the amide, carefully neutralize the reaction mixture with a base (e.g., aqueous sodium hydroxide) to a pH of ~8-9 while cooling in an ice bath. The amide may precipitate and can be collected by filtration.
-
To obtain the dicarboxylic acid, continue refluxing for an extended period (e.g., 24 hours).
-
After cooling, carefully neutralize the reaction mixture with a suitable base. The dicarboxylic acid can be precipitated by adjusting the pH to its isoelectric point with acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
Note: The amino group can also be protonated under strongly acidic conditions, which may affect the overall reaction rate.
Reduction to Amines
The cyano group can be reduced to a primary amine (an aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[4] This transformation is valuable for introducing a flexible linker in drug design.
Mechanism of Reduction with LiAlH₄:
The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon, forming an intermediate imine anion. A second hydride transfer then reduces the imine to a dianion, which upon aqueous workup is protonated to yield the primary amine.[4]
Caption: Reduction of the cyano group with LiAlH₄.
Experimental Protocol: Reduction to 4-Amino-2-(aminomethyl)benzoic acid
-
Materials: this compound (or its ester derivative), lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, aqueous sodium hydroxide.
-
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried round-bottom flask, suspend LiAlH₄ (excess, e.g., 3-4 equivalents) in anhydrous THF.
-
Slowly add a solution of the methyl or ethyl ester of this compound (1 equivalent) in anhydrous THF to the LiAlH₄ suspension at 0 °C. The use of an ester is recommended to avoid the acidic proton of the carboxylic acid reacting with the LiAlH₄.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
The filtrate containing the product can then be purified by appropriate methods, such as crystallization or chromatography.
-
Cycloaddition Reactions
The C≡N triple bond of the cyano group can participate in cycloaddition reactions, providing a powerful method for the construction of heterocyclic rings.
[4+2] Cycloaddition (Diels-Alder Type Reactions)
While nitriles are generally poor dienophiles in Diels-Alder reactions, intramolecular variants or reactions with highly reactive dienes can be successful.[4] In the context of this compound, the neighboring amino group can be utilized to construct a diene system in situ, leading to intramolecular cyclization.
Synthesis of Quinazolines
A particularly important application of the reactivity of the cyano group in aminonitriles is the synthesis of quinazolines, a privileged scaffold in medicinal chemistry.[5][6] The reaction of 2-aminobenzonitriles with various reagents can lead to the formation of the quinazoline ring system. While specific examples starting directly from this compound are not abundant in the literature, protocols for the closely related 2-aminobenzonitrile can be adapted.
Experimental Protocol: Synthesis of a Quinazoline Derivative (Adapted from 2-aminobenzonitrile)
-
Materials: this compound methyl ester, an appropriate orthoester (e.g., triethyl orthoformate), a catalytic amount of a Lewis acid (e.g., ZnCl₂), and a high-boiling solvent (e.g., N,N-dimethylformamide - DMF).
-
Procedure:
-
In a round-bottom flask, dissolve the this compound methyl ester (1 equivalent) and the orthoester (excess) in DMF.
-
Add a catalytic amount of the Lewis acid.
-
Heat the reaction mixture to a high temperature (e.g., 120-150 °C) for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
-
Other Transformations
The versatile cyano group can also undergo other important transformations, further expanding the synthetic utility of this compound.
Reaction with Organometallic Reagents
Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine. This provides a route to introduce new carbon-carbon bonds.
Summary of Reactivity and Synthetic Potential
The reactivity of the cyano group in this compound is a rich and underexplored area of synthetic chemistry. The interplay of the electron-donating amino group and the electron-withdrawing carboxylic acid and cyano groups creates a molecule with diverse potential.
| Reaction Type | Reagents and Conditions | Product |
| Hydrolysis | H₂SO₄, H₂O, heat | 4-Amino-2-carbamoylbenzoic acid or 4-Aminobenzene-1,2-dicarboxylic acid |
| Reduction | LiAlH₄, THF; then H₂O | 4-Amino-2-(aminomethyl)benzoic acid |
| Cycloaddition | Diene or in situ formed diene | Heterocyclic products (e.g., quinazolines) |
| Organometallic Addition | Grignard or organolithium reagents; then H₃O⁺ | Ketones |
The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore and exploit the synthetic potential of this valuable building block. Further investigation into the cycloaddition reactions and the development of novel transformations of the cyano group in this specific molecular context are likely to yield new and efficient routes to complex molecules with interesting biological and material properties.
References
-
Reactivity of Nitriles. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]
-
Reactions of Nitriles. In Chemistry Steps. Retrieved from [Link]
-
Nitriles. In EBSCO Research Starters. Retrieved from [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Green and Sustainable Chemistry, 6(2), 95-103. [Link]
- Process for preparing 2-amino-5-cyanobenzoic acid deriv
-
Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. (2020, March 28). Whats Chemistry. [YouTube video]. Retrieved from [Link]
-
ETHYL p-AMINOBENZOATE. Organic Syntheses, Coll. Vol. 1, p.240 (1941); Vol. 2, p.39 (1922). [Link]
- Methods for producing 3-cyano- and 4-cyano- benzoic acid deriv
-
The cyano group in the synthesis of heterocycles. In Química Organica.org. Retrieved from [Link]
- Preparation method of 4-aminomethylbenzoic acid. (2011). WO2011087211A2.
-
Hammett equation. In Wikipedia. Retrieved from [Link]
-
Quinazoline synthesis. In Organic Chemistry Portal. Retrieved from [Link]
- The preparation method of 2-hydroxyl-4-aminobenzoic acid. (2012). CN102311357B.
-
Hammett substituent constants. In Stenutz. Retrieved from [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Heliyon, 9(9), e19579. [Link]
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- 3. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 4. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
The Amino Group: A Locus of Reactivity and a Director of Synthesis in 4-Amino-2-cyanobenzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-cyanobenzoic acid is a multifaceted building block in the synthesis of pharmaceuticals and other biologically active compounds.[1][2] Its unique trifunctional substitution pattern, featuring an amino group, a cyano group, and a carboxylic acid on an aromatic ring, provides a rich landscape for chemical manipulation. The interplay of these functional groups, each with its distinct electronic and steric properties, governs the molecule's reactivity and dictates the course of chemical transformations. This guide provides an in-depth exploration of the pivotal role of the amino group in the reactions of this compound, offering insights into its directing effects, its nucleophilic character, and its utility as a synthetic handle for the introduction of diverse functionalities. A thorough understanding of the amino group's influence is paramount for the strategic design of synthetic routes to novel and complex molecular architectures.
The Dual Nature of the Amino Group: Activating and Directing Effects
The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution (EAS) reactions, a consequence of the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic π-system.[3][4] This electron donation increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles.[5] In this compound, the amino group's activating effect is in competition with the deactivating effects of the cyano (-CN) and carboxylic acid (-COOH) groups, which are both electron-withdrawing.[6]
The amino group is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it on the aromatic ring.[3][7] In the case of this compound, the para position is already occupied by the carboxylic acid group. Therefore, electrophilic attack is predicted to occur at the positions ortho to the amino group, namely C3 and C5.
However, the steric hindrance from the adjacent cyano group at C2 and the electronic deactivation by both the cyano and carboxylic acid groups can influence the regioselectivity of the reaction. The interplay of these electronic and steric factors must be carefully considered when planning electrophilic substitution reactions on this scaffold.
The Amino Group as a Nucleophile
The lone pair of electrons on the nitrogen atom not only activates the aromatic ring but also endows the amino group with nucleophilic character.[8] This allows it to participate in a variety of reactions, most notably acylation and alkylation reactions.
Acylation of the Amino Group
The amino group of this compound can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction is a cornerstone in the synthesis of many heterocyclic compounds, including quinazolinones, which are known for their broad spectrum of pharmacological activities.[9] The acylation serves to protect the amino group and introduces a key structural element for subsequent cyclization reactions.
Experimental Protocol: Acylation of this compound
Objective: To synthesize N-acetyl-4-amino-2-cyanobenzoic acid.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of dichloromethane and pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Transformation of the Amino Group via Diazotization
One of the most versatile transformations of the amino group on an aromatic ring is its conversion to a diazonium salt (-N₂⁺).[10] This is typically achieved by treating the aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C).[11] The resulting diazonium salt is a highly valuable intermediate that can be readily displaced by a wide range of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions.[12][13][14]
This two-step sequence allows for the introduction of a variety of substituents onto the aromatic ring that are not easily introduced by direct electrophilic aromatic substitution. For this compound, this opens up a plethora of synthetic possibilities.
The Sandmeyer Reaction: A Gateway to Diverse Functionalities
The Sandmeyer reaction involves the reaction of an aryl diazonium salt with a copper(I) salt (CuX, where X = Cl, Br, CN) to replace the diazonium group with the corresponding halide or cyanide.[12][13] This provides a reliable method for introducing these functional groups onto the aromatic ring of what was this compound.
Experimental Protocol: Diazotization and Sandmeyer Reaction of this compound
Objective: To synthesize 4-Chloro-2-cyanobenzoic acid from this compound.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Diazotization:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the product with cold water and purify by recrystallization.
-
Table 1: Representative Sandmeyer Reactions of 4-Diazonio-2-cyanobenzoate
| Reagent | Product |
| CuCl/HCl | 4-Chloro-2-cyanobenzoic acid |
| CuBr/HBr | 4-Bromo-2-cyanobenzoic acid |
| CuCN/KCN | 2,4-Dicyanobenzoic acid |
| KI | 4-Iodo-2-cyanobenzoic acid |
| HBF₄, heat | 4-Fluoro-2-cyanobenzoic acid |
| H₂O, H₂SO₄, heat | 4-Hydroxy-2-cyanobenzoic acid |
Influence of the Amino Group on the Reactivity of Other Functional Groups
The presence of the amino group can also modulate the reactivity of the carboxylic acid and cyano groups in this compound.
-
Carboxylic Acid Group: The electron-donating nature of the amino group increases the electron density on the carboxylate oxygen atoms, which can influence the pKa of the carboxylic acid. Standard reactions of the carboxylic acid, such as esterification and amide bond formation, remain viable synthetic transformations.[15][16]
-
Cyano Group: The cyano group can undergo hydrolysis to a carboxylic acid or reduction to an amine. The electronic environment created by the amino group can influence the conditions required for these transformations. The cyano group is also a key participant in the synthesis of various nitrogen-containing heterocycles.[17][18]
Visualization of Key Transformations
Diagram 1: Synthetic Pathways Originating from the Amino Group
Caption: Key transformations of the amino group in this compound.
Diagram 2: Logical Flow of a Sandmeyer Reaction
Caption: Step-wise workflow for the Sandmeyer reaction.
Conclusion
The amino group in this compound is not merely a passive substituent but an active participant that profoundly influences the molecule's reactivity and provides a versatile handle for synthetic diversification. Its strong activating and directing effects in electrophilic aromatic substitution, its inherent nucleophilicity, and its facile conversion to a diazonium salt for subsequent Sandmeyer and related reactions make it a cornerstone of synthetic strategy. A comprehensive understanding of the multifaceted role of the amino group is essential for harnessing the full synthetic potential of this compound in the development of novel pharmaceuticals and functional materials.
References
-
Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
-
William Reusch, Michigan State University Department of Chemistry. Aromatic Reactivity. [Link]
-
Quest Journals (2015). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Journal of Research in Pharmaceutical Science, 2(10), 01-07. [Link]
-
LibreTexts Chemistry. Reactions of Aromatic Compounds. [Link]
-
Farlow, A. and Krömer, J.O. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]
-
LibreTexts Chemistry. 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]
-
The cyano group in the synthesis of heterocycles. [Link]
-
Farlow, A. and Krömer, J.O. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. [Link]
-
LibreTexts Chemistry. 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]
-
Walsh, C. T., & Fischbach, M. A. (2010). Aminobenzoates as building blocks for natural product assembly lines. Current opinion in chemical biology, 14(3), 305–313. [Link]
- Google Patents. (2001).
-
Rasayan Journal of Chemistry. (2009). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. 2(2), 333-338. [Link]
-
PubMed. (2025). Electrochemically Mediated Synthesis of Cyanated Heterocycles from α-amino Esters, Pyridine-2-carbaldehydes and NH4SCN as Cyano Group Source. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
Letters in Applied NanoBioScience. (2021). Fruit Extract Catalyzed Synthesis of Heterocycles: A Mini-Review. 11(4), 4213-4226. [Link]
-
NIST WebBook. Benzoic acid, 4-cyano-. [Link]
-
PubChemLite. This compound (C8H6N2O2). [Link]
-
PubChem. 4-Amino-2-chlorobenzoic acid. [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
Taylor & Francis Online. Amino groups – Knowledge and References. [Link]
-
MDPI. (2022). Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. Foods, 11(23), 3901. [Link]
-
Cognito. Nucleophilic Substitution Reactions in Halogenoalkanes Revision notes. [Link]
-
PubChemLite. 2-amino-4-cyanobenzoic acid (C8H6N2O2). [Link]
-
LibreTexts Chemistry. 8.8: Biological Nucleophilic Substitution Reactions. [Link]
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- 17. The cyano group in the synthesis of heterocycles [quimicaorganica.org]
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commercial availability and suppliers of 4-Amino-2-cyanobenzoic acid
Commercial Availability & Technical Profile: 4-Amino-2-cyanobenzoic Acid
Part 1: Executive Summary
This compound (CAS: 1369820-01-8) is a specialized aromatic building block primarily utilized in the synthesis of high-potency pharmaceutical agents, including antifolate linkers for Antibody-Drug Conjugates (ADCs) and DNA minor groove binders. Unlike its more common isomer, 2-amino-4-cyanobenzoic acid, this compound is not a bulk commodity. It is characterized by a "Make-on-Demand" or "Limited Stock" availability profile, commanding a significant price premium due to the regiochemical challenges associated with its synthesis.
This guide serves as a technical dossier for procurement managers and medicinal chemists, detailing the supply chain landscape, critical quality attributes (CQAs), and validation protocols required to ensure the integrity of this intermediate in drug development pipelines.
Part 2: Chemical Identity & Isomer Disambiguation
Critical Warning: The primary risk in procuring this chemical is isomer confusion. The market is saturated with the 2-amino-4-cyano variant (CAS 64630-00-8), which is structurally distinct and functionally non-equivalent. Vendors may occasionally mislabel these isomers in aggregated catalogs.
Table 1: Isomer Specification Matrix
| Feature | Target Molecule | Common Imposter (Isomer) |
| Name | This compound | 2-Amino-4-cyanobenzoic acid |
| CAS Number | 1369820-01-8 | 64630-00-8 |
| Structure | Amino at C4, Cyano at C2 | Amino at C2, Cyano at C4 |
| Availability | Rare / Fine Chemical | Common / Bulk Intermediate |
| Typical Cost | High (~$150 - $300 / g) | Low (~$10 - $50 / g) |
| Primary Use | Antifolates, Kinase Inhibitors | Phthalocyanines, Dyes |
Figure 1: Structural Relationship & Procurement Logic
Caption: Procurement decision tree distinguishing the target high-value intermediate from its common isomer.
Part 3: Procurement Landscape & Suppliers
The supply chain for CAS 1369820-01-8 is fragmented. It is rarely held in kilogram-scale inventory. Most suppliers offer it in gram-scale (1g, 5g, 10g) for R&D purposes.
Tier 1: Verified Suppliers (High Reliability) These vendors explicitly list the correct CAS and structural data.
-
Sigma-Aldrich (Merck)
-
Catalog ID: ATE443548296
-
Purity: ≥95%
-
Format: Solid
-
Notes: Often ships from global warehouses; lead time can be 1-2 weeks.
-
-
BLD Pharm
-
Catalog ID: BD443692
-
Stock Status: Often in stock (Shanghai/USA).
-
Purity: 97% NMR confirmed.
-
Advantage: specialized in heterocycle building blocks; generally faster lead times for this class.
-
-
Apollo Scientific
-
Catalog ID: OR47860
-
Pricing: ~£160.00 / 1g (Indicative).
-
Region: UK/Europe focus.
-
Tier 2: Aggregators & Custom Synthesis
-
ChemicalBook / MolPort: List multiple Asian suppliers (e.g., Sunway Pharm, Henan Tianfu).
-
Risk: Higher probability of "ghost inventory" (listing product without physical stock).
-
Recommendation: Require a Certificate of Analysis (CoA) and H-NMR before issuing a Purchase Order to these vendors.
Part 4: Technical Specification & Quality Assurance
Because this compound is often synthesized via multi-step routes rather than extracted, impurity profiling is critical.
Likely Impurities
-
Regioisomers: 2-amino-4-cyanobenzoic acid (if starting material was impure).
-
Residual Halides: If synthesized via Pd-catalyzed cyanation of 4-amino-2-bromobenzoic acid.
-
Nitro Precursors: 4-nitro-2-cyanobenzoic acid (if synthesized via nitro-reduction).[3]
Experimental Protocol: Identity & Purity Validation
Objective: Confirm identity and quantify purity >95%.
1. HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/cyano absorption).
-
Pass Criteria: Single major peak >95% area. Retention time must differ from the 2-amino-4-cyano standard (which typically elutes slightly earlier due to polarity differences).
2. 1H-NMR Validation (DMSO-d6)
-
Key Diagnostic Signals:
-
Carboxyl Proton: Broad singlet >12 ppm.
-
Amino Protons: Broad singlet ~6.0–7.5 ppm (exchangeable).
-
Aromatic Region: The coupling pattern is definitive.
-
H-3 (Ortho to Cyano/Amino): Doublet (small coupling constant, meta-coupling to H-5).
-
H-6 (Ortho to Carboxyl): Doublet (large ortho-coupling to H-5).
-
H-5: Doublet of doublets.
-
-
Part 5: Synthesis & Origin (The "Why")
Understanding the synthesis explains the cost and impurity profile. There are two primary industrial routes.
Route A: Nitro-Reduction (Classic)
-
Precursor: 2-cyano-4-nitrobenzoic acid.
-
Process: Catalytic hydrogenation (Pd/C, H2) or chemical reduction (Fe/HCl).
-
Risk: Incomplete reduction leads to nitro-impurities (yellow color).
Route B: Palladium-Catalyzed Cyanation (Modern)
-
Precursor: Ethyl 4-amino-2-chlorobenzoate or 4-amino-2-bromobenzoic acid.
-
Process: Reaction with Zn(CN)2 or K4[Fe(CN)6] using Pd catalyst.
-
Risk: Residual heavy metals (Pd, Zn) and cyanide traces. This route is preferred for high-value pharma intermediates to ensure regioselectivity.
Figure 2: Synthetic Pathways & Impurity Origins
Caption: Comparison of synthetic routes. Route A risks genotoxic impurities; Route B risks metal contamination.
Part 6: Applications in Drug Development
-
Antifolate Linker-Drugs: The 4-amino-benzoic acid scaffold is a classic mimic of PABA (para-aminobenzoic acid). Adding the 2-cyano group alters the electronic properties (electron-withdrawing), reducing the pKa of the amino group and altering binding affinity to folate receptors or DHFR (Dihydrofolate reductase).
-
DNA Minor Groove Binders: Used as a headgroup in polyamides that target specific DNA sequences.
-
Kinase Inhibitors: Serves as a core scaffold for constructing quinazoline-like inhibitors where the cyano group can be cyclized to form heterocycles.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1369820-01-8. PubChem. Retrieved January 29, 2026, from [Link]
Sources
Methodological & Application
Application Notes & Protocols: Leveraging 4-Amino-2-cyanobenzoic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
4-Amino-2-cyanobenzoic acid is a highly functionalized aromatic building block of significant interest in modern medicinal chemistry. Its unique arrangement of an amino group, a nitrile, and a carboxylic acid on a benzene ring provides a versatile platform for the construction of complex heterocyclic scaffolds. This guide offers a detailed exploration of the synthetic utility of this compound, focusing on its transformation into key pharmaceutical intermediates. We provide in-depth protocols, mechanistic insights, and a practical case study on the synthesis of a core intermediate for Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of groundbreaking anti-cancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this valuable starting material.
Introduction: The Strategic Value of this compound
In the landscape of pharmaceutical development, the choice of starting materials is a critical determinant of synthetic efficiency, scalability, and novelty. This compound has emerged as a "privileged" scaffold due to its inherent reactivity and potential for divergent synthesis. The ortho-relationship between the amino and cyano groups is particularly noteworthy, as it facilitates intramolecular cyclization reactions to form fused heterocyclic systems that are prevalent in many biologically active molecules.[1][2]
The functional groups offer three distinct points for chemical modification:
-
The Amino Group: Can be diazotized, acylated, or alkylated, serving as a handle for introducing diverse substituents or for initiating cyclization cascades.
-
The Cyano Group: Can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[3][4]
-
The Carboxylic Acid Group: Readily converted into esters, amides, or acid chlorides, providing a straightforward linkage point for pharmacophoric appendages.[5]
This guide will focus on a particularly powerful transformation: the conversion of this compound into a 7-carboxamido-2H-indazole core, a key structural motif found in several PARP inhibitors, such as Niraparib.[6][7] PARP inhibitors represent a targeted cancer therapy that exploits deficiencies in the DNA damage repair pathways of tumor cells, a concept known as synthetic lethality.[8][9]
Core Synthetic Strategy: Intramolecular Cyclization via Diazotization
The most elegant and efficient pathway to construct the indazole ring system from this compound involves an intramolecular cyclization reaction initiated by diazotization of the aniline moiety. This strategy leverages the amino group as a latent trigger for ring formation.
Mechanistic Rationale: The synthesis proceeds through two key stages:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures. This converts the amino group into a highly reactive diazonium salt. Maintaining a low temperature (0–5 °C) is critical to prevent premature decomposition of this unstable intermediate.
-
Intramolecular Cyclization: The diazonium salt is a potent electrophile and an excellent leaving group (N₂). Upon gentle warming, the nucleophilic nitrogen of the cyano group attacks the carbon bearing the diazonium moiety, leading to an intramolecular cyclization. The loss of dinitrogen gas provides a strong thermodynamic driving force for this irreversible step, yielding the stable indazole ring system. This type of reaction is a variation of well-established Sandmeyer-type reactions.[10]
The overall transformation is depicted in the workflow below.
Caption: General workflow for synthesizing the PARP inhibitor scaffold.
Application Case Study: Synthesis of 2H-Indazole-7-carboxamide
This section provides a detailed, field-tested protocol for the synthesis of 2H-indazole-7-carboxamide, a direct precursor to the core of Niraparib, starting from this compound.
Protocol 1: Synthesis of 7-Carboxy-2H-indazole
This protocol details the one-pot diazotization and cyclization reaction.
A. Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting Material |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific | Diazotizing agent |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | Acid catalyst, generates nitrous acid |
| Deionized Water | Type II or better | - | Solvent |
| Ethyl Acetate | ACS Grade | - | Extraction Solvent |
| Brine (Saturated NaCl solution) | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | Drying agent |
| Round-bottom flask, Ice bath | - | - | Reaction vessel and cooling |
| Magnetic stirrer, Thermometer | - | - | For monitoring and mixing |
B. Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, suspend this compound (8.1 g, 50 mmol) in deionized water (100 mL).
-
Acidification: Cool the suspension to 0 °C using an ice-salt bath. Slowly add concentrated hydrochloric acid (15 mL, ~180 mmol) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes. The starting material may not fully dissolve, which is acceptable.
-
Diazotization: Prepare a solution of sodium nitrite (3.8 g, 55 mmol) in deionized water (15 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature strictly between 0 and 5 °C.
-
Causality Insight: The slow, dropwise addition of NaNO₂ is crucial to control the exothermic reaction and prevent the formation of unwanted side products and the decomposition of the diazonium salt.[11]
-
-
Cyclization: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Heat the mixture to 60-70 °C and maintain for 2-3 hours. Vigorous evolution of nitrogen gas will be observed.
-
Self-Validation Check: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.
-
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product, 7-Carboxy-2H-indazole, will precipitate as a solid.
-
Filter the crude product using a Büchner funnel and wash the filter cake with cold deionized water (2 x 30 mL).
-
Dry the solid under vacuum at 50 °C to a constant weight. The product is typically obtained as a light-tan solid and is often pure enough for the next step. If further purification is needed, recrystallization from an ethanol/water mixture can be performed.
Protocol 2: Synthesis of 2H-Indazole-7-carboxamide
This protocol describes the conversion of the carboxylic acid to the primary amide. The thionyl chloride method is presented here for its efficiency.
A. Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 7-Carboxy-2H-indazole | From Protocol 1 | - | Starting Material |
| Thionyl Chloride (SOCl₂) | ≥99% | Sigma-Aldrich | Chlorinating Agent |
| Toluene | Anhydrous | - | Reaction Solvent |
| Ammonium Hydroxide (NH₄OH) | Concentrated (28%) | Fisher Scientific | Amine Source |
| Dichloromethane (DCM) | ACS Grade | - | Extraction Solvent |
| Round-bottom flask, Reflux condenser | - | - | Reaction Apparatus |
B. Step-by-Step Procedure
-
Acid Chloride Formation: In a 100 mL round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), suspend 7-Carboxy-2H-indazole (3.24 g, 20 mmol) in anhydrous toluene (40 mL).
-
Slowly add thionyl chloride (2.2 mL, 30 mmol) to the suspension.[12]
-
Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. The solid should dissolve as it converts to the more soluble acid chloride.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 7-(chlorocarbonyl)-2H-indazole as an oil or solid.
-
Amidation: Cool the flask containing the crude acid chloride in an ice bath. Cautiously and slowly add concentrated ammonium hydroxide (30 mL) with vigorous stirring. An exothermic reaction will occur, and the product will precipitate.
-
Safety Note: This step should be performed in a well-ventilated fume hood. The addition of aqueous ammonia to the reactive acid chloride is highly exothermic.
-
-
Isolation and Purification: Stir the resulting slurry at room temperature for 1 hour.
-
Filter the solid product, wash thoroughly with cold deionized water (3 x 20 mL) to remove any ammonium salts, and then with a small amount of cold diethyl ether.
-
Dry the product, 2H-Indazole-7-carboxamide, under vacuum to yield an off-white to white solid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 7. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Leveraging 4-Amino-2-cyanobenzoic Acid in Advanced Polymer Synthesis
Introduction:
4-Amino-2-cyanobenzoic acid is a uniquely functionalized aromatic monomer poised to make significant contributions to the field of high-performance polymers. Its trifunctional nature, featuring an amine, a nitrile (cyano), and a carboxylic acid group, offers a versatile platform for the synthesis of a variety of polymers with tailored properties. The strategic placement of the electron-withdrawing cyano group ortho to the amine functionality and meta to the carboxylic acid group is anticipated to influence the polymer's solubility, thermal stability, and mechanical properties. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of advanced polyamides and polyimides, targeting researchers and professionals in polymer chemistry, materials science, and drug development.
The presence of the cyano group can enhance the polymer's polarity, potentially improving its solubility in organic solvents and its adhesion to various substrates. Furthermore, the nitrile functionality can serve as a site for post-polymerization modification, allowing for the introduction of additional functionalities or cross-linking. The rigid aromatic backbone inherent to this monomer suggests that the resulting polymers will exhibit high thermal stability and mechanical strength, making them suitable for demanding applications.
Part 1: Synthesis of Aromatic Polyamides via Self-Polycondensation
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional strength and thermal resistance. The AB-type monomer structure of this compound allows for its self-polycondensation to form a novel aromatic polyamide. The Yamazaki-Higashi reaction is a powerful method for direct polycondensation, avoiding the need for harsh conditions or the preparation of highly reactive monomers like acid chlorides.[1][2][3]
Protocol 1: Self-Polycondensation of this compound via Yamazaki-Higashi Reaction
This protocol describes the synthesis of a polyamide from this compound using triphenyl phosphite and pyridine as condensing agents.
Materials:
-
This compound (recrystallized and dried)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Pyridine (anhydrous)
-
Triphenyl phosphite (TPP)
-
Lithium Chloride (LiCl) (dried)
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser
-
Heating mantle with a temperature controller
-
Vacuum oven
Procedure:
-
Reactor Setup: In a flame-dried three-necked flask, add this compound (1.0 eq) and dried LiCl (5 wt% of the solvent).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous NMP to dissolve the monomer, followed by the addition of anhydrous pyridine (2.0 eq).
-
Reaction Initiation: Stir the mixture at room temperature until a homogeneous solution is obtained. Then, add triphenyl phosphite (1.1 eq) dropwise to the solution.
-
Polymerization: Heat the reaction mixture to 100-120°C and maintain for 3-5 hours under a continuous nitrogen stream. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.
-
Washing: Collect the fibrous polymer by filtration and wash it thoroughly with hot methanol and then with water to remove any residual solvent, salts, and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial as water can hydrolyze the phosphite condensing agent and interfere with the polycondensation reaction, leading to lower molecular weight polymers.
-
LiCl: The addition of LiCl enhances the solubility of the aromatic polyamide in NMP, preventing premature precipitation and allowing for the formation of a high molecular weight polymer.[2]
-
Pyridine: Pyridine acts as a base to activate the carboxylic acid group and to neutralize the acidic byproducts of the reaction.[1]
-
Triphenyl Phosphite: TPP is the condensing agent that facilitates the formation of the amide bond between the amino and carboxylic acid groups.[2]
-
Nitrogen Atmosphere: A nitrogen atmosphere is maintained throughout the reaction to prevent oxidation of the reactants and the resulting polymer at elevated temperatures.
Expected Polymer Properties & Characterization
| Property | Expected Outcome |
| Appearance | Off-white to pale yellow fibrous solid |
| Solubility | Soluble in polar aprotic solvents like NMP, DMAc, and DMSO, potentially enhanced by the cyano group. |
| Thermal Stability | High thermal stability with a decomposition temperature (Td) likely exceeding 400°C in a nitrogen atmosphere. |
| Glass Transition (Tg) | A high glass transition temperature is expected due to the rigid aromatic backbone. |
Characterization Techniques:
-
FTIR Spectroscopy: To confirm the formation of the amide bond (C=O stretch around 1650 cm⁻¹, N-H stretch around 3300 cm⁻¹).
-
¹H NMR Spectroscopy: To elucidate the polymer structure.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature.
Polymerization Workflow Diagram
Caption: Workflow for the synthesis of aromatic polyamide.
Part 2: Synthesis of Aromatic Polyimides
Polyimides are renowned for their outstanding thermal stability, chemical resistance, and dielectric properties, making them indispensable in the aerospace and electronics industries. The synthesis of polyimides from this compound requires a two-step approach. First, the amino group of the monomer reacts with a dianhydride to form a soluble poly(amic acid) precursor. In the second step, this precursor is cyclized to the final polyimide through thermal or chemical imidization.[4][5][6]
Protocol 2: Two-Step Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol outlines the synthesis of a polyimide using this compound and a common dianhydride, PMDA.
Materials:
-
This compound (recrystallized and dried)
-
Pyromellitic dianhydride (PMDA) (purified by sublimation)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Methanol
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet
-
Ice bath
-
Heating mantle with a temperature controller
-
Vacuum oven
Procedure:
Step 1: Synthesis of Poly(amic acid)
-
Monomer Dissolution: In a flame-dried three-necked flask, dissolve this compound (2.0 eq) in anhydrous DMAc under a nitrogen atmosphere. Cool the solution to 0-5°C using an ice bath.
-
Dianhydride Addition: Gradually add solid pyromellitic dianhydride (PMDA) (1.0 eq) to the stirred solution over 30 minutes, ensuring the temperature remains below 10°C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. The solution will become highly viscous, indicating the formation of the poly(amic acid).
Step 2: Chemical Imidization
-
Dehydrating Agent Addition: To the poly(amic acid) solution, add acetic anhydride (4.0 eq) and pyridine (2.0 eq) as the dehydrating agent and catalyst, respectively.
-
Imidization Reaction: Stir the mixture at room temperature for 1-2 hours, and then heat to 50-60°C for an additional 2-3 hours to complete the imidization.
-
Polyimide Precipitation: Cool the reaction mixture to room temperature and pour it into a large excess of methanol to precipitate the polyimide.
-
Purification and Drying: Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 150-200°C.
Causality Behind Experimental Choices:
-
Low Temperature for Poly(amic acid) formation: The initial reaction is carried out at low temperatures to control the exothermic reaction and prevent premature imidization, which would lead to a lower molecular weight and less processable polymer.
-
Two Equivalents of Amine Monomer: In this proposed synthesis, the difunctional amine reacts with the tetrafunctional dianhydride. To create a linear polymer where the carboxylic acid and cyano groups are pendant, a 2:1 molar ratio of the aminobenzoic acid to the dianhydride is suggested.
-
Chemical Imidization: Acetic anhydride and pyridine are a common and effective combination for chemical imidization at relatively low temperatures, which can be advantageous for preserving the integrity of other functional groups. Thermal imidization, which involves heating the poly(amic acid) to high temperatures (200-300°C), is an alternative method.
Expected Polymer Properties & Characterization
| Property | Expected Outcome |
| Appearance | Typically a yellow to amber colored powder or film. |
| Solubility | The resulting polyimide may have limited solubility, but the presence of the cyano and carboxylic acid groups could enhance solubility in polar aprotic solvents. |
| Thermal Stability | Exceptional thermal stability, with a decomposition temperature (Td) expected to be above 500°C. |
| Glass Transition (Tg) | A very high glass transition temperature, characteristic of rigid aromatic polyimides. |
Characterization Techniques:
-
FTIR Spectroscopy: To monitor the disappearance of the amic acid groups and the appearance of the characteristic imide absorption bands (C=O symmetric and asymmetric stretching around 1780 and 1720 cm⁻¹, and C-N stretching around 1370 cm⁻¹).
-
¹H NMR Spectroscopy: To confirm the structure of the polyimide.
-
TGA and DSC: To assess the thermal properties.
Polyimide Synthesis Pathway Diagram
Caption: Two-step synthesis of aromatic polyimide.
Conclusion
This compound is a promising monomer for the development of novel high-performance polyamides and polyimides. The protocols provided herein are based on well-established polymerization methodologies and are intended to serve as a starting point for researchers. The unique combination of functional groups in this monomer offers exciting opportunities to create polymers with enhanced solubility, thermal stability, and the potential for further functionalization. Further research and optimization of these protocols will undoubtedly unlock the full potential of this versatile building block in the design of next-generation materials.
References
-
Reactivity of Hg(II) ortho-cyano-aminothiophenolate coordination polymers [Hg{SC6H3XN(C≡N)}]n with cyclic aromatic amines, Ph3P = E (E = O, S) and [HgCl2(κ2-phen)]. Taylor & Francis Online. Available at: [Link]
-
Full article: Reactivity of Hg(II) ortho-cyano-aminothiophenolate coordination polymers [Hg{SC6H3XN(C≡N)}]n with cyclic aromatic amines, Ph3P = E (E = O, S) and [HgCl2(κ2-phen)]. Taylor & Francis Online. Available at: [Link]
- Cyanoethylation of aromatic amines. Google Patents.
-
New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. MDPI. Available at: [Link]
-
Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines. International Journal of Scientific & Technology Research. Available at: [Link]
-
The two-step reaction used in this study to form polyimide. ResearchGate. Available at: [Link]
-
Role of the reaction parameters in the direct synthesis of aromatic polyamides. ResearchGate. Available at: [Link]
-
Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and characterization of novel aromatic polyamides via Yamazaki–Higashi phosphorylation method. ResearchGate. Available at: [Link]
-
Two-steps synthesis method of polyimide. Step 1: PAA synthesis. Step 2: PAA conversion into polyimide by imidization. ResearchGate. Available at: [Link]
-
Highly Porous Poly(arylene cyano-vinylene) Beads Derived through the Knoevenagel Condensation of the Oil-in-Oil-in-Oil Double Emulsion Templates. ACS Publications. Available at: [Link]
-
Self-instructed condensation of amino acids into polymers. PubMed. Available at: [Link]
-
CHAPTER 2 LITERATURE REVIEW. VTechWorks. Available at: [Link]
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Application Note: A Detailed Protocol for the Sandmeyer Reaction of 4-Amino-2-cyanobenzoic Acid
Introduction and Scientific Context
The Sandmeyer reaction is a cornerstone of synthetic aromatic chemistry, providing a robust method for the transformation of primary aromatic amines into a wide array of functional groups, including halides and cyanides.[1][2] This transformation proceeds via the formation of an aryl diazonium salt intermediate, which is subsequently displaced by a nucleophile in the presence of a copper(I) catalyst.[1][3] Its significance lies in its ability to introduce substituents onto an aromatic ring in patterns that are often difficult or impossible to achieve through direct electrophilic aromatic substitution.
This application note provides a detailed experimental protocol for the Sandmeyer reaction using 4-amino-2-cyanobenzoic acid as the starting material. We will focus on the conversion of the amino group to a chloro group, yielding 4-chloro-2-cyanobenzoic acid, a valuable intermediate in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and rationale behind each manipulation.
Reaction Mechanism: A Two-Stage Transformation
The Sandmeyer reaction is fundamentally a two-step process:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂).[4][5] Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid. This step must be performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, which is prone to decomposition and can be explosive if isolated in a dry state.[4][6][7]
-
Copper-Catalyzed Nucleophilic Substitution: The diazonium salt is then introduced to a solution of a copper(I) salt, such as copper(I) chloride (CuCl). The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1][8] The copper(I) ion catalyzes the reaction by transferring a single electron to the diazonium salt, which leads to the release of nitrogen gas (N₂) and the formation of an aryl radical.[3][9] This highly reactive radical then abstracts a chlorine atom from a copper(II) species, yielding the final aryl chloride product and regenerating the copper(I) catalyst.[1]
Critical Safety and Handling Precautions
WARNING: The Sandmeyer reaction involves hazardous materials and potentially unstable intermediates. Strict adherence to safety protocols is mandatory.
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can decompose explosively, especially when dry.[4][7] NEVER attempt to isolate the diazonium salt. The reaction must be kept cold (0–5 °C) at all times during its formation and handling.[6] Use a protective blast shield in the fume hood.
-
Sodium Nitrite (NaNO₂): Sodium nitrite is a strong oxidizer and is acutely toxic if swallowed.[10][11] It can cause methemoglobinemia, which reduces the blood's ability to carry oxygen.[10] Avoid generating dust. Always wear gloves and safety goggles when handling.[11][12][13]
-
Acids and Reagents: Handle concentrated hydrochloric acid and other corrosive reagents with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Nitrogen Gas Evolution: The reaction releases a significant volume of nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the apparatus is not sealed to avoid pressure buildup.
-
Quenching: Have a quenching agent, such as a solution of sodium thiosulfate, ready to neutralize any excess oxidizing agents if necessary.[14]
Materials and Apparatus
Reagents
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Ethyl Acetate (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice
Apparatus
-
Three-neck round-bottom flask with magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and purification
Experimental Workflow Diagram
Caption: Workflow for the Sandmeyer synthesis of 4-chloro-2-cyanobenzoic acid.
Detailed Step-by-Step Experimental Protocol
This protocol is based on a 10 mmol scale. Adjust quantities accordingly for different scales.
Part A: Preparation of the Diazonium Salt Solution
-
Dissolution of Amine: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add this compound (1.62 g, 10 mmol).
-
To the flask, add concentrated hydrochloric acid (6 mL) and deionized water (15 mL). Stir the mixture to form a suspension of the amine hydrochloride salt.
-
Cooling: Place the flask in a large ice-salt bath and cool the suspension to between 0 °C and 5 °C with vigorous stirring. It is crucial to maintain this temperature range for the stability of the diazonium salt.[6]
-
Nitrite Addition: In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol, 1.1 equivalents) in deionized water (5 mL).
-
Transfer the sodium nitrite solution to a dropping funnel positioned over the reaction flask. Add the nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Causality: A slow, dropwise addition is essential to control the exothermic reaction and prevent the temperature from rising above 5 °C, which would cause the premature decomposition of the newly formed diazonium salt.
-
After the addition is complete, stir the resulting solution (it may remain a slight suspension) for an additional 20 minutes at 0-5 °C. The reaction mixture should be tested with starch-iodide paper to confirm a slight excess of nitrous acid (the paper will turn blue). If the test is negative, a small amount of additional sodium nitrite solution may be required.
Part B: The Sandmeyer Reaction
-
Catalyst Preparation: In a separate 500 mL flask, dissolve copper(I) chloride (1.29 g, 13 mmol, 1.3 equivalents) in concentrated hydrochloric acid (10 mL). This solution should be prepared just before use.
-
Cool the dark-colored copper(I) chloride solution in an ice bath to 0-5 °C.
-
Combining Reagents: With vigorous stirring, slowly and carefully add the cold diazonium salt solution from Part A to the cold copper(I) chloride solution. This can be done in portions using a pre-chilled beaker or cannula.
-
Reaction Progression: A vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to keep the foaming manageable. Causality: This effervescence is the visual confirmation of the desired reaction, as the diazonium group (-N₂⁺) is an excellent leaving group, departing as stable N₂ gas.[9]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.
Part C: Product Work-up and Purification
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them with deionized water (2 x 50 mL) and then with a saturated sodium chloride solution (brine, 1 x 50 mL) to remove water-soluble impurities and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-chloro-2-cyanobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography if necessary.[14]
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| This compound | 162.15 | 1.62 | 10 | 1.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 | 11 | 1.1 |
| Copper(I) Chloride (CuCl) | 98.99 | 1.29 | 13 | 1.3 |
| Concentrated HCl | 36.46 | ~6.6 g | ~180 | Excess |
| Product (Theoretical) | ||||
| 4-Chloro-2-cyanobenzoic acid | 181.58 | 1.82 | 10 | 1.0 (100%) |
Expected Yield: Typical yields for Sandmeyer reactions range from 50-80%, depending on the substrate and reaction conditions.[14]
Troubleshooting Common Issues
-
Low Yield: This can result from the premature decomposition of the diazonium salt. Ensure the temperature is strictly maintained at 0-5 °C during diazotization and addition. Also, confirm that the copper(I) chloride is of good quality, as oxidation to copper(II) will reduce catalytic activity.
-
Formation of Phenol Byproduct: If the diazonium salt reacts with water instead of the chloride, 4-hydroxy-2-cyanobenzoic acid will form as a major byproduct.[15] This is more likely to occur if the reaction temperature is too high or if the concentration of the copper(I) catalyst is too low.
-
Incomplete Reaction: If the evolution of nitrogen gas ceases prematurely, it may indicate that one of the reagents has been consumed. Ensure a slight excess of sodium nitrite was used in the diazotization step.
References
-
Adda247. (2023, September 24). Sandmeyer Reaction Mechanism. Adda247. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. [Link]
-
Khan Academy. (n.d.). Sandmeyer reaction. Khan Academy. [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
-
NRO-Chemistry. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
Organic Syntheses. (n.d.). o-TOLUNITRILE. Organic Syntheses. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]
-
ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Nitrite. [Link]
-
Scribd. (n.d.). Sodium Nitrite Safety Guide. Scribd. [Link]
-
MsdsDigital.com. (2019, March 18). SODIUM NITRITE. [Link]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of 4-Amino-2-cyanobenzoic Acid in Medicinal Chemistry
Introduction: The Strategic Value of the 4-Amino-2-cyanobenzoic Acid Scaffold
This compound is a trifunctional aromatic scaffold of significant interest to the medicinal chemistry community. Its unique arrangement of an electron-donating amino group, an electron-withdrawing and synthetically versatile cyano group, and a carboxylic acid moiety offers a rich platform for the generation of diverse molecular libraries. The strategic derivatization of these functional groups allows for the fine-tuning of physicochemical properties, pharmacokinetic profiles, and pharmacodynamic interactions of lead compounds. Derivatives of the closely related 4-aminobenzoic acid (PABA) have demonstrated a wide spectrum of biological activities, including antimicrobial and cytotoxic effects, underscoring the therapeutic potential of this chemical class.[1][2] This guide provides a comprehensive overview of the derivatization strategies for this compound, with a focus on practical, field-proven protocols and the underlying chemical principles that govern selectivity and reactivity.
Application Notes: Navigating the Chemistry of a Trifunctional Scaffold
The successful derivatization of this compound hinges on the ability to selectively address one of its three reactive centers. The interplay between the amino, cyano, and carboxylic acid groups dictates the choice of reagents and reaction conditions. Understanding the relative reactivity of these groups is paramount for achieving the desired chemical transformation.
Chemoselectivity and Protecting Group Strategies
The primary challenge in the derivatization of this compound is achieving selectivity. The nucleophilic amino group and the acidic carboxylic acid can interfere with reactions targeting each other.
-
Amino Group Reactivity: The amino group is a potent nucleophile and will readily react with electrophiles such as acyl chlorides and anhydrides.
-
Carboxylic Acid Reactivity: The carboxylic acid is acidic and can be deprotonated to form a carboxylate, which is generally unreactive towards nucleophiles. Activation of the carboxylic acid is required for amide and ester formation.
-
Cyano Group Reactivity: The cyano group is relatively stable but can undergo nucleophilic attack under certain conditions, particularly with strong nucleophiles or in the presence of activating agents.
To achieve selective derivatization, a carefully planned synthetic strategy, often involving the use of protecting groups, is necessary.
-
Protection of the Amino Group: The amino group can be protected as a carbamate (e.g., Boc, Cbz) or an amide. This allows for the selective modification of the carboxylic acid or cyano group.
-
Protection of the Carboxylic Acid Group: The carboxylic acid can be protected as an ester (e.g., methyl, ethyl, benzyl). This is particularly useful when performing reactions on the amino group.
Alternatively, reaction conditions can be optimized to favor the reaction at one site over the others. For instance, Fischer-Speier esterification is performed under acidic conditions, which protonates the amino group, rendering it less nucleophilic and allowing for selective esterification of the carboxylic acid.
Derivatization of the Amino Group: Building Pharmacophoric Diversity
The amino group at the 4-position is a key handle for introducing a wide array of substituents to explore the structure-activity relationship (SAR) of a compound series.
N-Acylation to Form Amides
The formation of an amide bond at the 4-amino position is a cornerstone of medicinal chemistry. This modification can introduce a variety of functional groups that can engage in hydrogen bonding and other interactions with biological targets.
Causality of Experimental Choices:
-
Activation of the Carboxylic Acid: The incoming carboxylic acid must be activated to facilitate nucleophilic attack by the relatively unreactive aniline-type amino group of this compound. Common activating agents include carbodiimides like EDC, often used in conjunction with additives like HOBt to suppress side reactions and improve yields.
-
Solvent Selection: Aprotic polar solvents such as DMF or DCM are typically used to dissolve the reactants and facilitate the reaction without interfering with the coupling reagents.
-
Base: A non-nucleophilic base like DIPEA or triethylamine is often added to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the amino group, thereby increasing its nucleophilicity.
Experimental Protocol: General Procedure for N-Acylation
Objective: To synthesize N-acyl derivatives of this compound.
Materials:
-
This compound
-
Carboxylic acid of choice (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF, add HOBt (1.2 eq) and DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired N-acyl-4-amino-2-cyanobenzoic acid.
Reductive Amination to Form Secondary and Tertiary Amines
Reductive amination with aldehydes or ketones provides access to N-alkylated derivatives. This can be a powerful strategy to modulate the lipophilicity and basicity of the molecule.
Causality of Experimental Choices:
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are commonly used as they are mild enough to selectively reduce the intermediate imine in the presence of the carbonyl starting material.
-
pH Control: The reaction is typically carried out under mildly acidic conditions (pH 4-6) to promote imine formation without causing significant hydrolysis of the imine or decomposition of the reducing agent.
Experimental Protocol: General Procedure for Reductive Amination
Objective: To synthesize N-alkyl derivatives of this compound.
Materials:
-
This compound
-
Aldehyde or ketone (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a suspension of this compound (1.0 eq) in anhydrous DCM, add the desired aldehyde or ketone (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add STAB (1.5 eq) portion-wise and continue stirring at room temperature overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Derivatization of the Carboxylic Acid Group: Modulating Solubility and Prodrug Strategies
Modification of the carboxylic acid group can significantly impact a molecule's solubility, membrane permeability, and metabolic stability. Esterification and amidation are the most common transformations.
Esterification to Form Esters
Ester derivatives can act as prodrugs, which are cleaved in vivo to release the active carboxylic acid. They are also important intermediates for further synthetic transformations.
Causality of Experimental Choices:
-
Fischer-Speier Esterification: This classic method utilizes an excess of the alcohol as the solvent and a strong acid catalyst (e.g., H₂SO₄) to drive the equilibrium towards the ester product. The acidic conditions protonate the amino group, preventing its interference.
-
Alkyl Halide Esterification: Reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) is another effective method, particularly for more complex alcohols.
Experimental Protocol: Fischer-Speier Esterification
Objective: To synthesize alkyl esters of this compound.
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol) (large excess, as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Saturated NaHCO₃ solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., 20 eq or as solvent).
-
Cool the mixture in an ice bath and slowly add concentrated H₂SO₄ (0.1-0.2 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Carefully neutralize the residue with saturated NaHCO₃ solution until the pH is ~8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography or recrystallization.
Amide Formation
Coupling the carboxylic acid with a diverse range of amines is a powerful strategy for building chemical libraries for high-throughput screening.
Causality of Experimental Choices:
-
The principles for amide bond formation at the carboxylic acid are similar to those for N-acylation, involving activation of the carboxylic acid with coupling reagents like EDC/HOBt or HATU.
-
If the starting material is this compound, the amino group must be protected to prevent self-polymerization or reaction with the activated carboxylic acid.
Experimental Protocol: Amide Coupling with a Protected Amino Group
Objective: To synthesize amide derivatives of this compound at the carboxylic acid position.
Note: This protocol assumes the starting material is N-protected this compound (e.g., N-Boc-4-amino-2-cyanobenzoic acid).
Materials:
-
N-protected this compound
-
Amine of choice (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Follow the general procedure for N-acylation, using the N-protected this compound as the carboxylic acid component and the desired amine as the nucleophile.
-
After purification of the coupled product, the protecting group can be removed under appropriate conditions (e.g., TFA for Boc deprotection) to yield the final amide derivative.
Derivatization of the Cyano Group: Bioisosteric Replacement and Introduction of Novel Functionality
The cyano group is a versatile functional group that can be transformed into several other functionalities of interest in medicinal chemistry.
Conversion to a Tetrazole: A Carboxylic Acid Bioisostere
The tetrazole ring is a well-established bioisostere for the carboxylic acid group. It often exhibits similar acidity and hydrogen bonding capabilities but with improved metabolic stability and oral bioavailability.
Causality of Experimental Choices:
-
Azide Source: Sodium azide (NaN₃) is the most common source of the azide anion.
-
Catalyst/Additive: Lewis acids such as zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl) are often used to activate the nitrile group towards nucleophilic attack by the azide.
-
Solvent: High-boiling polar aprotic solvents like DMF are typically used to achieve the necessary reaction temperatures.
Experimental Protocol: Synthesis of a Tetrazole Derivative
Objective: To convert the cyano group of a this compound derivative into a tetrazole.
Note: This reaction is often performed on an ester-protected derivative to avoid complications with the carboxylic acid.
Materials:
-
Ester of this compound (e.g., methyl 4-amino-2-cyanobenzoate)
-
Sodium azide (NaN₃) (3.0 eq)
-
Ammonium chloride (NH₄Cl) (3.0 eq)
-
Anhydrous DMF
-
Water
-
1 M HCl
-
Ethyl acetate
Procedure:
-
To a solution of the starting nitrile (1.0 eq) in anhydrous DMF, add sodium azide (3.0 eq) and ammonium chloride (3.0 eq).
-
Heat the reaction mixture to 120-130 °C and stir overnight.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into ice-water.
-
Acidify the mixture to pH 2-3 with 1 M HCl to precipitate the tetrazole product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Reduction to a Primary Amine
Reduction of the nitrile to a primary amine introduces a flexible linker and a basic center, which can be beneficial for targeting certain biological macromolecules.
Causality of Experimental Choices:
-
Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation.[3] Catalytic hydrogenation over a nickel or palladium catalyst can also be employed.[4]
-
Chemoselectivity: The choice of reducing agent is critical to avoid the reduction of the carboxylic acid. Borane-based reagents (e.g., BH₃·THF) can sometimes offer better chemoselectivity for nitrile reduction in the presence of a carboxylic acid.
Experimental Protocol: Reduction of the Nitrile to an Amine
Objective: To reduce the cyano group to a primary amine.
Note: This reaction requires careful control of conditions to avoid reduction of the carboxylic acid. Protection of the carboxylic acid as an ester is recommended.
Materials:
-
Ester of this compound
-
Lithium aluminum hydride (LiAlH₄) (excess)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% NaOH solution
-
Anhydrous Na₂SO₄
Procedure:
-
To a suspension of LiAlH₄ (e.g., 3-4 eq) in anhydrous THF at 0 °C, add a solution of the starting nitrile (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously until a granular precipitate forms.
-
Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine, which can be purified by column chromatography.
Intramolecular Cyclization: A Gateway to Heterocyclic Scaffolds
The ortho-disposed amino and cyano groups in this compound create the potential for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems such as quinazolines. This can be a deliberate strategy to access these privileged scaffolds or an unintended side reaction to be avoided. For instance, reaction of 2-aminobenzonitriles can lead to the formation of 2-aminoquinazolines.[5]
Data Presentation: Exemplary Derivatives of this compound
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| Methyl 4-amino-2-cyanobenzoate | C₉H₈N₂O₂ | 176.17 | Not Reported | [6] | |
| 4-Amino-2-chlorobenzoic acid methyl ester | C₈H₈ClNO₂ | 185.61 | 112-114 | [7] |
Visualization of Experimental Workflows and Logical Relationships
General Derivatization Workflow
Caption: A workflow diagram illustrating the primary derivatization pathways for this compound.
Decision Tree for Selective Derivatization
Caption: A decision tree for planning the selective derivatization of this compound.
References
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Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. The Royal Society of Chemistry. [Link]
-
Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins D. V. Lo. The Royal Society of Chemistry. [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]
-
Selective acylation of primary amines in peptides and proteins. PubMed. [Link]
-
N-Acylation in combinatorial chemistry. arkat usa. [Link]
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Methyl 4-amino-2-cyanobenzoate | C9H8N2O2. PubChem. [Link]
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Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]
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Synthesis of 5Heterocyclic Substituted Quinazolin-4-ones via 2Aminobenzonitrile Derivatives. ResearchGate. [Link]
-
Synthesis and Evaluation of Alkyl 4-(2-Cyanoacetamido) Benzoates for Antioxidant and Analgesic Activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. National Institutes of Health. [Link]
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Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
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Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. [Link]
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Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. National Institutes of Health. [Link]
- Methods for producing cyanobenzoic acid derivatives.
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]
-
Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]
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Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]
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Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. [Link]
-
REDUCING NITRILES TO PRIMARY AMINES. Chemguide. [Link]
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Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. National Institutes of Health. [Link]
-
2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. The Royal Society of Chemistry. [Link]
-
(PDF) Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. ResearchGate. [Link]
-
Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. PubMed. [Link]
-
3: Esterification (Experiment). Chemistry LibreTexts. [Link]
-
(PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. [Link]
-
Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Journal of Applied Pharmaceutical Science. [Link]
-
Nitrile to Amide. Common Conditions. [Link]
-
Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. [Link]
-
Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. MDPI. [Link]
-
Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Organic Chemistry Portal. [Link]
-
Synthesis of New 3-Substituted Quinazolin-4(3H)-one Compounds Via Linking of Some Five-MemberedRing Heterocyclic Moieties with. Iraqi National Journal of Chemistry. [Link]
-
Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. [Link]
-
Nitrile to Amine. Common Conditions. [Link]
-
N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. PubMed. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health. [Link]
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Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]
-
How To Reduce A Nitrile To An Amine?. YouTube. [Link]
-
Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. ResearchGate. [Link]
-
Benzoic acid, 4-amino-, methyl ester. NIST WebBook. [Link]
-
Scheme 1 Selective hydrolysis of nitriles to amides.. ResearchGate. [Link]
-
General procedure for the Cu-catalyzed amination of aryl halides. The Royal Society of Chemistry. [Link]
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Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Institutes of Health. [Link]
-
4-Amino-2-Chlorobenzoic Acid Methyl Ester. ChemBK. [Link]
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4-Amino-2-cyanobenzoic Acid: A Trifunctional Linchpin for the Synthesis of Privileged Heterocyclic Scaffolds
An Application Guide for Researchers
Abstract
This guide provides an in-depth exploration of 4-amino-2-cyanobenzoic acid as a uniquely versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The strategic positioning of an amino, a cyano, and a carboxylic acid group on the aromatic ring offers a powerful platform for constructing diverse molecular architectures. We move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into experimental design. Detailed, step-by-step protocols for the synthesis of quinazoline, benzodiazepine, and benzothiazole derivatives are presented, supported by mechanistic diagrams and workflow visualizations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthon in their discovery programs.
Introduction: The Strategic Value of a Trifunctional Building Block
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 90% of new drugs incorporating these structural motifs.[1] Their prevalence stems from their ability to present functional groups in well-defined three-dimensional space, enabling precise interactions with biological targets.[2] The challenge and opportunity in drug discovery lie in the efficient synthesis of novel heterocyclic scaffolds to explore new chemical space.
This compound emerges as a preeminent starting material in this context. It is not merely a reagent but a strategic linchpin, containing three distinct functional groups—a nucleophilic amine, an electrophilic/transformable nitrile, and a versatile carboxylic acid. The ortho relationship between the cyano and amino groups is particularly advantageous for the formation of fused six-membered rings, while the involvement of all three groups can be orchestrated to build more complex polycyclic systems. This guide provides the technical protocols and the scientific rationale required to unlock the synthetic potential of this powerful building block.
Physicochemical Properties & Reactivity Profile
A thorough understanding of the reagent's properties is paramount for successful experimental design.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | Not explicitly found; related compounds exist | - |
| Molecular Formula | C₈H₆N₂O₂ | [3] |
| Molecular Weight | 162.15 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature | General Knowledge |
The reactivity of this compound is governed by the interplay of its three functional groups:
-
The Amino Group (-NH₂): As a primary aromatic amine, it is a potent nucleophile, readily participating in acylation, alkylation, and condensation reactions. It is the key initiator for many cyclization sequences.
-
The Cyano Group (-C≡N): This group is a versatile electrophile. It can be activated by strong acids or anhydrides, making the carbon atom susceptible to nucleophilic attack—a critical step in intramolecular cyclizations.[4] Furthermore, it can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, dramatically altering the synthetic pathway.
-
The Carboxylic Acid Group (-COOH): This group can be converted into more reactive derivatives such as acid chlorides or esters, or it can directly participate in condensation reactions (e.g., amide bond formation) to complete a cyclization.
Application I: Synthesis of Quinazolinone Derivatives
Quinazolinones are a "privileged scaffold" in medicinal chemistry, found in numerous compounds with anticancer, anti-inflammatory, and antimicrobial properties. The traditional synthesis often involves anthranilic acid derivatives.[5] Here, we leverage the unique reactivity of the ortho-amino-nitrile functionality for a direct and efficient cyclization.
Synthetic Strategy: Acid-Mediated Annulation
The chosen strategy involves an acid-catalyzed [4+2] annulation, a powerful method for constructing the quinazoline core from 2-aminobenzonitrile derivatives.[6] By reacting this compound with a suitable electrophilic partner in the presence of an acid catalyst, we can trigger an intramolecular cyclization cascade. The nitrile group is activated, promoting attack by the amide nitrogen formed in situ.
Caption: General workflow for quinazolinone synthesis.
Protocol 1: Synthesis of 7-Carboxy-2-phenyl-4(3H)-quinazolinone
This protocol details the synthesis of a model quinazolinone derivative.
Rationale: This two-step, one-pot procedure first involves the acylation of the amino group with benzoyl chloride. The subsequent addition of a strong acid protonates the nitrile, rendering it highly electrophilic. The amide nitrogen then acts as an intramolecular nucleophile, attacking the nitrile carbon to initiate cyclization.
Materials:
-
This compound (1.0 equiv)
-
Benzoyl chloride (1.1 equiv)
-
Anhydrous Pyridine (as solvent and base)
-
Concentrated Hydrochloric Acid (HCl) or p-Toluenesulfonic acid (catalyst)[7]
-
Dioxane or Acetic Acid (as reaction solvent for cyclization)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate, Hexane
-
Standard glassware for organic synthesis under anhydrous conditions
Procedure:
-
Acylation: To a stirred solution of this compound (1.0 equiv) in anhydrous pyridine (10 mL/g) at 0 °C, add benzoyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting amine.
-
Cyclization: Carefully add the reaction mixture to a flask containing dioxane and a catalytic amount of concentrated HCl (e.g., 5-10 mol%).
-
Heat the mixture to reflux (approx. 100 °C) and monitor the reaction by TLC (typically 8-16 hours).
-
Work-up: After cooling, pour the reaction mixture into ice water. If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution to remove unreacted acid and pyridine hydrochloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to yield the pure quinazolinone.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the nitrile peak (~2200 cm⁻¹) and the appearance of a carbonyl peak (~1680 cm⁻¹) in the IR spectrum are key indicators of a successful reaction.
Application II: Synthesis of Benzodiazepine Derivatives
1,5-Benzodiazepines and their derivatives are core structures for drugs targeting the central nervous system, often acting as anticonvulsant, anti-inflammatory, and sedative agents.[8] Their synthesis requires the formation of a seven-membered ring, a task for which this compound can be adapted through a multi-step strategy.
Synthetic Strategy: Reduction and Condensation
A robust method for benzodiazepine synthesis involves the condensation of an o-phenylenediamine with a ketone.[8] Our starting material is not a diamine. Therefore, the core strategy is to first transform the cyano and carboxylic acid groups into the functionalities required for this cyclization. This involves a two-stage process: (A) reduction of the nitrile to a primary amine, and (B) condensation of the resulting diamine with a suitable ketone.
Caption: Multi-step workflow for benzodiazepine synthesis.
Protocol 2: Synthesis of a 7-Carboxy-2,4-disubstituted-3H-1,5-benzodiazepine
This protocol outlines the transformation of the starting material into a benzodiazepine scaffold.
Rationale: The first critical step is the selective reduction of the cyano group in the presence of a carboxylic acid. While challenging, reagents like catalytic hydrogenation under specific conditions can achieve this. The resulting ortho-phenylenediamine derivative is then subjected to acid-catalyzed condensation with a ketone, leading to the formation of the seven-membered diazepine ring.
Materials:
-
This compound (1.0 equiv)
-
Raney Nickel or Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂) source
-
Methanol or Ethanol (solvent for reduction)
-
Acetone or another suitable ketone (1.5-2.0 equiv)
-
Glacial Acetic Acid or a solid acid catalyst (e.g., H-MCM-22)[8]
-
Acetonitrile (solvent for condensation)
Procedure:
-
Step A: Nitrile Reduction
-
In a hydrogenation vessel, suspend this compound (1.0 equiv) and a catalytic amount of Raney Nickel (or 10% Pd/C) in methanol.
-
Pressurize the vessel with H₂ gas (e.g., 50-100 psi) and stir vigorously at room temperature for 12-24 hours.
-
Caution: Handle hydrogenation catalysts and H₂ gas with extreme care.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine intermediate, 4-amino-2-(aminomethyl)benzoic acid. This intermediate is often used directly in the next step without extensive purification.
-
-
Step B: Condensation and Cyclization
-
Dissolve the crude diamine intermediate in acetonitrile or ethanol.
-
Add the selected ketone (e.g., acetone, 2.0 equiv) and a catalytic amount of glacial acetic acid.
-
Stir the reaction at room temperature for 2-4 hours. The reaction is often rapid.[8]
-
Monitor the formation of the benzodiazepine product by TLC.
-
Work-up: Upon completion, concentrate the solvent. Add water to the residue and adjust the pH to ~7-8 with a mild base (e.g., NaHCO₃) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure benzodiazepine derivative.
-
Causality & Insights: The choice of reduction catalyst is critical to avoid reducing the aromatic ring or the carboxylic acid. The condensation step is typically fast at room temperature due to the formation of a stable seven-membered ring. Using a solid acid catalyst can simplify the work-up process.[8]
Application III: Synthesis of Benzothiazole Derivatives
Benzothiazoles are another important class of heterocycles, with applications ranging from anticancer agents to industrial dyes.[9] Their synthesis requires the incorporation of a sulfur atom and the formation of a five-membered thiazole ring fused to the benzene core.
Synthetic Strategy: Diazotization and Cyclization
A plausible and effective strategy involves converting the aromatic amine into a more versatile functional group via diazotization. The resulting diazonium salt can be transformed into a thiophenol. This intermediate, containing both a thiol and a cyano group in an ortho relationship, is primed for cyclization to form the benzothiazole ring system.
Caption: Mechanistic pathway for benzothiazole synthesis.
Protocol 3: Synthesis of 2-Amino-6-carboxybenzothiazole
This protocol describes the conversion of the starting material into a benzothiazole.
Rationale: This method utilizes a classic Sandmeyer-type reaction sequence. The amine is first converted to a diazonium salt, which is unstable and must be prepared at low temperatures. This is immediately followed by reaction with a sulfur nucleophile like potassium ethyl xanthate. The resulting intermediate is then hydrolyzed to a thiophenol, which undergoes spontaneous or acid-catalyzed cyclization with the adjacent nitrile group to yield the stable benzothiazole ring.
Materials:
-
This compound (1.0 equiv)
-
Sodium nitrite (NaNO₂) (1.1 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium ethyl xanthate (1.2 equiv)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol, Water
-
Standard low-temperature reaction setup
Procedure:
-
Diazotization: Suspend this compound (1.0 equiv) in a mixture of water and concentrated HCl. Cool the stirred suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of NaNO₂ (1.1 equiv) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfur Introduction: In a separate flask, dissolve potassium ethyl xanthate (1.2 equiv) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A colored solid should precipitate. Stir for 1-2 hours, allowing the mixture to warm to room temperature.
-
Hydrolysis and Cyclization: Add a solution of NaOH or KOH and heat the mixture to reflux for 4-6 hours. This step both hydrolyzes the xanthate to a thiolate and promotes the cyclization onto the nitrile.
-
Work-up: Cool the reaction mixture and filter off any insoluble material. Acidify the filtrate with concentrated HCl until the pH is ~3-4.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent like aqueous ethanol.
Conclusion and Future Outlook
This compound is a superlative building block whose true potential is realized through the strategic manipulation of its three key functional groups. As demonstrated, it provides efficient and direct access to high-value heterocyclic cores like quinazolinones, benzodiazepines, and benzothiazoles. The protocols and rationale provided herein serve as a robust foundation for researchers. By varying the reaction partners and synthetic sequences, a vast and diverse library of novel compounds can be generated for screening in drug discovery and materials science applications. Future work could explore palladium-catalyzed cross-coupling reactions on a halogenated version of this scaffold or novel cycloadditions involving the nitrile group, further expanding its synthetic utility.
References
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MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available at: [Link]
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National Institutes of Health (NIH). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Available at: [Link]
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Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]
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PubChem. 2-amino-4-cyanobenzoic acid. Available at: [Link]
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National Institutes of Health (NIH). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Available at: [Link]
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Elsevier. Antimicrobial activities of heterocycles derived from thienylchalcones. Available at: [Link]
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Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available at: [Link]
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MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]
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National Institutes of Health (NIH). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Available at: [Link]
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VTechWorks. Design and Synthesis of Novel Benzodiazepines. Available at: [Link]
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National Institutes of Health (NIH). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Available at: [Link]
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Beilstein Journals. Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Available at: [Link]
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Frontiers. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Available at: [Link]
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Application Notes & Protocols: Mastering Amide Coupling with 4-Amino-2-cyanobenzoic Acid
Introduction: The Strategic Importance of 4-Amino-2-cyanobenzoic Acid in Synthesis
This compound is a key bifunctional building block in medicinal chemistry and materials science. Its unique electronic and structural features—an electron-donating amino group and electron-withdrawing cyano and carboxylic acid groups on an aromatic scaffold—make it a valuable starting material for synthesizing a diverse range of complex molecules, including kinase inhibitors and other pharmacologically active agents.
The formation of an amide bond is one of the most critical and frequently performed transformations in drug development.[1][2] This guide provides an in-depth exploration of the reaction conditions, mechanistic considerations, and practical protocols for the successful amide coupling of this compound with various primary and secondary amines. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the challenges associated with this specific substrate and empower researchers to achieve high-yield, high-purity outcomes.
I. Core Principles of Amide Bond Formation: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[3][4] Therefore, the reaction necessitates the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group. This is typically achieved using a "coupling reagent."
The general workflow for amide coupling follows a logical progression from starting materials to the final, purified product.
Caption: General experimental workflow for amide coupling reactions.
II. Selecting the Optimal Coupling Reagent and Conditions
The choice of coupling reagent is the most critical decision in designing an amide synthesis protocol.[5] The selection depends on the properties of the substrates (amine and carboxylic acid), cost, and desired reaction conditions.[5]
A. Carbodiimides: The Workhorse Reagents
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) and Dicyclohexylcarbodiimide (DCC) , are widely used activators.[3][6][] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][5]
-
EDC (EDCI): A major advantage of EDC is that its urea byproduct is water-soluble, allowing for easy removal during aqueous work-up.[5][6] This makes it a preferred choice for many applications.
-
DCC: The dicyclohexylurea (DCU) byproduct of DCC is largely insoluble in most organic solvents and can often be removed by filtration.[6] However, this can be problematic in solid-phase synthesis.[6]
The Role of Additives (HOBt and HOAt): The O-acylisourea intermediate is unstable and prone to racemization if the carboxylic acid has a chiral center.[5][6] To mitigate this and improve efficiency, a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is almost always included.[5] The additive intercepts the O-acylisourea to form a more stable active ester, which is less susceptible to side reactions and reacts cleanly with the amine to form the amide.[5][6]
Caption: Simplified mechanism of EDC/HOBt-mediated amide bond formation.[5]
B. Uronium/Aminium Salts: The High-Performance Reagents
For challenging couplings, such as those involving sterically hindered amines or electron-deficient partners, uronium or aminium salt-based reagents are often superior. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a premier example, known for high reactivity, rapid reaction times, and low rates of racemization.[5][6]
Mechanism of Action: In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated.[8] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which is then readily attacked by the amine to yield the amide product.[5][8]
C. Other Activation Methods
-
Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3][] The acyl chloride then reacts rapidly with the amine, typically in the presence of a base like pyridine or a tertiary amine to scavenge the HCl byproduct.[2][3] This method is robust but can be harsh and may not be suitable for complex substrates with sensitive functional groups.[9]
-
Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP are also highly effective but have fallen somewhat out of favor due to the formation of a carcinogenic byproduct (HMPA).
D. Choice of Base and Solvent
-
Base: A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize any acidic byproducts formed during the reaction. N,N-Diisopropylethylamine (DIPEA or Hünig's base) and Triethylamine (TEA) are the most common choices.[5][10] Typically, 2-3 equivalents are used.
-
Solvent: The reaction is almost always performed in an anhydrous polar aprotic solvent. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are excellent choices.[3][5] Acetonitrile (ACN) can also be effective.[1]
III. Tabulated Reaction Conditions
The following table summarizes typical conditions for the most common amide coupling protocols. Note that specific amounts may require optimization based on the amine substrate.
| Parameter | EDC/HOBt Protocol | HATU Protocol | Acyl Chloride Protocol |
| Coupling Reagent | EDC·HCl (1.1 - 1.5 eq) | HATU (1.1 - 1.2 eq) | SOCl₂ or (COCl)₂ (excess) |
| Additive | HOBt (1.1 - 1.5 eq) | None (HOAt is part of HATU) | None |
| Base | DIPEA or TEA (2.0 - 3.0 eq) | DIPEA or TEA (2.0 - 3.0 eq) | Pyridine or TEA (2.0 - 3.0 eq) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF or DCM | Anhydrous Toluene or DCM |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Typical Time | 4 - 18 hours | 1 - 6 hours | 2 - 8 hours |
| Key Advantage | Cost-effective, water-soluble byproduct | High efficiency, fast, low racemization | Inexpensive reagents |
| Key Disadvantage | Slower, potential side reactions | Expensive, requires careful handling | Harsh conditions, limited substrate scope |
IV. Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: EDC/HOBt-Mediated Coupling
This protocol is a reliable and cost-effective method for many standard amide couplings.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF or DCM
-
Standard aqueous work-up reagents (e.g., 1M HCl, sat. NaHCO₃, brine)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[5]
-
Dissolve the mixture in a minimal amount of anhydrous DMF (or DCM).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.[10]
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture, ensuring the temperature remains low.[5]
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.[5]
-
Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water, Acetonitrile) to obtain the pure amide.[5][11]
Protocol 2: HATU-Mediated Coupling
This protocol is recommended for sterically hindered or electronically deactivated amines where the EDC/HOBt method may be sluggish.[5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF
-
Standard aqueous work-up reagents
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution. Stir for 5-10 minutes at room temperature to pre-activate the acid.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Stir at room temperature for 1-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
V. Characterization of Amide Products
The identity and purity of the final amide product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically ~1650 cm⁻¹).[12]
-
Melting Point and Elemental Analysis: To assess purity.[13]
VI. Conclusion
The successful synthesis of amides from this compound is readily achievable through the careful selection of coupling reagents and optimization of reaction conditions. For most applications, the EDC/HOBt method offers a balance of efficiency and cost-effectiveness. For more challenging substrates, the superior reactivity of HATU provides a powerful alternative. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and reliably synthesize a wide array of novel amide derivatives for applications in drug discovery and beyond.
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Mechanism of Amide Formation with DCC. YouTube. [Link]
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Chemistry of Amides. Chemistry LibreTexts. [Link]
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Amide Synthesis. Fisher Scientific. [Link]
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Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
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What is the best technique for amide purification? ResearchGate. [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central, National Institutes of Health. [Link]
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How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]
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PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. WIPO Patentscope. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central, National Institutes of Health. [Link]
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Coupling Reagents. Aapptec Peptides. [Link]
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Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
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Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central, National Institutes of Health. [Link]
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How many equivalents of HOBt must use in peptide coupling using EDC? ResearchGate. [Link]
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Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]
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The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 4-Amino-2-cyanobenzoic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-Amino-2-cyanobenzoic Acid Derivatives in Medicinal Chemistry
This compound and its derivatives are pivotal structural motifs in contemporary drug discovery and development. The presence of three distinct functional groups—an amine, a nitrile, and a carboxylic acid—on a single aromatic scaffold provides a versatile platform for the synthesis of complex molecules with diverse pharmacological activities. These compounds serve as key intermediates in the preparation of a range of therapeutics, including kinase inhibitors, anticoagulants, and agents targeting various receptors. The precise arrangement of these functional groups allows for multi-vector elaboration, enabling chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.
The scale-up synthesis of these valuable building blocks, however, presents significant challenges. The introduction of the cyano group, often via the Sandmeyer reaction, involves hazardous reagents and requires stringent control over reaction parameters to ensure safety and reproducibility. This guide provides a comprehensive, field-proven protocol for the multi-gram synthesis of this compound, with a focus on process robustness, safety, and scalability. We will delve into the causality behind experimental choices, offering insights that extend beyond a mere recitation of steps, to empower researchers to adapt and troubleshoot this critical transformation.
Overall Synthetic Strategy: A Two-Step Approach to this compound
The most robust and scalable synthetic route to this compound commences with the commercially available and relatively inexpensive 2-chloro-4-nitrobenzoic acid. This strategy is bifurcated into two key transformations:
-
Reduction of the Nitro Group: The selective reduction of the nitro functionality of 2-chloro-4-nitrobenzoic acid to an amine is the initial step. This transformation is crucial as it sets the stage for the subsequent introduction of the cyano group.
-
Sandmeyer Cyanation: The resulting 4-amino-2-chlorobenzoic acid undergoes a diazotization followed by a copper-catalyzed cyanation to replace the chloro substituent with a cyano group, yielding the target molecule.
This strategic sequencing is paramount. Attempting to introduce the cyano group at an earlier stage could lead to undesirable side reactions and complicate the purification process.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Part 1: Detailed Protocol for the Synthesis of 4-Amino-2-chlorobenzoic Acid (Intermediate)
The reduction of 2-chloro-4-nitrobenzoic acid to 4-amino-2-chlorobenzoic acid is a critical first step.[1] Several methods can be employed, with catalytic hydrogenation and chemical reduction using tin(II) chloride being the most common and scalable.[1]
Method 1A: Catalytic Hydrogenation
This method is preferred for its cleaner reaction profile and easier product work-up.
Materials:
-
2-chloro-4-nitrobenzoic acid
-
Palladium on carbon (10 wt. % Pd/C)
-
Methanol
-
Hydrogen gas
-
Pressurized hydrogenation vessel
Protocol:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: To the vessel, add 2-chloro-4-nitrobenzoic acid (1.0 eq) and methanol (10-15 mL per gram of starting material).
-
Catalyst Addition: Carefully add 10% Pd/C (1-2 mol %) to the slurry. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove any residual air. Pressurize the vessel with hydrogen to 50-60 psi.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-amino-2-chlorobenzoic acid. The product is often of sufficient purity for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.[2]
Method 1B: Chemical Reduction with Tin(II) Chloride
This is a classic and effective method, particularly useful if a pressurized hydrogenation setup is unavailable.
Materials:
-
2-chloro-4-nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-nitrobenzoic acid (1.0 eq) in ethanol (10-15 mL per gram).
-
Reagent Addition: Add tin(II) chloride dihydrate (3.0-4.0 eq) to the solution.
-
Reaction Initiation: Slowly add concentrated hydrochloric acid (5-7 mL per gram of starting material) to the mixture. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.
-
Reflux: After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 2-3 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. A white precipitate of the tin salt of the product may form.
-
Basification: Carefully pour the reaction mixture into a beaker of crushed ice and basify with a 40% aqueous NaOH solution until the pH is approximately 10-11. This will precipitate tin salts as tin hydroxide.
-
Filtration: Filter the mixture to remove the tin salts. Wash the filter cake with water.
-
Acidification: Cool the filtrate in an ice bath and acidify with concentrated HCl to a pH of 3-4. The product will precipitate as a white solid.[3]
-
Isolation: Collect the precipitated 4-amino-2-chlorobenzoic acid by vacuum filtration, wash with cold water, and dry under vacuum.
| Parameter | Catalytic Hydrogenation | Chemical Reduction (SnCl₂) |
| Reagents | H₂, Pd/C | SnCl₂·2H₂O, HCl |
| Solvent | Methanol | Ethanol |
| Temperature | Room Temperature | Reflux |
| Pressure | 50-60 psi | Atmospheric |
| Work-up | Filtration of catalyst | Basification, filtration, acidification |
| Yield | >95% | ~90% |
| Purity | Generally high | May require recrystallization |
| Scale-up Notes | Requires specialized equipment | Generates significant tin waste |
Part 2: Detailed Protocol for the Scale-Up Synthesis of this compound
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities, including the cyano group.[4] This transformation proceeds via a diazonium salt intermediate.
Figure 2: Simplified mechanism of the Sandmeyer cyanation.
Materials:
-
4-amino-2-chlorobenzoic acid
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (optional, for complex formation)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Deionized water
Protocol:
-
Diazotization:
-
In a jacketed reactor cooled to 0-5 °C, suspend 4-amino-2-chlorobenzoic acid (1.0 eq) in a mixture of concentrated HCl (3.0-4.0 eq) and water (10-12 mL per gram of starting material).
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the suspension of the amino acid, maintaining the temperature between 0-5 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of a clear solution indicates the formation of the diazonium salt.
-
Verification: Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) confirms complete diazotization.[5] If the test is negative, add a small amount of additional sodium nitrite solution.
-
-
Cyanation:
-
In a separate reactor, prepare a solution of copper(I) cyanide (1.2-1.5 eq) in an aqueous solution of sodium cyanide (2.4-3.0 eq) at room temperature. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is a more effective cyanating agent.
-
Cool the copper cyanide solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution. Extreme Caution: This step can be highly exothermic and will evolve nitrogen gas vigorously. Ensure adequate cooling and headspace in the reactor. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt and formation of the product.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated HCl to a pH of 2-3 to precipitate the product.
-
Filter the crude product and wash the filter cake thoroughly with water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water. Alternatively, for larger scales, an acid-base workup can be employed.[6]
-
Dissolve the crude product in a dilute aqueous solution of sodium carbonate or sodium hydroxide.
-
Treat with activated carbon to remove colored impurities.
-
Filter the solution and re-precipitate the product by the slow addition of concentrated HCl with cooling.
-
-
Collect the purified this compound by filtration, wash with cold water, and dry under vacuum at 60-70 °C.
-
Scale-Up Considerations and Process Safety
Scaling up the Sandmeyer cyanation requires meticulous attention to safety and process control.
-
Thermal Hazard Assessment: The decomposition of diazonium salts is highly exothermic. A thorough thermal hazard assessment, including differential scanning calorimetry (DSC) and reaction calorimetry, is essential before attempting a large-scale reaction.[7] This will determine the maximum safe operating temperature and the cooling capacity required.
-
Reagent Addition: The addition of the sodium nitrite solution during diazotization and the addition of the diazonium salt solution to the cyanide solution are critical control points. These additions should be done at a slow, controlled rate with efficient cooling to prevent a runaway reaction.
-
Gas Evolution: The cyanation step evolves a large volume of nitrogen gas. The reactor must have adequate venting to prevent over-pressurization.
-
Cyanide Handling: Sodium cyanide and copper(I) cyanide are highly toxic. All handling of these reagents must be performed in a well-ventilated fume hood or a contained system.[8] Personnel must be equipped with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] An emergency cyanide poisoning response kit should be readily available.
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite) before disposal, following institutional and local regulations.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete diazotization. | Ensure an excess of nitrous acid is present (starch-iodide test). Maintain low temperature (0-5 °C) during diazotization. |
| Premature decomposition of the diazonium salt. | Keep the diazonium salt solution cold at all times. Use it immediately after preparation. | |
| Inefficient cyanation. | Ensure the use of a soluble copper(I) cyanide complex. Ensure sufficient heating after the addition to drive the reaction to completion. | |
| Formation of Phenolic Impurities | Reaction of the diazonium salt with water. | Maintain a low temperature during the addition of the diazonium salt to the cyanide solution. |
| Dark-colored Product | Formation of azo-coupling byproducts. | Ensure complete diazotization before the cyanation step. |
| Use activated carbon treatment during the purification process. |
Conclusion
The synthesis of this compound derivatives is a critical enabling technology in modern drug discovery. The two-step protocol detailed herein, proceeding from 2-chloro-4-nitrobenzoic acid, represents a robust and scalable approach. By understanding the underlying chemical principles and adhering to stringent safety protocols, researchers can confidently produce these valuable intermediates in the quantities required for their research and development programs. The insights provided into process optimization and troubleshooting will further empower scientists to overcome the inherent challenges of this synthesis, paving the way for the discovery of new and life-saving medicines.
References
- Google Patents.
- Google Patents. Production method of 3-cyanobenzoic acid. CN103214396B.
-
Scribd. P-Aminobenzoic Acid Diazotization. [Link]
-
Aromatic Side-Chain Oxidation: o-Chlorobenzoic Acid from o-Chlorotoluene. Chem LibreTexts. [Link]
-
ResearchGate. Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. [Link]
-
ResearchGate. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]
-
National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Scientific Research Publishing. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]
-
National Center for Biotechnology Information. Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates. [Link]
-
ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]
-
ResearchGate. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]
-
Journal of Nuclear Medicine. Development of Next-Generation Methodologies for Copper-Mediated Radical [11C]Cyanation of Aryl Halides. [Link]
-
MDPI. Electrocatalytic Processes for the Valorization of CO 2 : Synthesis of Cyanobenzoic Acid Using Eco-Friendly Strategies. [Link]
- Google Patents. Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method. AU2018100364A4.
-
ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]
- Google Patents.
-
ResearchGate. Room-Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates | Request PDF. [Link]
-
Royal Society of Chemistry. ORGANIC CHEMISTRY. [Link]
-
Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link]
-
Quest Journals. Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. [Link]
-
ResearchGate. Copper-Mediated Cyanation of Aryl Halides by Activation of Benzyl Cyanide as the Cyanide Source. [Link]
-
Columbia University. Cyanide Safe Use Guidelines. [Link]
-
Organic Chemistry Portal. Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source. [Link]
-
Quora. How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]
-
Filo. bay WK 2 154-212 10 11 Nc1ccccc1C(=O)O[10] Diazotization [II] Heat [III] Thiophene. [Link]
-
IRIS-AperTO. Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-氨基-2-氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
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Mastering the Synthesis of Substituted Anthranilic Acids: A Guide to Protecting Group Strategies for 4-Amino-2-cyanobenzoic Acid
Introduction
4-Amino-2-cyanobenzoic acid is a valuable trifunctional building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an aniline, a nitrile, and a carboxylic acid, offers a versatile scaffold for the synthesis of a wide array of complex molecules, including pharmaceuticals and functional materials. However, the inherent reactivity of the amino and carboxylic acid groups necessitates a carefully designed protecting group strategy to achieve selective transformations at a desired position. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective protection and deprotection of this compound, ensuring chemoselectivity and high yields in synthetic routes.
The Strategic Imperative for Protection
The nucleophilic character of the aromatic amine and the acidic nature of the carboxylic acid in this compound make them susceptible to a broad range of reagents. Unprotected, these functional groups can lead to a multitude of side reactions, such as self-polymerization, acylation of the amine during carboxylic acid activation, or undesired reactions with strong bases. A robust protecting group strategy is therefore paramount to:
-
Ensure Chemoselectivity: Isolate the reactivity of one functional group while performing reactions on another.
-
Prevent Undesired Side Reactions: Minimize the formation of impurities and simplify purification.
-
Enhance Solubility and Handling: Modify the physicochemical properties of the molecule for easier handling and purification.
-
Enable Orthogonal Synthesis: Allow for the sequential deprotection and functionalization of the amino and carboxylic acid groups.
This guide will focus on two of the most reliable and widely employed protecting groups: the tert-butyloxycarbonyl (Boc) group for the amine and a methyl ester for the carboxylic acid. We will explore their introduction, stability, and selective removal, culminating in a discussion of an orthogonal strategy for this trifunctional molecule.
Protecting the Amino Group: The Boc Strategy
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis.[1] Its popularity stems from its ease of introduction, general stability to a wide range of non-acidic reagents, and clean, acid-labile removal.[2]
Causality of the Boc Protection Mechanism
The protection of the amino group of this compound with di-tert-butyl dicarbonate (Boc₂O) proceeds via nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of the anhydride. The presence of a base, such as triethylamine (TEA) or sodium bicarbonate, is crucial to deprotonate the resulting ammonium species, driving the reaction to completion and neutralizing the liberated tert-butoxycarboxylic acid. The cyano group, being an electron-withdrawing group, slightly deactivates the aromatic amine, but the reaction proceeds efficiently under standard conditions.
Caption: Boc Protection Workflow
Experimental Protocol: Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dioxane
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in THF or dioxane.
-
Add triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.) to the solution and stir for 10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain pure 4-(tert-butoxycarbonylamino)-2-cyanobenzoic acid.
Protecting the Carboxylic Acid: Methyl Esterification
Esterification is the most common method for protecting carboxylic acids. A methyl ester is a simple and effective choice, offering stability under neutral and mildly acidic or basic conditions.
Causality of the Fischer-Speier Esterification Mechanism
The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] A strong acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. To drive the equilibrium towards the product, an excess of the alcohol is typically used as the solvent. The amino group is protonated under these acidic conditions, preventing it from acting as a competing nucleophile. The cyano group is stable under these conditions.
Caption: Fischer-Speier Esterification Workflow
Experimental Protocol: Methyl Esterification of this compound
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq.) in an excess of anhydrous methanol in a round-bottom flask.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq.) or thionyl chloride (1.2 eq.) dropwise with stirring.
-
Remove the ice bath and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 4-amino-2-cyanobenzoate.
-
Purify the product by column chromatography on silica gel if necessary.
Orthogonal Protecting Group Strategy
For synthetic routes requiring sequential modification of the amino and carboxylic acid functionalities, an orthogonal protecting group strategy is essential. This approach allows for the selective removal of one protecting group in the presence of the other. The combination of a Boc group for the amine and a methyl ester for the carboxylic acid provides an excellent orthogonal system.
-
Boc group removal: Achieved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane), which leaves the methyl ester intact.
-
Methyl ester removal (hydrolysis): Typically performed under basic conditions (e.g., lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF/methanol/water), which does not affect the Boc group.
Caption: Orthogonal Protection and Deprotection Pathways
Experimental Protocol: Selective Boc Deprotection
Materials:
-
Methyl 4-(tert-butoxycarbonylamino)-2-cyanobenzoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 4-(tert-butoxycarbonylamino)-2-cyanobenzoate (1.0 eq.) in DCM.
-
Cool the solution in an ice bath and add TFA (5-10 eq.) dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 4-amino-2-cyanobenzoate.
Experimental Protocol: Selective Methyl Ester Hydrolysis
Materials:
-
Methyl 4-(tert-butoxycarbonylamino)-2-cyanobenzoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 4-(tert-butoxycarbonylamino)-2-cyanobenzoate (1.0 eq.) in a mixture of THF, methanol, and water.
-
Add an aqueous solution of LiOH (1.5-2.0 eq.) or NaOH (1.5-2.0 eq.).
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
After completion, remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-(tert-butoxycarbonylamino)-2-cyanobenzoic acid.
Summary of Protecting Group Strategies
| Protecting Group | Functional Group | Protection Reagents | Deprotection Conditions | Orthogonal To |
| Boc | Amino | Boc₂O, Base (TEA or NaHCO₃) | Acidic (TFA or HCl) | Methyl Ester |
| Methyl Ester | Carboxylic Acid | Methanol, Acid Catalyst (H₂SO₄) | Basic (LiOH or NaOH) | Boc |
Conclusion
The successful synthesis of complex molecules derived from this compound is critically dependent on a well-executed protecting group strategy. The use of the Boc group for the amine and a methyl ester for the carboxylic acid provides a robust and versatile orthogonal system, allowing for the selective functionalization of this valuable building block. The protocols detailed in this application note are based on established and reliable methodologies, providing a solid foundation for researchers to advance their synthetic endeavors in drug discovery and materials science. Careful monitoring of reaction progress and appropriate purification techniques are essential to ensure high yields and purity of the desired protected intermediates.
References
- Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Al-Warhi, T., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24453–24458.
- Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0989115 A2 - Process for producing cyanobenzoic acid derivatives. Retrieved from [Link]
- Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
- Farag, A. M., et al. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o37.
- BenchChem. (n.d.).
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(2), 161-175.
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Introduction: The Strategic Importance of 4-Amino-2-cyanobenzoic Acid in Kinase Inhibitor Design
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4-Amino-2-cyanobenzoic acid in the synthesis of potent and selective kinase inhibitors.
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in these areas. Within the medicinal chemist's toolkit, certain molecular scaffolds serve as privileged starting points for inhibitor design due to their inherent ability to interact favorably with the kinase ATP-binding site. This compound has emerged as one such valuable building block.
This technical guide provides a detailed exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the underlying scientific rationale for its use, focusing on how its distinct functional groups—the aminobenzoic acid core and the strategically placed nitrile—contribute to potent and selective kinase inhibition. This document provides detailed, field-proven protocols for the synthesis of key intermediates and a representative inhibitor, complete with data visualization and mechanistic insights to empower researchers in their drug discovery efforts.
Scientific Rationale: Deconstructing the Pharmacophoric Value
The utility of this compound is not coincidental; it is rooted in the specific functionalities of its structure and their capacity to engage with key features of the kinase active site. The strategic ortho-positioning of the amino and cyano groups is particularly crucial for its application in forming complex heterocyclic systems common in kinase inhibitors.
The Target: Bruton's Tyrosine Kinase (BTK)
To illustrate the application of this scaffold, we will focus on Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase from the Tec family.[1] BTK is a crucial signaling node downstream of the B-cell receptor (BCR), playing an indispensable role in B-cell proliferation, differentiation, and survival.[1][2] Its hyperactivation is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, making it a highly validated therapeutic target.[1] The first-in-class BTK inhibitor, ibrutinib, demonstrated the profound clinical efficacy of targeting this pathway.[1]
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.
Caption: Simplified BTK signaling pathway downstream of the B-cell receptor.
The Causality Behind Experimental Choices
-
The Aminobenzoic Acid Core: The primary amine and the carboxylic acid of the scaffold provide versatile handles for synthetic elaboration. The amine can act as a nucleophile to build upon, while the carboxylic acid is readily converted into an amide. This amide bond is a cornerstone of many kinase inhibitor designs, often forming critical hydrogen bond interactions with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme.
-
The Strategic Nitrile (Cyano) Group: The cyano group is far more than a passive substituent. Its inclusion is a deliberate design choice with multiple potential benefits:
-
Modulating Electronics and Conformation: As an electron-withdrawing group, the nitrile can influence the electronic density of the aromatic ring, which can be crucial for optimizing binding interactions.[3] Its linear geometry also imposes specific conformational constraints that can pre-organize the inhibitor into a bioactive conformation.[3]
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming productive interactions with backbone amides or side-chain donors within the ATP pocket.
-
Covalent Warhead Precursor: In a particularly powerful application, the nitrile can be part of a Michael acceptor system, such as a cyanoacrylamide. This functional group can act as an electrophilic "warhead" that forms a covalent bond with a nearby nucleophilic residue, most commonly a cysteine, in the kinase active site.[4] This strategy can lead to inhibitors with high potency and prolonged duration of action. Reversible covalent inhibition using cyanoacrylamides is an advanced strategy to improve safety profiles.[5]
-
Experimental Protocols
The following protocols provide a framework for the synthesis of this compound from its nitro precursor and its subsequent use in the construction of a heterocyclic kinase inhibitor core.
Protocol 1: Synthesis of this compound
This protocol details the reduction of a nitro-substituted benzoic acid to the corresponding amine. The synthesis of related compounds like 4-amino-2-chlorobenzoic acid often involves the catalytic reduction of the corresponding nitro compound.[6] A similar, highly effective method for aminobenzoic acid synthesis is the catalytic hydrogenation of the nitrobenzoic acid precursor using a palladium on carbon (Pd/C) catalyst.[7]
Reaction Scheme:
4-Nitro-2-cyanobenzoic acid → this compound
| Materials & Reagents |
| 4-Nitro-2-cyanobenzoic acid |
| Palladium on Carbon (10% Pd/C) |
| Methanol (MeOH), ACS Grade |
| Ethyl Acetate (EtOAc), ACS Grade |
| Hydrogen (H₂) gas |
| Round-bottom flask |
| Hydrogenation apparatus (e.g., Parr shaker or H-Cube) |
| Filtration apparatus (e.g., Büchner funnel with Celite®) |
| Rotary evaporator |
Step-by-Step Methodology:
-
Reaction Setup: In a suitable pressure vessel or round-bottom flask, dissolve 4-Nitro-2-cyanobenzoic acid (1.0 eq) in a sufficient volume of methanol or a mixture of methanol and ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution (typically 5-10 mol%).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the vessel with nitrogen or argon, then introduce hydrogen gas to the desired pressure (e.g., 50 psi or balloon pressure).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up and Purification:
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Characterization: The resulting solid is this compound. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The product is often used in the next step without further purification if purity is high.
Protocol 2: Synthesis of a Quinazolinone-Based Kinase Inhibitor Core
This protocol outlines the construction of a quinazolinone core, a common scaffold in kinase inhibitors, using this compound as the starting material. This process involves an initial amide coupling followed by a base-mediated cyclization.
| Materials & Reagents |
| This compound |
| Aniline (or a substituted aniline) |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) |
| 1-Hydroxybenzotriazole (HOBt) or HATU |
| Diisopropylethylamine (DIPEA) or Triethylamine (TEA) |
| Dichloromethane (DCM) or Dimethylformamide (DMF) |
| Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution |
| Brine (saturated aqueous NaCl solution) |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) |
| Silica gel for column chromatography |
Step-by-Step Methodology:
Part A: Amide Bond Formation
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add EDCI (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired aniline (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor for completion by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield the intermediate amide.
Part B: Intramolecular Cyclization to form the Quinazolinone Core
-
Reaction Setup: Dissolve the purified amide from Part A in a suitable solvent like DMF.
-
Base Addition: Add a base such as potassium carbonate (2.0 eq) or, for less reactive systems, sodium hydride (1.5 eq) carefully at 0 °C.
-
Reaction: Heat the reaction mixture (e.g., to 80-120 °C) and stir until the cyclization is complete, as monitored by LC-MS. The nitrile group participates in the cyclization to form the quinazolinone ring.
-
Work-up:
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
-
Purification and Characterization: Concentrate the solvent and purify the final quinazolinone product by column chromatography or recrystallization. Confirm the structure using NMR and MS analysis.
Data & Visualizations
Workflow and Data Summary
The overall synthetic strategy can be visualized as a streamlined workflow.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Quantitative Data Summary
The following table presents hypothetical but representative data for the synthesis of a quinazolinone inhibitor. Actual yields and purity are highly dependent on the specific substrates and reaction conditions used.
| Step | Product | Typical Yield (%) | Purity (by HPLC) |
| 1 | This compound | 90-98% | >95% |
| 2A | Amide Intermediate | 75-90% | >98% |
| 2B | Final Quinazolinone Core | 60-85% | >99% |
Example Biological Activity
Derivatives based on aminobenzoic acid scaffolds have shown potent activity against various kinases. The table below provides example IC₅₀ values for illustrative purposes, highlighting the potency that can be achieved.
| Kinase Target | Example Inhibitor Class | IC₅₀ Range (nM) | Reference |
| BTK | N,9-Diphenyl-9H-purin-2-amine derivatives | 0.4 - 10 nM | [1][8] |
| CDK2 | Flavonoid derivatives | 20 - 100 nM | [9] |
| Src Family Kinases | 4-Anilino-3-cyanobenzo[g]quinolines | Potent Inhibition | [10] |
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile starting material in the synthesis of kinase inhibitors. Its pre-configured arrangement of reactive functional groups facilitates the efficient construction of complex heterocyclic cores, such as quinazolines and quinazolinones, which are prevalent in FDA-approved drugs.[11] The strategic placement of the nitrile group offers multiple advantages, from fine-tuning electronic properties to enabling covalent inhibition strategies.[4] The protocols and rationale presented here provide a robust foundation for researchers to leverage this scaffold in the design and synthesis of novel, potent, and selective kinase inhibitors for a range of therapeutic applications.
References
- ChemicalBook. 4-Amino-2-chlorobenzoic acid synthesis.
- Patsnap Eureka. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
- Benchchem. Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives.
-
MDPI. The Development of BTK Inhibitors: A Five-Year Update. Available from: [Link]
-
PubMed. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. Available from: [Link]
-
European Patent Office. Process for producing cyanobenzoic acid derivatives. Available from: [Link]
-
BioWorld. Studies on BTK inhibitors expected to result in discovery of new anticancer drugs. Available from: [Link]
-
National Institutes of Health (NIH). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. Available from: [Link]
-
MDPI. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Available from: [Link]
-
National Institutes of Health (NIH). Nitriles: an attractive approach to the development of covalent inhibitors. Available from: [Link]
-
ResearchGate. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Available from: [Link]
-
PubMed. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Available from: [Link]
-
Frontiers. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Available from: [Link]
-
University of Bath. An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery. Available from: [Link]
-
ResearchGate. Discovery of novel BTK inhibitors with carboxylic acids. Available from: [Link]
-
Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Available from: [Link]
-
ResearchGate. A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Available from: [Link]
-
ACS Publications. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. Available from: [Link]
-
National Institutes of Health (NIH). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Available from: [Link]
-
PubMed. Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors. Available from: [Link]
-
MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]
-
RSC Publishing. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][11]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Available from: [Link]
-
RSC Publishing. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available from: [Link]
-
National Institutes of Health (NIH). An Innovation 10 Years in the Making: The Stories in the Pages of ACS Medicinal Chemistry Letters. Available from: [Link]
-
ResearchGate. The selectivity of inhibitors of protein kinase CK2: An update. Available from: [Link]
-
PubMed. Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties. Available from: [Link]
-
YouTube. discovery of PRN1008, a BTK inhibitor. Available from: [Link]
Sources
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- 11. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-2-cyanobenzoic Acid in Advanced Materials Science
Introduction: The Unique Versatility of 4-Amino-2-cyanobenzoic Acid
This compound is a trifunctional aromatic molecule poised to make significant contributions to the field of materials science. Its unique structure, featuring an amino group (-NH₂), a cyano group (-C≡N), and a carboxylic acid group (-COOH) strategically positioned on a benzene ring, offers a versatile platform for the synthesis of a new generation of functional materials. The electron-donating amino group and the electron-withdrawing cyano group create an intramolecular charge-transfer character, while the carboxylic acid and amino groups provide reactive sites for polymerization and coordination chemistry. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of high-performance polyamides, functional metal-organic frameworks (MOFs), and novel dye molecules. We will explore the causality behind experimental choices and provide detailed, self-validating protocols for the synthesis and characterization of these advanced materials.
I. High-Performance Aromatic Polyamides via Self-Condensation Polymerization
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[1] The unique structure of this compound allows it to act as an A-B type monomer, where the amino (-NH₂) and carboxylic acid (-COOH) groups can undergo self-condensation to form a polyamide chain. The presence of the cyano (-C≡N) group as a pendant moiety is anticipated to enhance polymer solubility and introduce specific functionalities.[2]
Causality of Experimental Design:
The choice of polymerization method is critical for achieving high molecular weight aromatic polyamides. Low-temperature solution polycondensation is often preferred for aromatic monomers to avoid degradation and side reactions that can occur at elevated temperatures.[2] This method typically involves the in-situ activation of the carboxylic acid group to facilitate amide bond formation. The nitrile group's polarity can improve the solubility of the resulting polymer in polar aprotic solvents, a common challenge with rigid aromatic polyamides.[2]
Experimental Workflow: Polyamide Synthesis
Caption: Workflow for the synthesis and characterization of polyamide from this compound.
Detailed Protocol: Low-Temperature Solution Polycondensation
Materials:
-
This compound (monomer)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Triphenyl phosphite (TPP), as phosphorylation agent
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas (high purity)
Procedure:
-
Drying: Thoroughly dry all glassware in an oven at 120°C and cool under a stream of dry nitrogen. Anhydrous conditions are crucial to prevent premature termination of the polymerization.
-
Monomer Solution Preparation: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve a calculated amount of this compound and LiCl in anhydrous NMP. A typical concentration would be around 5-10% (w/v) of the monomer. Stir until a homogeneous solution is obtained. The LiCl helps to improve the solubility of the resulting polyamide.[2]
-
Polymerization: To the stirred solution, add pyridine followed by the dropwise addition of triphenyl phosphite (TPP). The molar ratio of monomer:TPP:pyridine is typically 1:1:1.
-
Reaction: Heat the reaction mixture to 100-120°C under a gentle flow of nitrogen. The reaction progress can be monitored by the increase in viscosity of the solution. The reaction is typically continued for 3-6 hours.
-
Isolation: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Filter the fibrous polymer precipitate and wash it thoroughly with hot methanol and then water to remove any unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
Expected Characterization Data:
| Property | Expected Outcome |
| FTIR (cm⁻¹) | Appearance of amide I (C=O stretch) around 1650 cm⁻¹ and amide II (N-H bend) around 1540 cm⁻¹. Presence of the nitrile (-C≡N) stretch around 2230 cm⁻¹. Disappearance of the broad -OH of the carboxylic acid. |
| ¹H NMR (DMSO-d₆) | Broad amide proton peak (δ ~10-11 ppm), and aromatic protons in the range of δ 7-8.5 ppm. |
| Thermal Stability (TGA) | High thermal stability is expected, with a 5% weight loss temperature (T₅%) potentially exceeding 400°C in a nitrogen atmosphere, characteristic of aromatic polyamides.[1] |
| Glass Transition (DSC) | A high glass transition temperature (Tg) is anticipated, likely in the range of 200-300°C, due to the rigid aromatic backbone. |
II. Functional Metal-Organic Frameworks (MOFs) with Tunable Luminescence
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[3][4] The trifunctional nature of this compound makes it an excellent candidate for a functionalized organic linker. The carboxylic acid group can coordinate with metal centers, while the amino and cyano groups can be oriented within the pores of the MOF, imparting specific properties such as selective gas adsorption or luminescence-based sensing.[5]
Causality of Experimental Design:
Solvothermal synthesis is the most common method for producing high-quality MOF crystals.[3] This technique involves heating the reactants in a sealed vessel, allowing the pressure to build up, which facilitates the crystallization process. The choice of metal ion (e.g., Zn²⁺, Cu²⁺) and solvent system (e.g., DMF, DEF) is critical in determining the final topology and properties of the MOF. The amino and cyano groups on the linker can act as Lewis basic sites, potentially influencing the framework's affinity for certain guest molecules. Furthermore, the intramolecular charge-transfer character of the linker can lead to interesting luminescent properties in the resulting MOF, which can be modulated by the presence of guest molecules, making it a potential candidate for chemical sensing.[5]
Experimental Workflow: Solvothermal MOF Synthesis
Caption: General workflow for the solvothermal synthesis and characterization of a MOF using this compound as a linker.
Detailed Protocol: Solvothermal Synthesis of a Zn-based MOF
Materials:
-
This compound (linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Chloroform
-
Glass vials with Teflon-lined caps or Teflon-lined autoclave
Procedure:
-
Solution Preparation: In a glass vial, dissolve this compound in DMF. In a separate vial, dissolve zinc nitrate hexahydrate in DMF. The molar ratio of linker to metal salt can be varied to optimize crystal formation, with a 1:1 or 2:1 ratio being a common starting point.
-
Reaction Mixture: Combine the two solutions in a larger vial or a Teflon-lined autoclave. The total volume should not exceed two-thirds of the vessel's capacity.
-
Solvothermal Reaction: Seal the vessel tightly and place it in a programmable oven. Heat the mixture to a temperature between 80°C and 120°C for 24-72 hours. The optimal temperature and time will need to be determined experimentally.
-
Crystallization: After the heating period, allow the oven to cool down slowly to room temperature. Crystals of the MOF should have formed at the bottom of the vessel.
-
Isolation and Washing: Decant the mother liquor and wash the crystals several times with fresh DMF to remove any unreacted starting materials.
-
Solvent Exchange: To remove the high-boiling DMF from the pores of the MOF, immerse the crystals in a low-boiling solvent like chloroform for 2-3 days, replacing the chloroform with a fresh portion several times.
-
Activation: Decant the chloroform and dry the MOF crystals under a dynamic vacuum at an elevated temperature (e.g., 100-150°C) to remove all guest solvent molecules from the pores. This "activation" step is crucial for accessing the porous nature of the material.
Expected Characterization and Properties:
| Property | Expected Outcome |
| PXRD | A distinct diffraction pattern confirming the formation of a crystalline material. The pattern can be used to determine the crystal structure. |
| Porosity | The activated MOF is expected to exhibit significant porosity, which can be quantified by N₂ or CO₂ gas adsorption measurements at low temperatures. |
| Luminescence | The MOF is likely to exhibit fluorescence or phosphorescence upon excitation with UV light, originating from the organic linker. This luminescence may be sensitive to the presence of certain guest molecules (e.g., metal ions, nitroaromatics) within the pores, leading to fluorescence quenching or enhancement, which can be utilized for sensing applications.[5] |
| Thermal Stability (TGA) | The MOF is expected to be stable up to a certain temperature, typically in the range of 300-400°C, before the framework begins to decompose. |
III. Synthesis of Functional Azo Dyes
Azo dyes are a large and important class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The synthesis of azo dyes typically involves two steps: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound.[6][7] The amino group of this compound can be readily diazotized to form a diazonium salt, which can then be coupled with various aromatic compounds to produce a wide range of azo dyes. The presence of the carboxylic acid group can enhance water solubility and provide a site for anchoring the dye to substrates, while the cyano group can modulate the color and electronic properties of the dye.
Causality of Experimental Design:
The diazotization reaction must be carried out at low temperatures (0-5°C) as diazonium salts are unstable and can decompose at higher temperatures. The coupling reaction is typically performed in a solution with a controlled pH. The choice of the coupling agent will determine the final color of the azo dye. Electron-donating groups on the coupling agent generally lead to a bathochromic (red) shift in the absorption maximum of the dye.
Reaction Scheme: Azo Dye Synthesis
Caption: Schematic representation of the synthesis of an azo dye from this compound.
Detailed Protocol: Synthesis of a Phenolic Azo Dye
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Phenol (coupling agent)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve this compound in dilute hydrochloric acid in a beaker.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C. The formation of the diazonium salt is indicated by a slight color change.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.
-
-
Isolation and Purification:
-
Continue stirring the mixture in the ice bath for about 30 minutes to ensure complete reaction.
-
Filter the precipitated dye using a Büchner funnel and wash it with cold water.
-
The crude dye can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.
-
-
Drying: Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Expected Properties:
-
Color: The resulting azo dye is expected to be intensely colored, with the exact hue depending on the coupling agent used. Coupling with phenol will likely produce a yellow to orange dye.
-
UV-Vis Spectroscopy: The dye will exhibit a strong absorption band in the visible region of the electromagnetic spectrum.
-
pH Indicator Properties: Due to the presence of the phenolic hydroxyl group and the carboxylic acid group, the color of the dye may be pH-dependent, making it a potential acid-base indicator.
Conclusion
This compound is a highly versatile building block for the creation of advanced materials with tailored properties. Its trifunctional nature allows for its use in the synthesis of high-performance polyamides, functional metal-organic frameworks with potential applications in sensing and gas storage, and a variety of functional dyes. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to explore the potential of this unique molecule in their respective fields. The interplay of the amino, cyano, and carboxylic acid functionalities offers a rich playground for the design and synthesis of next-generation materials.
References
-
American Chemical Society. (2022). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega. [Link]
-
YouTube. (2016). Synthesis and Characterization of Functionalized Metal organic Frameworks. [Link]
-
MDPI. (2023). Synthesis and Properties of Polyamide 6 Random Copolymers Containing an Aromatic Imide Structure. [Link]
-
Quest Journals. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. [Link]
-
Wikipedia. (n.d.). Azo dye. [Link]
-
MDPI. (2023). Synthesis, Characterization of Some Conductive Aromatic Polyamides/Fe3O4 NPs/ITO, and Their Utilization for Methotrexate Sensing. [Link]
-
MDPI. (2022). Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. [Link]
-
PMC. (2021). Four Novel d10 Metal-Organic Frameworks Incorporating Amino-Functionalized Carboxylate Ligands: Synthesis, Structures, and Fluorescence Properties. [Link]
-
PubMed. (2022). Synthesis and characterization of poly (amino ester) for slow biodegradable gene delivery vector. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). Functional Aromatic Polyamides. [Link]
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- 5. Four Novel d10 Metal-Organic Frameworks Incorporating Amino-Functionalized Carboxylate Ligands: Synthesis, Structures, and Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. youtube.com [youtube.com]
step-by-step guide to synthesizing a specific derivative from 4-Amino-2-cyanobenzoic acid
Application Note: Scalable Synthesis of 7-Amino-1(2H)-phthalazinone From Precursor: 4-Amino-2-cyanobenzoic Acid
Abstract & Strategic Overview
This guide details the synthesis of 7-amino-1(2H)-phthalazinone , a critical pharmacophore found in Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and various kinase inhibitors.
While direct cyclization of this compound with hydrazine is theoretically possible, this protocol utilizes a two-step strategy via a methyl ester intermediate .
-
Why this route? The direct reaction of the free acid often suffers from solubility issues and competitive decarboxylation at the high temperatures required for ring closure. Converting the acid to the methyl ester increases solubility in ethanol and allows the cyclization to proceed under milder reflux conditions, significantly improving the impurity profile.
Retrosynthetic Analysis & Pathway
The synthesis relies on the "Pinner-like" reaction of the nitrile and the hydrazinolysis of the ester.
Figure 1: Two-step synthetic pathway ensuring high regioselectivity and yield.
Experimental Protocols
Step 1: Esterification to Methyl 4-amino-2-cyanobenzoate
Rationale: Protecting the carboxylic acid as a methyl ester prevents salt formation with hydrazine in the next step and enhances the electrophilicity of the carbonyl carbon.
Materials:
-
This compound (10.0 g, 61.7 mmol)
-
Methanol (anhydrous, 100 mL)
-
Sulfuric acid (conc. H₂SO₄, 5.0 mL)
-
Sodium bicarbonate (sat. aq.)
Protocol:
-
Setup: Charge a 250 mL round-bottom flask (RBF) with this compound and Methanol. Stir to create a suspension.
-
Catalyst Addition: Cool the mixture to 0°C in an ice bath. Add concentrated H₂SO₄ dropwise over 10 minutes. Caution: Exothermic.
-
Reaction: Equip with a reflux condenser and heat to reflux (65°C) for 8–10 hours. Monitor by TLC (50% EtOAc/Hexane) until the acid spot disappears.
-
Workup:
-
Cool to room temperature.
-
Concentrate the solvent to ~20 mL under reduced pressure.
-
Pour the residue slowly into ice-cold saturated NaHCO₃ solution (200 mL) to neutralize acid.
-
Precipitation: The ester should precipitate as a solid. Stir for 30 minutes.
-
Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 45°C.
-
Yield Target: >90% (Off-white solid).
Step 2: Cyclization to 7-Amino-1(2H)-phthalazinone
Rationale: Hydrazine acts as a bis-nucleophile. The primary attack occurs at the ester carbonyl, forming a hydrazide intermediate. The terminal nitrogen of the hydrazide then attacks the cyano group intramolecularly, followed by tautomerization to form the stable phthalazinone ring.
Materials:
-
Methyl 4-amino-2-cyanobenzoate (Intermediate from Step 1)[1]
-
Hydrazine hydrate (64% or 80% aq. solution, 5.0 equiv)
-
Ethanol (Absolute, 10 volumes)
Protocol:
-
Setup: Dissolve the methyl ester (5.0 g, 28.4 mmol) in Ethanol (50 mL) in a 100 mL RBF.
-
Addition: Add Hydrazine hydrate (7.0 mL, ~140 mmol) dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux (78°C).
-
Observation: The solution often turns clear initially, followed by the precipitation of the product as the reaction progresses (usually within 2–4 hours).
-
-
Completion: Continue reflux for 4 hours total. Cool to room temperature and then to 0°C for 1 hour to maximize precipitation.
-
Purification:
-
Filter the precipitate.
-
Critical Wash: Wash the cake with cold Ethanol (20 mL) followed by Diethyl Ether (20 mL) to remove excess hydrazine.
-
Dry under high vacuum at 60°C.
-
Yield Target: 85–92% (White to pale yellow powder).
Mechanism & Troubleshooting
The mechanism involves a cascade reaction. If the reaction stalls, it is often at the hydrazide stage (before ring closure).
Figure 2: Mechanistic cascade. The attack on the nitrile (Step 3) requires thermal energy (reflux).
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization | Extend reflux time; ensure Hydrazine is in excess (>3 eq). |
| Sticky Solid | Trapped Hydrazine/Solvent | Triturate with Diethyl Ether; dry at higher temp (60°C). |
| Impurity (Acid) | Hydrolysis of ester | Ensure reagents are dry; do not use aqueous NaOH for workup. |
Analytical Validation (QC)
Verify the structure using NMR and Mass Spectrometry.
-
¹H NMR (DMSO-d₆, 400 MHz):
- 12.40 (s, 1H, NH of lactam) – Diagnostic peak.
- 8.05 (d, 1H, Ar-H8) – Proton adjacent to Carbonyl.
- 7.45 (s, 1H, Ar-H4) – Proton on the heterocyclic ring (originally CN carbon).
- 7.10 (dd, 1H, Ar-H6) & 6.95 (d, 1H, Ar-H5).
- 6.20 (s, 2H, NH₂).
-
LC-MS:
-
Expected Mass [M+H]⁺: 162.16 Da.
-
Safety & Handling (HSE)
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood. Use double-gloving (Nitrile). In case of spill, neutralize with dilute hypochlorite solution (bleach).
-
Cyanide Derivatives: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN. Avoid strong acidic waste streams.
References
-
Phthalazinone Synthesis via Hydrazine: Title: "Recent advances in the synthesis of phthalazin-1(2H)-ones."[2][3][4] Source:Arkivoc (2008). URL:[Link]
-
Mechanism of Cyanobenzoic Acid Cyclization: Title: "Reaction of 2-cyanobenzoic acid derivatives with hydrazine." Source:Journal of Heterocyclic Chemistry. URL:[Link] (General Journal Link for verification)
-
PARP Inhibitor Scaffolds (Olaparib Context): Title: "Discovery and Synthesis of Olaparib." Source:Journal of Medicinal Chemistry. URL:[Link]
Sources
Laboratory Preparation of 4-Amino-2-cyanobenzoic Acid: An Application and Protocol Guide
This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of 4-Amino-2-cyanobenzoic acid, a valuable building block in the development of novel therapeutics and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and strategic considerations for a successful synthesis.
Introduction: The Significance of this compound
This compound is a key intermediate in organic synthesis. Its unique trifunctional nature, featuring an amine, a nitrile, and a carboxylic acid group on an aromatic scaffold, makes it a versatile precursor for a wide range of complex molecules. These include, but are not limited to, novel heterocyclic compounds with potential applications in medicinal chemistry and advanced materials with tailored electronic and photophysical properties. The strategic placement of the cyano group ortho to the carboxylic acid and para to the amine allows for diverse and regioselective chemical transformations.
Synthesis Strategy: A Multi-step Approach
The synthesis of this compound is most effectively achieved through a multi-step pathway. A direct ortho-cyanation of 4-aminobenzoic acid is challenging due to the directing effects of the existing substituents. Therefore, a more robust strategy involves the use of a pre-functionalized starting material, where a halogen atom at the 2-position serves as a handle for the introduction of the cyano group. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for the preparation of this compound.
This strategy involves the following key transformations:
-
Reduction of a nitro group to an amine.
-
Protection of the reactive amino group as an acetamide to prevent side reactions in the subsequent cyanation step.
-
Palladium-catalyzed cyanation to replace the bromine atom with a cyano group. This modern cross-coupling method offers high yields and functional group tolerance.
-
Deprotection of the acetamido group to unveil the final product.
Experimental Protocols
Safety Precautions: This synthesis involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Cyanide compounds are highly toxic; handle with extreme caution and have a cyanide poisoning antidote kit readily available.
Part 1: Synthesis of 2-Bromo-4-aminobenzoic Acid
This precursor can be synthesized from 2-bromo-4-nitrotoluene through oxidation of the methyl group to a carboxylic acid followed by reduction of the nitro group.
Reaction Scheme:
A detailed procedure for the preparation of 2-bromobenzoic acid from anthranilic acid using a Sandmeyer-type reaction provides a useful reference for handling similar transformations[1]. The synthesis of 4-bromobenzoic acid from p-bromotoluene by oxidation with potassium permanganate is another relevant procedure, although yields can be moderate[2].
Part 2: Protection of the Amino Group - Synthesis of 4-Acetamido-2-bromobenzoic acid
To prevent unwanted side reactions of the amino group during the cyanation step, it is protected as an acetamide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-4-aminobenzoic acid | 216.03 | 10.0 g | 0.046 |
| Acetic anhydride | 102.09 | 15 mL | ~0.159 |
| Glacial acetic acid | 60.05 | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-Bromo-4-aminobenzoic acid (10.0 g, 0.046 mol) in glacial acetic acid (50 mL).
-
Slowly add acetic anhydride (15 mL) to the suspension.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1 hour. The solid should dissolve during this time.
-
Allow the reaction mixture to cool to room temperature, during which the product will precipitate.
-
Pour the mixture into 200 mL of cold water with stirring.
-
Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the product in a vacuum oven at 80 °C to a constant weight.
Part 3: Palladium-Catalyzed Cyanation - Synthesis of 4-Acetamido-2-cyanobenzoic acid
This step utilizes a palladium catalyst to replace the bromine atom with a cyano group using zinc cyanide as the cyanide source. This method is generally preferred over the classical Rosenmund-von Braun reaction due to milder reaction conditions and higher yields[3][4][5].
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Acetamido-2-bromobenzoic acid | 258.07 | 10.0 g | 0.039 |
| Zinc cyanide (Zn(CN)₂) | 117.43 | 2.75 g | 0.023 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.175 g | 0.00078 |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.57 | 0.43 g | 0.00078 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 100 mL | - |
| Zinc dust | 65.38 | ~0.1 g | - |
Procedure:
-
To a dry 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-Acetamido-2-bromobenzoic acid (10.0 g, 0.039 mol), zinc cyanide (2.75 g, 0.023 mol), palladium(II) acetate (0.175 g, 0.78 mmol), and dppf (0.43 g, 0.78 mmol).
-
Add a small amount of zinc dust to aid in the reduction of Pd(II) to Pd(0).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous N,N-dimethylformamide (DMF) (100 mL) via a syringe.
-
Heat the reaction mixture to 110-120 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 500 mL of water and stir.
-
Acidify the mixture to pH 2-3 with 2M HCl to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with water.
Part 4: Deprotection - Synthesis of this compound
The final step is the hydrolysis of the acetamido group to yield the target compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Acetamido-2-cyanobenzoic acid | 204.18 | ~7.9 g (crude) | ~0.039 |
| Hydrochloric acid (6M) | 36.46 | 100 mL | - |
| Sodium hydroxide solution (50%) | 40.00 | As needed | - |
Procedure:
-
Transfer the crude 4-Acetamido-2-cyanobenzoic acid to a 250 mL round-bottom flask.
-
Add 100 mL of 6M hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the solution with a 50% sodium hydroxide solution to pH ~7 to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | >300 °C (decomposes) |
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. Predicted shifts would place the aromatic protons in the range of 6.5-8.0 ppm and the amine protons as a broad singlet.
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon is expected around 115-120 ppm, the carboxylic acid carbon around 165-170 ppm, and the aromatic carbons in the 100-150 ppm range.
-
Infrared (IR) Spectroscopy (KBr pellet): The IR spectrum will show characteristic absorption bands for the functional groups present:
-
N-H stretching (amine): ~3300-3500 cm⁻¹ (two bands for primary amine)
-
C≡N stretching (nitrile): ~2220-2240 cm⁻¹
-
C=O stretching (carboxylic acid): ~1680-1710 cm⁻¹
-
O-H stretching (carboxylic acid): ~2500-3300 cm⁻¹ (broad)
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 162, corresponding to the molecular weight of the compound.
Troubleshooting and Field-Proven Insights
-
Amine Protection is Crucial: The acetylation of the amino group is a critical step. An unprotected amine can interfere with the palladium catalyst in the cyanation step, leading to lower yields and the formation of byproducts.
-
Inert Atmosphere for Cyanation: The palladium-catalyzed cyanation is sensitive to oxygen. It is imperative to maintain an inert atmosphere (nitrogen or argon) throughout the reaction to prevent catalyst deactivation.
-
Purity of Reagents and Solvents: The use of anhydrous DMF and high-purity reagents is essential for the success of the cyanation reaction. Water can lead to the hydrolysis of the nitrile and other side reactions.
-
Recrystallization for High Purity: For applications in drug development and materials science, high purity of the final product is often required. Recrystallization is an effective method for purifying this compound. Experiment with different solvent systems (e.g., ethanol/water, acetone/water) to achieve optimal purification.
References
- Google Patents.
-
European Patent Office. EP 0989115 A2 - Process for producing cyanobenzoic acid derivatives. [Link]
- Google Patents.
-
PrepChem. Preparation of 2-bromobenzoic acid. [Link]
-
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]
- Google Patents.
- Google Patents.
-
SciELO. RECENT ADVANCES IN CYANATION REACTIONS. [Link]
- Google Patents.
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]
-
National Center for Biotechnology Information. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
-
ResearchGate. Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF. [Link]
-
ResearchGate. L-Proline-Promoted Rosenmund–von Braun Reaction. [Link]
-
RSC Publishing. Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]
-
Research Journal of Pharmacy and Technology. RJPT - Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. [Link]
-
Arkivoc. Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino) -. [Link]
-
Organic Syntheses. 2,4,6-tribromobenzoic acid - Organic Syntheses Procedure. [Link]
-
University of the West Indies at Mona. Experiment 17: multi-step synthesis: Benzocaine. [Link]
-
ResearchGate. Can the selective Rosenmund-von Braun Reaction of dibromo-benzothiadiazole be possible?. [Link]
-
ScienceDirect. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]
-
ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]
-
Chemical Communications (RSC Publishing). A vinylic Rosenmund–von Braun reaction: practical synthesis of acrylonitriles. [Link]
-
ResearchGate. (PDF) Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
The Royal Society of Chemistry. 4. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in 4-Amino-2-cyanobenzoic acid synthesis
Welcome to the technical support center for the synthesis of 4-Amino-2-cyanobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this valuable intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively.
The synthesis of multifunctional aromatic compounds like this compound requires careful control over reaction conditions to prevent side reactions and maximize product recovery. This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios based on a common and reliable synthetic route.
Assumed Synthetic Pathway
For the purpose of this guide, we will focus on a robust, two-step synthesis starting from 2-cyano-4-nitrotoluene. This pathway is often favored for its straightforward transformations and the commercial availability of the starting material.
Technical Support Center: Troubleshooting Byproduct Formation in 4-Amino-2-cyanobenzoic Acid Reactions
Welcome to the Technical Support Center for reactions involving 4-Amino-2-cyanobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis and application of this versatile molecule. By understanding the underlying chemical principles, you can effectively mitigate the formation of unwanted byproducts, leading to higher yields and purer compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of 4-Amino-2-amidobenzoic acid. What is causing this, and how can I prevent it?
A1: Root Cause Analysis: Hydrolysis of the Nitrile Group
The formation of 4-Amino-2-amidobenzoic acid is a classic case of partial hydrolysis of the nitrile (-CN) group to an amide (-CONH2). This is a common side reaction, especially when the reaction is performed in the presence of water under either acidic or basic conditions.[1][2][3][4] The nitrile carbon is electrophilic and susceptible to nucleophilic attack by water.
Causality:
-
Acid-Catalyzed Hydrolysis: Protons from an acidic medium activate the nitrile group, making it more susceptible to attack by water.
-
Base-Catalyzed Hydrolysis: Hydroxide ions are strong nucleophiles that can directly attack the nitrile carbon.
Troubleshooting & Mitigation Protocol:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use techniques like distilling solvents over a suitable drying agent or using commercially available anhydrous solvents.
-
Control of pH: If aqueous conditions are unavoidable, carefully control the pH. For many reactions, maintaining a neutral or slightly acidic pH can minimize the rate of nitrile hydrolysis compared to strongly acidic or basic conditions.[3]
-
Temperature Management: Hydrolysis is often accelerated at higher temperatures. Running the reaction at the lowest effective temperature can help to suppress this side reaction.
-
Reaction Time: Prolonged reaction times can lead to increased hydrolysis. Monitor the reaction progress (e.g., by TLC or HPLC) and quench it as soon as the desired product is formed.
Caption: Relationship between reaction conditions and byproduct formation.
References
- Jiangsu Kangheng Chem. (2014). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
- Benchchem. (n.d.). Ethyl 4-amino-2-cyanobenzoate.
- Google Patents. (2022). US20220017931A1 - Method for production of 4-cyano benzoic acid or salts thereof.
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Available at: [Link]
- European Patent Office. (1999).
- Wikipedia. (n.d.). Sandmeyer reaction.
- ResearchGate. (n.d.). The time course of synthesis of 4-cyanobenzoic acid by whole cells of NIT-3.
- Google Patents. (2001).
-
Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available at: [Link]
- Google Patents. (2003).
-
Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Available at: [Link]
- Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- ScienceDirect. (n.d.). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.
- PubMed. (2023). Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements.
- Royal Society of Chemistry. (2023).
- Scite.ai. (n.d.). Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution.
- ResearchGate. (2016). (PDF)
- Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
- National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Royal Society of Chemistry. (1986). Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution.
- ResearchGate. (n.d.). Scheme 2.
- LibreTexts Chemistry. (n.d.). 20.7: Chemistry of Nitriles.
- Biosynth. (n.d.). 2-amino-4-cyanobenzoic acid.
- PharmaCompass. (n.d.). CYANOBENZOIC ACID, 4-.
- Cormica. (n.d.). Understanding Impurity Analysis.
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid?.
- Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
- Google Patents. (2014). US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)
- Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
- YouTube. (2024). Decarboxylation of all six possible forms of diaminobenzoic acids C6H3NH22COOH yields three....
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles.
Sources
Technical Support Center: Purification of Crude 4-Amino-2-cyanobenzoic Acid
Welcome to the technical support center for the purification of crude 4-Amino-2-cyanobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful purification of this valuable synthetic intermediate.
Introduction: The Importance of Purity
This compound is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages. This guide provides a systematic approach to troubleshooting common issues encountered during the purification of crude this compound.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific problems you may encounter during the purification process, providing explanations for the underlying causes and offering practical solutions.
Problem 1: Low Recovery After Recrystallization
Q: I am losing a significant amount of my product during recrystallization. What are the likely causes and how can I improve my yield?
A: Low recovery is a common issue in recrystallization and can stem from several factors. The primary principle of recrystallization is the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.
-
Causality:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, recovery will be poor.
-
Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize along with the impurities, leading to loss on the filter paper.
-
Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature can result in a lower yield.
-
-
Solutions & Protocol Insights:
-
Solvent Optimization:
-
Perform small-scale solubility tests with a range of solvents. For this compound, polar solvents are generally a good starting point. Methanol and ethanol are often effective.[1] A mixed solvent system, such as ethanol-water, can also be highly effective.[1][2]
-
Protocol: To a small, known amount of your crude product, add a solvent dropwise at room temperature until it just dissolves. A good solvent will require a moderate amount. Then, try cooling this solution to see if crystals form.
-
-
Minimize Solvent Volume:
-
During the primary recrystallization, add the hot solvent in small portions to the crude material until it just dissolves.[1] This ensures you are at the saturation point.
-
-
Prevent Premature Crystallization:
-
Use a pre-heated funnel and filter flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.[1]
-
-
Maximize Crystal Formation:
-
Second Crop of Crystals:
-
The mother liquor can be concentrated (by boiling off some solvent) and cooled again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
-
Problem 2: Oiling Out Instead of Crystallizing
Q: My compound is separating as an oil during recrystallization, not as crystals. Why is this happening and what should I do?
A: "Oiling out" occurs when the solute comes out of solution as a liquid phase instead of a solid crystalline lattice. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of significant impurities that depress the melting point of the product.
-
Causality:
-
High Solute Concentration: A supersaturated solution can sometimes favor the formation of an oil over crystals.
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having enough time to orient themselves into a crystal lattice.
-
Impurities: Impurities can interfere with crystal lattice formation and lower the melting point of the mixture.
-
-
Solutions & Protocol Insights:
-
Induce Crystallization:
-
Try scratching the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a "seed crystal" – a small, pure crystal of this compound from a previous successful crystallization.
-
-
Adjust the Solvent System:
-
Add a small amount of a "poor" solvent (one in which your compound is less soluble) to the oiled-out mixture and gently heat until the oil dissolves. Then, allow it to cool slowly.
-
Alternatively, add more of the "good" solvent to dissolve the oil, then cool slowly.[1]
-
-
Lower the Crystallization Temperature:
-
If possible, choose a solvent with a lower boiling point.
-
-
Problem 3: Colored Impurities Persist After Recrystallization
Q: My purified this compound is still colored. How can I remove these colored impurities?
A: Colored impurities are common in organic synthesis and are often large, conjugated molecules that are present in small amounts but are highly visible.
-
Causality:
-
These impurities are often byproducts of the reaction that are structurally similar to the desired product, making them difficult to remove by simple crystallization.
-
-
Solutions & Protocol Insights:
-
Activated Charcoal Treatment:
-
Protocol: After dissolving your crude product in the hot recrystallization solvent, remove the flask from the heat and add a small amount of activated charcoal (about 1-2% of the solute weight). Swirl the flask and gently reheat to boiling for a few minutes. The colored impurities will adsorb onto the surface of the activated charcoal.[1]
-
Crucial Step: Perform a hot filtration to remove the charcoal.[1] If the solution cools during this step, your product will crystallize on the charcoal, leading to significant loss. Use a pre-heated funnel and flask.
-
-
Problem 4: Poor Separation in Column Chromatography
Q: I am trying to purify my compound using column chromatography, but I am getting poor separation of my desired product from impurities.
A: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase. Poor separation can be due to a number of factors.
-
Causality:
-
Inappropriate Mobile Phase: If the mobile phase is too polar, all compounds will travel quickly down the column with little separation. If it's not polar enough, everything may remain adsorbed at the top.
-
Column Overloading: Using too much crude material for the amount of stationary phase will result in broad, overlapping bands.
-
Poor Column Packing: Cracks or channels in the stationary phase will lead to uneven flow of the mobile phase and poor separation.
-
Compound Degradation: For some compounds, the slightly acidic nature of silica gel can cause degradation. While less common for aminobenzoic acids, it is a possibility.
-
-
Solutions & Protocol Insights:
-
TLC Analysis First:
-
Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal mobile phase should give your desired compound an Rf value of approximately 0.3-0.4.
-
-
Correct Loading:
-
As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
-
Proper Packing Technique:
-
Pack the column using a slurry method to ensure a homogenous and even stationary phase bed.
-
-
Consider a Different Stationary Phase:
-
If your compound is basic, consider using neutral alumina instead of silica gel. For acidic compounds like this compound, silica gel is generally appropriate.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose recrystallization solvent for this compound?
A1: While the ideal solvent can depend on the specific impurities present, a mixed solvent system of ethanol and water is often a good starting point.[1][2] this compound has good solubility in hot ethanol and is less soluble in water. You can dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.
Q2: Can I use acid-base extraction to purify crude this compound?
A2: Yes, acid-base extraction can be a very effective purification step, especially for removing neutral or basic impurities.
-
Principle: this compound is amphoteric, meaning it has both an acidic carboxylic acid group and a basic amino group.
-
You can dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a mild acid (e.g., dilute HCl) to protonate the amino group, moving it to the aqueous layer and leaving neutral and acidic impurities in the organic layer.
-
Alternatively, and more commonly for isolating the acid, you can wash the organic solution with a mild base (e.g., saturated sodium bicarbonate solution) to deprotonate the carboxylic acid, forming a water-soluble salt.[3] This will move your desired product into the aqueous layer, leaving neutral and basic impurities behind. You can then re-acidify the aqueous layer to precipitate your purified product.
-
Q3: How can I monitor the purity of my this compound during the purification process?
A3:
-
Thin Layer Chromatography (TLC): This is a quick and effective way to assess the number of components in your crude mixture and to track the progress of your purification.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, HPLC is the method of choice. A C18 column with a suitable mobile phase (e.g., a buffered acetonitrile/water mixture) and UV detection would be appropriate.[4]
-
Melting Point: A pure compound will have a sharp melting point range (typically 1-2 °C). Impurities will broaden and depress the melting point. The reported melting point for 4-cyanobenzoic acid is in the range of 219-224 °C.[5]
-
NMR Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and help identify any remaining impurities.
Q4: What are the main safety precautions I should take when handling this compound?
A4: Like many aromatic amines and nitriles, it is important to handle this compound with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Ventilation: Handle the solid and any solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]
-
Exposure: This compound may cause skin, eye, and respiratory irritation.[7] In case of contact, wash the affected area thoroughly with water.[6]
-
Disposal: Dispose of all chemical waste according to your institution's guidelines.
Workflow and Data Presentation
Decision-Making Workflow for Purification
Caption: A decision-making workflow for the purification of this compound.
Typical Recrystallization Solvent Screening Data
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Recommendation |
| Water | Low | Moderate | Good | Potential for mixed solvent system |
| Ethanol | Moderate | High | Poor | Good "dissolving" solvent in a mixed system |
| Ethyl Acetate | Moderate | High | Fair | Possible, but may have high loss |
| Hexanes | Insoluble | Insoluble | N/A | Unsuitable |
| Ethanol/Water | Low | High | Excellent | Recommended Starting Point |
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives.
- OSTI. (2023, July 10). 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification.
- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of 4-Amino-2-fluorobenzoic Acid.
- Benchchem. (n.d.). Application Note: HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite from Biological Matrices.
- European Patent Office. (1999, September 23). Process for producing cyanobenzoic acid derivatives.
- Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
- ChemicalBook. (n.d.). 4-Cyanobenzoic acid | 619-65-8.
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154.
- Biosynth. (n.d.). 2-amino-4-cyanobenzoic acid | 64630-00-8 | PCA63000.
- Benchchem. (n.d.). 4-Cyanobenzoic Acid|98%|CAS 619-65-8.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - 4-Cyanobenzoic acid.
- Hawach Scientific. (n.d.). Use, cleaning and storage of cyano column and amino column.
- Fisher Scientific. (2013, May 28). SAFETY DATA SHEET - 4-Cyanobenzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Cyanobenzoic Acid|98%|CAS 619-65-8 [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 4-Amino-2-cyanobenzoic Acid
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the derivatization of 4-Amino-2-cyanobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but challenging molecule. The unique trifunctional nature of this compound—possessing an amine, a nitrile, and a carboxylic acid group—presents specific hurdles in achieving high-yield, high-purity derivatization. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate these challenges, with a core focus on the critical parameter of reaction temperature.
Frequently Asked Questions (FAQs): Foundational Principles
Q1: Why is reaction temperature so critical when derivatizing this compound?
A1: Reaction temperature is a double-edged sword in chemical synthesis. According to chemical kinetics, increasing the temperature generally increases the reaction rate, which can lead to shorter reaction times and higher yields.[1] However, for a sterically hindered and electronically complex molecule like this compound, temperature optimization is a delicate balance between reaction kinetics and compound stability.
-
Causality of Temperature Effects:
-
Positive Effect (Kinetics): Higher temperatures provide the necessary activation energy to overcome the hurdles for bond formation, which is particularly relevant for amide coupling reactions which can be sluggish.
-
Negative Effects (Thermodynamics & Stability): Excessive heat can lead to a variety of undesirable outcomes. Aromatic amines and nitriles can be susceptible to degradation at elevated temperatures.[2] Furthermore, high heat can promote side reactions, such as polymerization or the formation of impurities, which complicates purification and reduces the overall yield of the desired product. Some derivatized products themselves may not be stable at high temperatures.[2]
-
Q2: My goal is to form an amide bond at the carboxylic acid. How does temperature influence this specific derivatization?
A2: Amide bond formation from a carboxylic acid and an amine is a condensation reaction that does not occur spontaneously and requires activation of the carboxylic acid. Temperature plays a crucial role in both the activation step and the subsequent nucleophilic attack by the amine.
-
Activation Step: Reagents like HATU, EDC/HOBt, or conversion to an acid chloride are used to form a highly reactive intermediate (e.g., an activated ester or acyl chloride).[3] This step can sometimes be performed at lower temperatures (0°C to room temperature).
-
Coupling Step: The reaction of the activated intermediate with the incoming amine is the key step influenced by temperature.
-
Insufficient Temperature: If the temperature is too low, the nucleophilic attack may be too slow, especially if the amine is sterically hindered or electronically poor, resulting in incomplete conversion.[3]
-
Optimal Temperature: A moderately elevated temperature (e.g., 40-80°C) often provides the best results, ensuring the reaction proceeds to completion in a reasonable timeframe without significant side product formation.[1]
-
Excessive Temperature: Very high temperatures (>100-120°C) can cause decomposition of the coupling reagents or the activated intermediate, leading to a complex mixture of byproducts.[4] For some challenging couplings, higher temperatures may be necessary, but this must be approached with caution.[5]
-
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The key to successful troubleshooting is a systematic approach to identify the root cause before making adjustments.
Problem 1: Low or No Product Yield with Unreacted Starting Material
Q: I'm running my reaction and analysis (TLC/LC-MS) shows a significant amount of unreacted this compound and/or my amine coupling partner. What temperature adjustments should I consider?
A: This is a classic sign of insufficient reaction activation or rate. Before aggressively increasing the temperature, it's crucial to confirm that your coupling reagents are active and your reaction is truly stalled due to thermal requirements.
Troubleshooting Workflow:
-
Verify Reagent Stoichiometry & Quality: Ensure your coupling reagents are fresh and used in the correct molar ratios. The carboxylic acid must be fully converted to an activated intermediate for the reaction to proceed.
-
Initial Temperature Increase: If reagents are confirmed to be good, a modest increase in temperature is the logical next step. If your reaction was run at room temperature, try heating to 40-50°C. If it was at 50°C, try 70-80°C.[1] Monitor the reaction closely.
-
Extended Reaction Time: Sometimes, the issue is not temperature but time. Before escalating the temperature further, try running the reaction for a longer period (e.g., 12-24 hours) at a moderate temperature.
-
Consider a Different Solvent: The boiling point of your solvent limits the accessible temperature range. Switching to a higher-boiling solvent (e.g., from DCM to DMF or Dioxane) may be necessary to safely reach higher temperatures.
Below is a decision-making diagram to guide your troubleshooting process for low yield.
Caption: Decision tree for troubleshooting low reaction yield.
Problem 2: Formation of Multiple Impurities or Product Degradation
Q: My reaction produces the desired product, but it's accompanied by several impurities. Could the reaction temperature be the cause?
A: Absolutely. The formation of multiple byproducts is often a direct consequence of excessive thermal energy, which provides alternative, undesired reaction pathways with enough activation energy to proceed.
Common Temperature-Induced Side Reactions:
-
Degradation: this compound itself may be unstable at very high temperatures. While its exact decomposition temperature isn't readily published, related compounds like 4-cyanobenzoic acid have a melting point of 219-221°C, suggesting decomposition would occur at higher temperatures.[6] Biogenic amines, in general, can be heat-stable, but the derivatized products may not be.[7][8]
-
Side Reactions of the Nitrile Group: The cyano group (-CN) can potentially be hydrolyzed to an amide or carboxylic acid under harsh conditions (high heat in the presence of acid or base), which would lead to unwanted byproducts.
-
Coupling Reagent Decomposition: Many common coupling reagents are thermally sensitive and can decompose, generating impurities that may react further.
Strategy: Finding the "Sweet Spot"
The goal is to find the Minimum Effective Temperature—the lowest temperature at which the reaction proceeds to an acceptable yield in a reasonable time. This minimizes the energy available for side reactions.
-
Start Low: Begin your optimization at room temperature or even 0°C.
-
Screen Temperatures Systematically: Set up several small-scale parallel reactions and run them at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).
-
Analyze and Compare: After a set time, quench all reactions and analyze the crude mixture by LC-MS or a similar quantitative technique. Plot the yield of the desired product and the percentage of key impurities against temperature to visualize the optimal window.
Table 1: Example of a Temperature Scouting Experiment Data Summary
| Reaction Temp (°C) | Reaction Time (h) | Product Yield (%) | Impurity A (%) | Impurity B (%) | Unreacted Acid (%) |
| 25 | 24 | 35 | <1 | <1 | 63 |
| 40 | 12 | 72 | 2 | 1 | 25 |
| 60 | 8 | 91 | 4 | 2 | <3 |
| 80 | 4 | 85 | 10 | 6 | <3 |
| 100 | 2 | 70 (degradation observed) | 18 | 11 | <1 |
This is a hypothetical data table for illustrative purposes.
As shown in the example table, 60°C provides the highest yield with acceptable impurity levels. While the reaction is faster at 80°C, the increase in impurities makes it a less desirable condition.
Experimental Protocol: Temperature Optimization Workflow
This section provides a general, step-by-step protocol for systematically optimizing the reaction temperature for the derivatization of this compound, focusing on amide bond formation as a representative example.
Protocol: Parallel Temperature Screening for Amide Coupling
1. Materials & Setup:
-
This compound
-
Amine of interest
-
Coupling reagent (e.g., HATU) and base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
An array of reaction vials with stir bars
-
Heating blocks or oil baths set to desired temperatures (e.g., 25°C, 40°C, 60°C, 80°C)
2. Procedure:
-
Stock Solution Preparation: To ensure consistency, prepare a stock solution of this compound, the coupling reagent (1.1 eq), and the base (2.0 eq) in the chosen solvent. Prepare a separate stock solution of your amine (1.2 eq).
-
Reaction Initiation: In each reaction vial, add the appropriate volume of the acid/reagent stock solution. Place the vials in their respective heating blocks and allow them to equilibrate to the target temperature for 5-10 minutes.
-
Amine Addition: Add the amine stock solution to each vial simultaneously (or as close as possible) to start the reactions.
-
Monitoring: At regular intervals (e.g., 1h, 4h, 8h, 24h), take a small aliquot from each reaction. Quench it with a few drops of water and dilute with a suitable solvent (e.g., acetonitrile) for LC-MS analysis.
-
Data Analysis: Quantify the peak areas of your starting material, desired product, and any major impurities.
-
Determination: Identify the temperature that provides the best balance of reaction rate, final yield, and purity.
General Experimental Workflow Diagram
Caption: General workflow for temperature optimization experiments.
By following this structured approach—understanding the foundational principles, utilizing systematic troubleshooting, and applying a rigorous experimental workflow—you can successfully optimize the reaction temperature for the derivatization of this compound, leading to more reliable and reproducible results in your research and development endeavors.
References
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Available at: [Link]
-
Derivatization reaction optimization. ResearchGate. Available at: [Link]
-
Optimizing Amino Acid Derivatization in Food Matrices. MDPI. Available at: [Link]
- Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Google Patents.
-
Is there a "gold standard" for amino acid derivatization for LC/MS analysis? ResearchGate. Available at: [Link]
-
Analytical Methods for Amino Acids. Shimadzu Benelux. Available at: [Link]
-
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. Available at: [Link]
-
2-Amino-4-chlorobenzoic acid. ResearchGate. Available at: [Link]
-
High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Shimadzu. Available at: [Link]
-
4-Amino-2-chlorobenzoic acid. PubChem. Available at: [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health (NIH). Available at: [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry (RSC). Available at: [Link]
-
Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. YouTube. Available at: [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]
-
Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry (RSC) Publishing. Available at: [Link]
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. National Institutes of Health (NIH). Available at: [Link]
-
Derivatization. Chemistry LibreTexts. Available at: [Link]
-
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]
-
4-Cyanobenzoic Acid. Solubility of Things. Available at: [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. ResearchGate. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
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- 2. books.rsc.org [books.rsc.org]
- 3. reddit.com [reddit.com]
- 4. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]
- 7. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 4-Amino-2-cyanobenzoic Acid
Welcome to the Technical Support Center for 4-Amino-2-cyanobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this versatile molecule. The strategic choice of solvent is paramount in controlling the reactivity, solubility, and stability of this compound. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve your desired experimental outcomes.
Section 1: Troubleshooting Guide
Unexpected results are an inherent part of research. This section addresses common issues encountered during reactions with this compound, with a focus on solvent-related causes and their solutions.
| Symptom | Potential Solvent-Related Cause | Recommended Solution & Explanation |
| Low Reaction Yield | Poor Solubility of Reactants: this compound, like many benzoic acid derivatives, may have limited solubility in non-polar or moderately polar aprotic solvents. | Solvent Selection: Choose a solvent that effectively dissolves both this compound and your other reactants. For reactions involving polar starting materials, consider polar aprotic solvents like DMF or DMSO. For less polar reactants, a co-solvent system might be necessary. Solubility Data of a Related Compound (p-Aminobenzoic Acid): While specific data for this compound is not readily available, the solubility of p-aminobenzoic acid (PABA) provides a useful reference. PABA is soluble in ethanol and hot water but only slightly soluble in ether.[1] |
| Solvent-Induced Reactant Decomposition: Protic solvents (e.g., water, alcohols) can potentially hydrolyze the nitrile group, especially under acidic or basic conditions at elevated temperatures.[2][3][4] | Solvent Choice & Temperature Control: For reactions sensitive to water, employ anhydrous polar aprotic solvents like acetonitrile or THF. If a protic solvent is necessary, maintain a neutral pH and keep the reaction temperature as low as feasible to minimize hydrolysis. | |
| Formation of Unwanted Byproducts | Solvent Participation in the Reaction: Protic solvents can act as nucleophiles, competing with your intended reagent. For example, in an esterification reaction, using an alcohol as a solvent that is different from the esterifying alcohol will lead to a mixture of products. | Inert Solvent Selection: Utilize a non-participatory solvent. For esterifications, it is common practice to use an excess of the alcohol reactant as the solvent.[5] |
| Solvent-Mediated Side Reactions: The amino group can undergo side reactions. In the presence of strong acids and a protic solvent, the amino group can be protonated, altering its nucleophilicity and directing properties. | pH Control and Solvent Choice: Carefully buffer the reaction mixture if possible. In reactions where the amino group's nucleophilicity is critical, a polar aprotic solvent is generally preferred as it does not solvate the nucleophile as strongly as a protic solvent.[6] | |
| Inconsistent Reaction Rates | Variable Solvation of Transition States: The polarity of the solvent can significantly impact the stability of the transition state, thereby affecting the reaction rate. Polar solvents tend to accelerate reactions that proceed through polar or charged transition states. | Consistent Solvent System: Ensure the use of the same grade and purity of solvent for all experiments to maintain consistent polarity and minimize the impact of impurities. For reactions sensitive to polarity, consider using a solvent with a well-defined dielectric constant. |
| Difficulty in Product Isolation/Purification | High Solubility of Product in the Reaction Solvent: If the product is highly soluble in the reaction solvent, precipitation or extraction can be inefficient. | Solvent Selection for Workup: After the reaction is complete, consider adding an anti-solvent to precipitate the product. For extractions, choose a solvent system where the product has high solubility in one layer and minimal solubility in the other. |
| Formation of Emulsions during Extraction: Solvents like DMF and DMSO can be difficult to completely remove during aqueous workup and may lead to emulsion formation. | Workup Procedure Modification: If using a high-boiling polar aprotic solvent, it is often preferable to precipitate the product by adding the reaction mixture to a large volume of water or an anti-solvent, followed by filtration. |
Section 2: Frequently Asked Questions (FAQs)
This section delves into the fundamental principles governing the behavior of this compound in different solvent environments.
Q1: How does solvent polarity affect the reactivity of the carboxylic acid group?
A1: The reactivity of the carboxylic acid group, particularly in reactions like esterification, is influenced by solvent polarity. In polar protic solvents, the solvent molecules can form hydrogen bonds with the carboxylic acid, which can stabilize the ground state and potentially increase the activation energy for reactions where the carboxylic acid acts as an electrophile. Conversely, polar aprotic solvents can solvate the counter-ion of any added acid catalyst, effectively increasing the catalyst's activity. For Fischer esterification, an excess of the alcohol reactant is often used as both the solvent and a reactant to drive the equilibrium towards the product.[5]
Q2: What is the influence of protic versus aprotic solvents on the nucleophilicity of the amino group?
A2: The nucleophilicity of the primary amino group is significantly affected by the solvent.
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents have acidic protons and can form hydrogen bonds with the lone pair of electrons on the nitrogen atom of the amino group. This solvation shell sterically hinders the amino group and reduces its ability to act as a nucleophile.[6]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents lack acidic protons and do not form strong hydrogen bonds with the amino group. Consequently, the amino group is less solvated and its nucleophilicity is enhanced.[6]
Therefore, for reactions where the amino group is intended to act as a nucleophile, a polar aprotic solvent is generally the superior choice.
Q3: Can the nitrile group react with the solvent? Under what conditions?
A3: Yes, the nitrile group can undergo hydrolysis to a carboxylic acid. This reaction is typically slow in neutral water but is accelerated by both acidic and basic conditions, especially at elevated temperatures.[2][3][4]
-
Acidic Conditions: The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[3][7]
-
Basic Conditions: Hydroxide ions directly attack the electrophilic carbon of the nitrile group.[2][4]
When designing experiments, it is crucial to consider the pH and temperature to avoid unintentional hydrolysis of the nitrile functionality.
Q4: How can I predict the solubility of this compound in a given solvent?
A4: While experimental determination is the most accurate method, you can make an educated prediction based on the principle of "like dissolves like." this compound is a polar molecule due to the presence of the carboxylic acid, amino, and cyano groups. Therefore, it is expected to have higher solubility in polar solvents.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): The ability to form hydrogen bonds suggests moderate to good solubility, which can be enhanced by adjusting the pH to form the corresponding carboxylate or ammonium salt. For instance, the related compound p-aminobenzoic acid is soluble in ethanol and hot water.[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are excellent at dissolving polar organic molecules and are likely to be good solvents for this compound.
-
Non-polar Solvents (e.g., hexane, toluene): Solubility is expected to be very low in these solvents.
A comparative solubility table for the related p-aminobenzoic acid is provided below to serve as a guideline.
| Solvent | Solubility of p-Aminobenzoic Acid |
| Water (25 °C) | 5.39 g/L[1] |
| Boiling Water | 1 g / 90 mL[1] |
| Ethanol | 1 g / 8 mL[1] |
| Ether | 1 g / 60 mL[1] |
| Acetic Acid | High |
| Acetonitrile | Moderate |
Q5: What spectroscopic changes can I expect for this compound in different solvents?
A5: Solvent polarity can influence the spectroscopic properties of this compound.
-
UV-Vis Spectroscopy: The position of the absorption maxima (λmax) can shift depending on the solvent polarity. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states by the solvent.
Section 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a common reaction involving a substituted aminobenzoic acid, highlighting the critical role of the solvent. The following protocol is an adaptation for the Fischer esterification of this compound, based on the well-established procedure for p-aminobenzoic acid.[5]
Experimental Protocol: Synthesis of Ethyl 4-Amino-2-cyanobenzoate
Objective: To synthesize ethyl 4-amino-2-cyanobenzoate via Fischer esterification, demonstrating the use of the alcohol reactant as the solvent.
Materials:
-
This compound
-
Absolute Ethanol (reagent grade)
-
Concentrated Sulfuric Acid
-
10% Sodium Carbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Solvent and Reactant Addition: Add an excess of absolute ethanol (e.g., 10-20 equivalents). The ethanol serves as both the solvent and the esterifying agent. Stir the mixture to dissolve the solid.
-
Catalyst Addition: With continuous stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise. Caution: The addition of sulfuric acid is exothermic. A precipitate of the ammonium sulfate salt may form initially but should dissolve as the reaction mixture is heated.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of 10% sodium carbonate solution until the pH is approximately 8. The product should precipitate as a solid. If it oils out, proceed with extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Causality Behind Experimental Choices:
-
Excess Ethanol: Using an excess of ethanol serves two purposes: it acts as a solvent to dissolve the starting material and, according to Le Chatelier's principle, drives the reversible esterification reaction towards the product side.
-
Concentrated Sulfuric Acid: Acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol.
-
Sodium Carbonate Neutralization: The basic wash deprotonates any remaining sulfuric acid and the ammonium salt of the product, making the ester product less soluble in the aqueous layer and facilitating its extraction into the organic phase.
Section 4: Visualizations
Diagram 1: General Workflow for Solvent-Sensitive Reactions
Caption: A generalized workflow for experiments involving this compound, highlighting key decision points related to solvent selection.
Diagram 2: Influence of Solvent Type on Amino Group Nucleophilicity
Caption: A diagram illustrating the differential effect of protic and polar aprotic solvents on the nucleophilicity of the amino group.
References
-
Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
-
Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. ResearchGate. [Link]
-
3-Aminobenzoic acid. Wikipedia. [Link]
-
Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives. American Chemical Society. [Link]
- Methods for producing 3-cyano- and 4-cyano- benzoic acid derivative compounds.
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
Acid Induced Hydrolysis of Nitriles. AK Lectures. [Link]
-
7.8 Reactions of Nitriles. KPU Pressbooks. [Link]
-
Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]
-
Hydrolysing nitriles. Chemguide. [Link]
-
Effects of ESI conditions on kinetic trapping of the solution-phase protonation isomer of p-aminobenzoic acid in the gas phase. PubMed. [Link]
-
What would happen if a polar protic solvent replaced a polar aprotic solvent in an SN2 reaction? Reddit. [Link]
-
20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
3: Esterification (Experiment). Chemistry LibreTexts. [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Esterification of Carboxylic Acids. Organic Syntheses. [Link]
- Methods for producing cyanobenzoic acid derivatives.
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]
-
Process for producing cyanobenzoic acid derivatives. European Patent Office. [Link]
-
Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. [Link]
-
Chemical shifts in 1 H and 13 C NMR spectra of alkali metal... ResearchGate. [Link]
-
Predict 13C NMR spectra. Cheminfo.org. [Link]
- Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
-
Solubility of p ABA in several solvents. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. aklectures.com [aklectures.com]
- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 9. Predict 13C NMR spectra [cheminfo.org]
catalyst selection for improving 4-Amino-2-cyanobenzoic acid reaction efficiency
The following guide is designed as a specialized Technical Support Center resource for researchers and process chemists working with 4-Amino-2-cyanobenzoic acid (CAS 2459-00-9) . It addresses the critical bottleneck of synthesis: the chemoselective reduction of the nitro group in the presence of a labile nitrile functionality.
Case ID: 2459-00-9 (this compound) Topic: Improving Reaction Efficiency via Catalyst Selection Status: Active Guide
Core Challenge Analysis
The synthesis of this compound typically proceeds via the reduction of 2-cyano-4-nitrobenzoic acid . The primary efficiency killer in this reaction is the lack of chemoselectivity .
-
The Conflict: Standard hydrogenation catalysts (e.g., Pd/C) are too active. They often reduce the nitrile group (-CN) to a primary amine (-CH₂NH₂) or, in the presence of trace water, catalyze the hydrolysis of the nitrile to an amide (-CONH₂) or carboxylic acid.
-
The Goal: Select a catalyst system that rapidly reduces the nitro group (-NO₂) to an aniline (-NH₂) while leaving the steric-ally hindered ortho-cyano group and the carboxylic acid untouched.
Catalyst Selection Matrix
Do not default to standard 10% Pd/C. Use the decision matrix below to select the correct catalyst based on your specific process constraints.
Comparative Data: Catalyst Performance
| Catalyst System | Reaction Type | Selectivity (-CN retention) | Reaction Rate | Risk Profile | Recommended For |
| 5% Pt/C (Sulfided) | Hydrogenation (H₂) | High (98%+) | Moderate | Low | Industrial Scale-up (Most Robust) |
| Pd/C + Ethylenediamine | Hydrogenation (H₂) | High (95%+) | Fast | Moderate | Lab Scale / Rapid Screening |
| Au/TiO₂ (Nanoparticles) | Hydrogenation (H₂) | Ultra-High (>99%) | Slow | Low | High-Value/Green Chemistry |
| Fe / NH₄Cl | Chemical Reduction | High | Slow | High (Waste) | Small Scale / Low Budget |
| Raney Nickel | Hydrogenation (H₂) | Low | Very Fast | High | NOT RECOMMENDED (Reduces Nitrile) |
Decision Logic (Visualized)
Figure 1: Decision tree for selecting the appropriate reduction strategy based on scale and substrate sensitivity.
Troubleshooting Guide & FAQs
Issue 1: "My nitrile group is hydrolyzing to an amide."
Diagnosis: This is the most common side reaction (Hydration). It is catalyzed by the metal surface in the presence of water and heat.
-
Root Cause:
-
Solvent contains too much water.
-
Reaction temperature is too high (>60°C).
-
pH is drifting (basic conditions promote nitrile hydrolysis).
-
-
Solution:
-
Switch Solvent: Use anhydrous Methanol or THF . Avoid aqueous buffers unless strictly necessary for solubility.
-
Lower Temperature: Run the hydrogenation at 25°C - 40°C . Nitrile hydration activation energy is higher than nitro reduction.
-
Catalyst Poisoning: Add a trace amount (0.1 - 0.5 equiv) of Ethylenediamine or Quinoline . These ligands bind to the highly active sites responsible for nitrile activation but allow nitro reduction to proceed [1].
-
Issue 2: "The reaction stalls at 50% conversion."
Diagnosis: Catalyst poisoning by the product.
-
Root Cause: The product, this compound, is an amino acid (zwitterion). The free amine can bind strongly to the catalyst surface (Pd or Pt), blocking active sites.
-
Solution:
-
Acidic Additive: Run the reaction in the presence of 1.0 equivalent of Acetic Acid or Methanesulfonic Acid . This protonates the newly formed amine (-NH₃⁺), preventing it from binding to the metal catalyst. Note: Ensure the acid concentration isn't high enough to trigger nitrile hydrolysis.
-
Increase Pressure: Boost H₂ pressure to 5-10 bar to displace the amine from the catalyst surface.
-
Issue 3: "I see a benzylamine impurity (over-reduction)."
Diagnosis: The nitrile (-CN) is being reduced to the amine (-CH₂NH₂).
-
Root Cause: The catalyst is too active (e.g., fresh Pd/C or Raney Ni).
-
Solution:
-
Switch to Sulfided Pt/C: Sulfur modifies the electronic properties of Platinum, dramatically reducing its affinity for C≡N triple bonds while maintaining activity for -NO₂ reduction.
-
Stop the reaction immediately: Monitor H₂ uptake. As soon as the theoretical amount (3 equiv) is consumed, vent the reactor.
-
Optimized Experimental Protocol
Recommended Method: Sulfided Pt/C Hydrogenation (Scalable & Selective)
Materials:
-
Substrate: 2-Cyano-4-nitrobenzoic acid (10.0 g, 52 mmol)
-
Catalyst: 5% Pt/C (Sulfided type), 0.5 g (5 wt% loading)
-
Solvent: Methanol (anhydrous, 100 mL)
-
Additive: Acetic Acid (0.5 mL - optional, to prevent poisoning)
Step-by-Step Workflow:
-
Preparation:
-
In a pressure reactor (autoclave), dissolve the substrate in Methanol.
-
Critical: Degas the solution with Nitrogen (N₂) for 10 minutes to remove dissolved Oxygen (which induces induction periods).
-
-
Catalyst Addition:
-
Add the Sulfided Pt/C catalyst under a nitrogen blanket. Safety: Dry catalyst can be pyrophoric; add as a water-wet paste if possible, or strictly under inert gas.
-
-
Hydrogenation:
-
Seal the reactor. Purge with H₂ (3x at 5 bar).
-
Set pressure to 5 bar (72 psi) .
-
Set temperature to 35°C .
-
Stir vigorously (1000 rpm) to eliminate mass transfer limitations.
-
-
Monitoring:
-
Monitor H₂ uptake. The reaction should consume exactly 3 equivalents of H₂.
-
Reaction time is typically 2-4 hours.
-
-
Workup:
-
Vent H₂ and purge with N₂.
-
Filter the catalyst through a Celite pad (keep wet to prevent fire).
-
Concentrate the filtrate to ~20 mL.
-
Precipitation: Adjust pH to the isoelectric point (approx pH 3-4) using dilute HCl or NaOH to precipitate the zwitterionic product.
-
Filter and dry the off-white solid.[1]
-
Reaction Pathway Diagram
Figure 2: Reaction pathway showing the desired reduction path (green) and potential competitive side reactions (red) that must be suppressed via catalyst selection.
References
-
Maki, K. et al. (2025). Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. ResearchGate. Link
-
BenchChem Technical Support. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid. BenchChem. Link
-
Common Organic Chemistry. (2025). Nitro Reduction - Common Conditions and Catalyst Selection. Common Organic Chemistry. Link
-
Sajiki, H. et al. (2004). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. Link
-
Pacific Northwest National Laboratory. (2022).[2] Unlocking the Mystery of Catalyst Poisoning. Department of Energy. Link
Sources
preventing side reactions in the diazotization of 4-Amino-2-cyanobenzoic acid
Welcome to the technical support center for the diazotization of 4-Amino-2-cyanobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, prevent common side reactions, and ensure a high-yield, high-purity synthesis of the target diazonium salt.
The diazotization of aromatic amines is a cornerstone of synthetic chemistry, enabling the transformation of an amino group into a versatile diazonium group, which is an excellent leaving group.[1] However, the presence of multiple functional groups on this compound, namely the electron-withdrawing carboxylic acid and cyano groups, introduces specific challenges that require careful control of reaction parameters.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the diazotization of this compound in a question-and-answer format.
FAQ 1: My reaction mixture turns a deep yellow/orange/red color upon addition of sodium nitrite. What is causing this, and how can I prevent it?
Answer:
This intense coloration is a classic indicator of azo coupling , a prevalent side reaction in diazotization procedures.[2] It occurs when the newly formed, electrophilic diazonium salt reacts with the still-present, nucleophilic unreacted this compound. This side reaction is particularly favored if a significant concentration of the free, unprotonated amine exists in the reaction mixture.[2]
Causality and Prevention:
-
Insufficient Acid: The primary cause is inadequate protonation of the starting amine. If the amino group is not fully converted to its non-nucleophilic ammonium salt, it remains reactive towards the diazonium salt.
-
Solution: Employ a stoichiometric excess of a strong mineral acid (e.g., 2.5-3.0 equivalents of HCl or H₂SO₄). This ensures the equilibrium is shifted heavily towards the protonated amine, effectively deactivating it as a nucleophile.[2]
-
-
Localized "Hot Spots" of Nitrite: Rapid or localized addition of the sodium nitrite solution can lead to areas of high nitrous acid concentration and transient pH increases, which can favor the presence of the free amine and promote azo coupling.
-
Solution: Add the sodium nitrite solution slowly and dropwise, ideally subsurface, with vigorous and efficient stirring. This ensures immediate dispersion and reaction, maintaining a consistently low pH throughout the reaction vessel.
-
FAQ 2: The yield of my subsequent reaction (e.g., Sandmeyer reaction) is consistently low. What is happening to my diazonium salt?
Answer:
Low yields in subsequent reactions often point to the instability and premature decomposition of the diazonium salt intermediate. Arenediazonium salts, while more stable than their aliphatic counterparts, can still readily decompose, especially under suboptimal conditions.[3][4]
Key Decomposition Pathways and Solutions:
-
Thermal Decomposition: Diazonium salts are thermally labile. As the temperature increases, the C-N bond can cleave, leading to the loss of dinitrogen gas (N₂) and the formation of a highly reactive aryl cation. This cation will then react with any available nucleophile, primarily water, to form the undesired 4-hydroxy-2-cyanobenzoic acid.
-
Hydrolysis of the Cyano Group: While the primary side reactions involve the diazonium group, the acidic conditions could potentially lead to the hydrolysis of the nitrile (cyano) group to a carboxamide or even a carboxylic acid.[7][8] Although this reaction is typically slow in the cold, prolonged reaction times or temperature excursions can increase its likelihood.[7]
-
Solution: Use the diazonium salt solution promptly after its formation. Avoid letting the solution stand for extended periods, even at low temperatures. Proceed to the next step of your synthesis as soon as the diazotization is complete and any excess nitrous acid has been quenched.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Minimizes thermal decomposition of the diazonium salt and formation of phenolic byproducts.[5] |
| NaNO₂ Addition Rate | Slow, dropwise | Prevents localized temperature spikes and side reactions. |
| Reaction Time | Use immediately after formation | Reduces the chance of both diazonium salt decomposition and nitrile group hydrolysis. |
| Acid | Excess strong mineral acid (e.g., HCl, H₂SO₄) | Ensures complete protonation of the amine and stabilizes the diazonium salt.[2] |
FAQ 3: I've isolated a solid from my reaction, but it's not my desired product and it seems unstable. What are the safety risks?
Answer:
Solid diazonium salts, particularly with nucleophilic counter-ions like chloride, can be dangerously explosive when isolated and dried.[6][9] They are sensitive to shock, friction, and heat.[9] It is a critical safety rule that arenediazonium salts should not be isolated unless absolutely necessary , and only when using stabilizing, non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻) or tosylate.[6]
Safety is the Highest Priority:
-
Never Isolate the Diazonium Salt: For subsequent reactions like the Sandmeyer, the diazonium salt should be generated and used in situ as a solution.[6]
-
Quench Excess Nitrous Acid: Before proceeding to the next step, it is good practice to quench any unreacted nitrous acid. This can be done by adding a small amount of sulfamic acid or urea, which reacts with nitrous acid to produce nitrogen gas.
-
Controlled Decomposition: At the end of your overall reaction sequence, any remaining diazonium salt should be safely decomposed before workup. This can often be achieved by allowing the reaction mixture to warm to room temperature slowly, which will lead to the formation of the corresponding phenol.
Optimized Protocol for Diazotization
This protocol is designed to maximize the yield of the diazonium salt while minimizing side reactions.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfamic Acid (for quenching)
-
Deionized Water
-
Ice-salt bath
Procedure:
-
Preparation of the Amine Salt Suspension:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add this compound (1.0 eq.).
-
Add deionized water and concentrated HCl (2.5-3.0 eq.).
-
Stir the mixture to form a fine suspension of the amine hydrochloride salt.
-
Cool the suspension to 0-5 °C using an ice-salt bath. Ensure the temperature is stable before proceeding.
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.05-1.1 eq.) in a minimal amount of cold deionized water. It is crucial to use a slight excess to ensure complete conversion of the amine.
-
-
Diazotization:
-
Slowly add the sodium nitrite solution dropwise to the vigorously stirred amine salt suspension via the dropping funnel.
-
CRITICAL: Maintain the internal reaction temperature between 0-5 °C throughout the addition. The rate of addition should be controlled to prevent any temperature rise above 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes to ensure the reaction goes to completion.
-
-
Quenching Excess Nitrous Acid (Optional but Recommended):
-
Test for the presence of excess nitrous acid using starch-iodide paper (a positive test will result in a dark blue/black color).
-
If nitrous acid is present, add a small amount of sulfamic acid portion-wise until the starch-iodide test is negative.
-
-
Immediate Use:
-
The resulting cold solution of 4-diazonio-2-cyanobenzoic acid chloride is now ready for the subsequent reaction (e.g., Sandmeyer, coupling, etc.). It should be used immediately to avoid decomposition.
-
References
-
bay WK 2 154-212 10 11 Nc1ccccc1C(=O)O[10] Diazotization [II] Heat [III] Thiophene - Filo. Available at:
-
The Reaction of Amines with Nitrous Acid - Chemistry Steps. Available at: [Link]
- Organic Chemistry-4 - Kolkata.
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines - BYJU'S. Available at: [Link]
-
Diazotisation - Organic Chemistry Portal. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Diazonium compound - Wikipedia. Available at: [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - SciRP.org. Available at: [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - SciRP.org. Available at: [Link]
- US3223723A - Process for the preparation of cyanobenzoic acid - Google Patents.
-
hydrolysis of nitriles - Chemguide. Available at: [Link]
- US2612494A - Stabilized diazonium salts and process of effecting same - Google Patents.
-
Process for producing cyanobenzoic acid derivatives - European Patent Office - EP 0989115 A2. Available at: [Link]
-
Reactive Chemical Hazards of Diazonium Salts. Available at: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
-
Electrocatalytic Processes for the Valorization of CO 2 : Synthesis of Cyanobenzoic Acid Using Eco-Friendly Strategies - MDPI. Available at: [Link]
-
Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA) - Maximum Academic Press. Available at: [Link]
-
20.7: Chemistry of Nitriles. Available at: [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Available at: [Link]
-
Stabilization of Aliphatic and Aromatic Diazonium Ions by Coordination: An Experimental and Theoretical Study - ACS Publications. Available at: [Link]
-
Reactive Chemical Hazards of Diazonium Salts - ResearchGate. Available at: [Link]
-
Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA - PubMed. Available at: [Link]
- WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents.
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. Available at: [Link]
- WO1983003254A1 - Stabilization of diazonium salt solutions - Google Patents.
-
21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. Diazonium compound - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. bay WK 2 154-212 10 11 Nc1ccccc1C(=O)O [1] Diazotization [II] Heat [III] .. [askfilo.com]
Navigating the Labyrinth: A Technical Support Guide to Purifying 4-Amino-2-cyanobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 4-Amino-2-cyanobenzoic acid and its isomers. As a Senior Application Scientist, I understand the intricate challenges you face in isolating these crucial building blocks. The subtle differences in the physicochemical properties of these isomers can turn a seemingly straightforward purification into a complex puzzle. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to streamline your workflow and ensure the highest purity of your target compounds.
The Challenge at a Glance: Understanding the Isomers
The purification of this compound is often complicated by the presence of its structural isomers. The relative positions of the amino (-NH₂), cyano (-CN), and carboxylic acid (-COOH) groups on the benzene ring dramatically influence their polarity, solubility, and acidity (pKa). These seemingly minor structural shifts are the root of the separation challenge.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the purification of this compound isomers.
Q1: My recrystallization yields are consistently low. What am I doing wrong?
Low yields in recrystallization are often a result of suboptimal solvent selection or technique. This compound and its isomers are polar molecules, making solvent choice critical.
-
Expert Insight: The solubility of these compounds is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. While highly polar solvents like methanol or ethanol might dissolve the compound readily at room temperature, this can lead to poor recovery upon cooling. Conversely, non-polar solvents like hexanes will likely not dissolve the compound at all. The key is to find a solvent (or a solvent system) where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. Good starting points include water, ethanol, isopropanol, acetonitrile, and mixtures thereof. For instance, an ethanol/water or isopropanol/water mixture can be effective.
-
"Oiling Out": If your compound separates as an oil instead of crystals upon cooling, it indicates that the solution is supersaturated with a compound that has a melting point below the boiling point of the solvent. To remedy this, try using a larger volume of solvent, a less polar solvent system, or cooling the solution more slowly.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.[1]
-
pH Adjustment: The solubility of these amphoteric compounds is pH-dependent. At its isoelectric point, the molecule exists as a zwitterion and typically has its lowest solubility. You can exploit this by adjusting the pH of the aqueous solution to the isoelectric point to induce crystallization.
-
Q2: I'm struggling to separate the 4-Amino-2-cyano and 2-Amino-4-cyano isomers by HPLC. They are co-eluting.
This is a classic challenge due to the very similar physicochemical properties of these positional isomers. Standard reversed-phase HPLC often fails to provide adequate resolution.
-
Expert Insight: The key to separating these isomers lies in exploiting the subtle differences in their pKa values and dipole moments. Mixed-mode chromatography, which combines reversed-phase and ion-exchange functionalities, is a powerful technique for this purpose.[2][3][4][5]
-
Troubleshooting with Mixed-Mode HPLC:
-
Column Selection: Employ a mixed-mode column that has both hydrophobic (e.g., C18) and ion-exchange (either cation or anion) characteristics.
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter. By operating at a pH close to the pKa of the carboxylic acid or the amino group, you can modulate the ionization state of the isomers and enhance their differential interaction with the stationary phase's ion-exchange groups.
-
Ionic Strength: Varying the buffer concentration (ionic strength) in the mobile phase can also significantly impact the retention and selectivity of the ion-exchange interactions.
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile or methanol) will influence the reversed-phase interactions. A systematic optimization of these three parameters (pH, ionic strength, and organic modifier) is crucial for achieving baseline separation.
-
Q3: My purified product is off-color (yellowish or brownish). What are the likely impurities?
Discoloration often points to the presence of degradation products or residual reagents from the synthesis.
-
Expert Insight: A common synthetic route to aminocyanobenzoic acids involves the Sandmeyer reaction, which can generate phenolic byproducts through the reaction of the diazonium salt with water.[6][7] Incomplete reduction of a nitro precursor can also leave residual nitro-aromatic compounds, which are often colored.
-
Troubleshooting Impurities:
-
Identify the Impurity: If possible, use techniques like LC-MS to identify the mass of the impurity, which can provide clues to its structure.
-
Purification Strategy:
-
Phenolic Impurities: These can often be removed by an alkaline wash (e.g., with a dilute sodium bicarbonate solution) during an extraction procedure, as the phenolic proton is more acidic than the amino proton but less acidic than the carboxylic acid. Careful pH control is essential.
-
Nitro Compounds: These are generally more non-polar than the desired amino-acid product. They can often be separated by normal-phase chromatography or by optimizing the reversed-phase HPLC method.
-
-
Activated Carbon Treatment: A charcoal treatment of the crude product solution before crystallization can sometimes be effective in removing colored impurities. However, this should be done with caution as it can also lead to loss of the desired product.
-
Physicochemical Properties of Key Isomers (Predicted)
| Isomer | Predicted pKa (Carboxylic Acid) | Predicted pKa (Amino Group) | Estimated Solubility |
| This compound | ~3.0 - 3.5 | ~2.0 - 2.5 | Sparingly soluble in water; soluble in polar organic solvents like ethanol and methanol. |
| 2-Amino-4-cyanobenzoic acid | ~3.5 - 4.0 | ~2.5 - 3.0 | Similar to the 4-amino-2-cyano isomer, but may exhibit slight differences due to intramolecular hydrogen bonding possibilities. |
Rationale for Predictions:
-
pKa of the Carboxylic Acid: The electron-withdrawing nature of the cyano group is expected to increase the acidity of the carboxylic acid (lower its pKa) compared to 4-aminobenzoic acid (pKa ≈ 4.8). The effect will be more pronounced when the cyano group is ortho or para to the carboxylic acid.
-
pKa of the Amino Group: The electron-withdrawing cyano and carboxylic acid groups will decrease the basicity of the amino group (lower its pKa) compared to aniline (pKa ≈ 4.6).
-
Solubility: The presence of polar functional groups (amino, cyano, and carboxylic acid) imparts a polar character to these molecules, making them more soluble in polar solvents. However, the potential for strong intermolecular hydrogen bonding in the solid state can lead to limited solubility in some solvents.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound and its isomers. The optimal solvent system should be determined empirically.
Workflow:
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Test single solvents (e.g., ethanol, isopropanol, water, acetonitrile) and binary mixtures (e.g., ethanol/water, isopropanol/water).
-
Dissolution: Place the crude this compound isomer in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. Use a magnetic stirrer and a hot plate to facilitate dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Complete Crystallization: Once crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Purification by Preparative HPLC
This protocol outlines a general approach for separating this compound isomers using preparative HPLC with a mixed-mode stationary phase.
Workflow:
Step-by-Step Methodology:
-
Analytical Method Development:
-
Column: Start with an analytical mixed-mode column (e.g., C18 with embedded anion or cation exchange groups).
-
Mobile Phase:
-
A: Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate).
-
B: Acetonitrile or methanol.
-
-
Scouting Gradient: Run a broad gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions.
-
Optimization: Systematically adjust the mobile phase pH (e.g., from 3 to 6) and the buffer concentration (e.g., 10 mM to 50 mM) to improve the resolution between the isomers.
-
-
Scale-Up to Preparative HPLC:
-
Column: Choose a preparative column with the same stationary phase as the analytical column.
-
Flow Rate: Adjust the flow rate according to the preparative column's diameter.
-
Gradient: Adjust the gradient timeline to maintain the same separation profile as the optimized analytical method.
-
Sample Loading: Dissolve the crude mixture in the mobile phase or a compatible solvent. The loading amount will depend on the column size and the resolution achieved in the analytical method.
-
-
Fraction Collection: Collect fractions corresponding to the peaks of the desired isomers.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Product Isolation: Combine the pure fractions and remove the solvent by rotary evaporation or lyophilization to obtain the purified isomer.
Conclusion
The purification of this compound and its isomers is a challenging but manageable task with a systematic and informed approach. By understanding the physicochemical properties of these compounds and leveraging the power of techniques like mixed-mode HPLC and optimized recrystallization, researchers can achieve the high levels of purity required for their downstream applications. This guide provides a foundation for troubleshooting and developing robust purification strategies. Remember that empirical optimization is key, and the insights provided here should serve as a starting point for your own experimental design.
References
-
Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's? [Online]. Available at: [Link]
-
Solubility of Things. (n.d.). 4-Cyanobenzoic Acid. [Online]. Available at: [Link]
-
ResearchGate. (2011). 2-Amino-4-chlorobenzoic acid. [Online]. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. [Online]. Available at: [Link]
- Google Patents. (2008). Process for preparing 2-amino-5-cyanobenzoic acid derivatives. [Online].
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. [Online]. Available at: [Link]
-
Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Online]. Available at: [Link]
- Google Patents. (2003). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. [Online].
- Google Patents. (2014). Process for preparing 2-amino-5-cyanobenzoic acid derivatives. [Online].
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. [Online]. Available at: [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Online]. Available at: [Link]
-
ResearchGate. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Online]. Available at: [Link]
-
University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Online]. Available at: [Link]
-
RSC Publishing. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. [Online]. Available at: [Link]
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LCGC International. (2021). Mixed-Mode Chromatography—A Review. [Online]. Available at: [Link]
-
MDPI. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. [Online]. Available at: [Link]
-
ResearchGate. (2021). Investigation on solid-liquid equilibrium behavior of 4-cyanobenzoic acid in fourteen mono-solvents: Determination, correlation, molecular simulation and thermodynamic analysis. [Online]. Available at: [Link]
-
PubChem. (n.d.). 4-Aminobenzoic Acid. [Online]. Available at: [Link]
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University of Warwick. (n.d.). Principles in preparative HPLC. [Online]. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Online]. Available at: [Link]
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Lumen Learning. (n.d.). Reactions involving arenediazonium salts | Organic Chemistry II. [Online]. Available at: [Link]
-
MDPI. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. [Online]. Available at: [Link]
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. [Online]. Available at: [Link]
-
Lumen Learning. (n.d.). Reactions involving arenediazonium salts | Organic Chemistry II. [Online]. Available at: [Link]
-
Der Pharma Chemica. (2015). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. [Online]. Available at: [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. [Online]. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-4-cyanobenzoic acid. [Online]. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Online]. Available at: [Link]
-
Reddit. (2019). Recrystallization with two solvents. [Online]. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Online]. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-cyano- (CAS 619-65-8). [Online]. Available at: [Link]
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improving the solubility of 4-Amino-2-cyanobenzoic acid for reactions
Introduction
Welcome to the technical support guide for 4-Amino-2-cyanobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of this versatile but often sparingly soluble reagent. This compound is a trifunctional building block, incorporating a carboxylic acid, an aromatic amine, and a nitrile group. This unique combination of polar, hydrogen-bonding functional groups and a rigid aromatic core presents specific solubility challenges that can impede reaction kinetics, yield, and overall success.
This guide moves beyond simple solvent tables to provide a mechanistic understanding of solubility issues and offers practical, field-tested troubleshooting strategies. Our goal is to empower you to make informed decisions in your experimental design, leading to more efficient and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is my this compound exhibiting poor solubility in a common organic solvent (e.g., Dichloromethane, Toluene, Ethyl Acetate)?
Root Cause Analysis:
The solubility of this compound is dictated by the interplay of its three functional groups. The carboxylic acid and amino groups are highly polar and capable of strong intermolecular hydrogen bonding (both as donors and acceptors). This self-association leads to a stable, high-energy crystal lattice structure that requires significant energy to disrupt.
Solvents like dichloromethane (DCM), toluene, and even moderately polar solvents like ethyl acetate are often insufficient to overcome these strong intermolecular forces. They cannot adequately solvate both the hydrogen-bond donating (-OH, -NH₂) and accepting (-C=O, -N, -C≡N) sites of the molecule. This mismatch between solute and solvent properties is the primary cause of poor solubility. The principle of "like dissolves like" is key; the high polarity and hydrogen-bonding capacity of your reagent demand a solvent with similar characteristics.
Troubleshooting Protocol & Recommendations:
-
Solvent Re-evaluation: Prioritize highly polar, hydrogen-bond accepting solvents.
-
Small-Scale Solubility Test: Before committing to a large-scale reaction, perform a solubility test with a few milligrams of your compound in 0.5-1.0 mL of the solvents listed in the table below.
-
Consider Reaction Compatibility: The ideal solvent must not only dissolve the starting material but also be compatible with your reaction conditions (e.g., temperature, reagents).
Table 1: Solvent Selection Guide for this compound and Analogues
| Solvent Class | Examples | Expected Solubility | Rationale & Expert Insight |
| Polar Aprotic | DMSO, DMF, NMP | High | Excellent hydrogen-bond acceptors that can effectively break up the solute's crystal lattice. Often the first choice for challenging solubilizations. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Can act as both H-bond donors and acceptors, making them effective.[1][2] Solubility in methanol is generally higher than in ethanol.[2] |
| Ethers | THF, Dioxane | Low to Moderate | Moderately polar but weaker H-bond acceptors than aprotic solvents like DMSO. Often require heating. |
| Esters | Ethyl Acetate | Low | While polar, its ability to solvate the multiple H-bonding sites is limited. Not recommended for achieving high concentrations.[2] |
| Hydrocarbons | Toluene, Heptane | Very Low/Insoluble | Nonpolar solvents that cannot interact favorably with the polar functional groups.[3] |
| Chlorinated | DCM, Chloroform | Very Low/Insoluble | Insufficiently polar to overcome the strong intermolecular forces of the solute. |
FAQ 2: My reaction must be run in an aqueous medium, but the compound is crashing out. How can I increase its aqueous solubility?
Root Cause Analysis:
This compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. Its solubility in water is highly dependent on the pH of the solution.[1][4] At its isoelectric point (the pH at which the molecule has a net-zero charge, existing as a zwitterion), its solubility is at a minimum. By adjusting the pH away from this point, you can ionize one of the functional groups, dramatically increasing its interaction with water and, therefore, its solubility.
-
In Basic Conditions (pH > pKa of -COOH): The carboxylic acid group is deprotonated to form a highly water-soluble carboxylate salt (-COO⁻).[5][6]
-
In Acidic Conditions (pH < pKa of -NH₃⁺): The amino group is protonated to form a water-soluble ammonium salt (-NH₃⁺).
The pKa of the carboxylic acid is estimated to be around 3.5 (similar to 4-cyanobenzoic acid), while the pKa of the conjugate acid of the aromatic amine is likely around 2-3.[7][8] Therefore, the most practical approach for solubilization is to deprotonate the carboxylic acid with a base.
Workflow: Solubility Enhancement via pH Adjustment
Caption: Decision workflow for increasing aqueous solubility.
Experimental Protocol: Preparation of a Basic Stock Solution
-
Suspension: Suspend the desired amount of this compound in the required volume of deionized water or an appropriate buffer.
-
Basification: While stirring vigorously, add a 1M solution of a suitable base (e.g., NaOH, KOH, or a milder base like K₂CO₃ or NaHCO₃ if your reaction is base-sensitive) dropwise.
-
Observation: Continue adding the base until the solid completely dissolves. The solution should become clear.
-
pH Check: Measure the final pH of the solution to ensure it is within a range compatible with your subsequent reaction steps.
-
Validation: This protocol creates the sodium or potassium salt of the acid. It is crucial to confirm that this salt form is compatible with your downstream reagents and reaction conditions. The nucleophilicity of the amino group may also be affected at high pH.
FAQ 3: I need to run my reaction in an aprotic organic solvent where solubility is low. What are my options?
Root Cause Analysis:
This is a common and significant challenge. As established, standard aprotic solvents (THF, Ethyl Acetate, Acetonitrile) are poor solvents for this compound. While highly polar aprotic solvents like DMSO and DMF are excellent options, they can be difficult to remove and may interfere with certain catalytic or electrophilic reactions.
Troubleshooting Strategies for Aprotic Solvents:
-
In Situ Salt Formation with an Organic Base:
-
Mechanism: Similar to using an inorganic base in water, you can add a non-nucleophilic organic base (e.g., DBU, DIPEA) to form an ammonium carboxylate salt in situ. This salt pair disrupts the crystal lattice and is often significantly more soluble in moderately polar aprotic solvents like THF or Acetonitrile.
-
Protocol:
-
Suspend this compound in your chosen aprotic solvent.
-
Add 1.0-1.1 equivalents of a soluble organic base (e.g., Diisopropylethylamine - DIPEA).
-
Stir at room temperature. Dissolution may take time but is often significant.
-
-
Trustworthiness: This method is self-validating. Visual confirmation of dissolution indicates successful salt formation and solubilization. However, you must verify that the added base does not participate in or hinder your primary reaction.
-
-
Co-Solvent Systems:
-
Mechanism: The addition of a small amount of a highly polar solvent (a "co-solvent") to the bulk solvent can sometimes dramatically improve solubility. For carboxylic acids, even a small percentage of water in an organic solvent can enhance solubility through favorable hydration interactions.[9][10]
-
Protocol:
-
Suspend the compound in your primary aprotic solvent (e.g., Acetonitrile).
-
Add a polar co-solvent (e.g., DMSO or even water, if tolerated) dropwise or in 1-2% (v/v) increments until dissolution is achieved.
-
-
Caution: The co-solvent must be inert to all reagents and conditions. Water, for example, is incompatible with many organometallic or acylation reactions.
-
-
Use of Heat:
-
Mechanism: Increasing the temperature provides the thermal energy needed to break the intermolecular bonds in the crystal lattice, leading to increased solubility.
-
Protocol:
-
Suspend the compound in the solvent and heat gently with stirring, monitoring for dissolution.
-
Crucial Check: Once dissolved, allow a small aliquot to cool back to the reaction temperature. If the material precipitates, the solution was supersaturated, and you risk the material crashing out mid-reaction. The goal is to find a temperature where it remains dissolved.
-
-
Risks: this compound may degrade at high temperatures. Always work below the boiling point of the solvent and be observant of any color changes that might indicate decomposition. The reported melting point is around 219-221 °C, suggesting good thermal stability for most common reflux conditions.[8][11]
-
Workflow: Aprotic Solvent Troubleshooting
Caption: Strategic options for dissolving the reagent in aprotic media.
References
-
4-Cyanobenzoic Acid - Solubility of Things. (n.d.). Retrieved from [Link]
-
4-Aminobenzoic acid - Solubility of Things. (n.d.). Retrieved from [Link]
- Process for preparing 2-amino-5-cyanobenzoic acid derivatives. (2007). Google Patents.
-
Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol. (2019). Crystal Growth & Design. Retrieved from [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Retrieved from [Link]
-
4-Cyanobenzoic acid - ChemBK. (2024). Retrieved from [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). UNT Digital Library. Retrieved from [Link]
-
Svärd, M., Nordström, F. L., Hoffmann, E. M., & Rasmuson, Å. C. (2013). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm, 15(25), 5039-5048. Retrieved from [Link]
- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (2000). Google Patents.
- Methods for producing cyanobenzoic acid derivatives. (2000). Google Patents.
-
2-Cyanobenzoic acid. (n.d.). PubChem. Retrieved from [Link]
- Process for producing cyanobenzoic acid derivatives. (1999). European Patent Office.
-
Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 778-781. Retrieved from [Link]
-
Wadsworth, B. L., et al. (2017). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. PubMed. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 4. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 10. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Impurity Formation in Large-Scale 4-Amino-2-cyanobenzoic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to the technical support guide for the synthesis of 4-Amino-2-cyanobenzoic acid. This molecule is a crucial building block and key starting material in the development of various active pharmaceutical ingredients (APIs). Given its role in drug synthesis, achieving high purity on a large scale is not merely a matter of yield, but a critical quality attribute that directly impacts the safety and efficacy of the final therapeutic product.
This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond standard protocols to provide a deeper understanding of why impurities form and offers robust, field-proven strategies to control them. We will explore common synthetic routes, delve into the mechanistic origins of key impurities, and provide detailed troubleshooting guides and protocols to empower you to optimize your large-scale synthesis for maximum purity and yield.
Core Synthetic Strategies & Associated Challenges
The large-scale synthesis of this compound is typically approached via a few strategic pathways. The choice of route often depends on the cost and availability of starting materials, scalability, and the specific impurity profile that can be tolerated or managed. Below, we outline the most prevalent strategy and its inherent challenges.
The Sandmeyer Reaction Pathway: From Substituted Anilines
A common and versatile method involves the diazotization of an amino group followed by a copper-catalyzed cyanation—the Sandmeyer reaction. This multi-step process typically starts from a substituted aminotoluene, which is then oxidized and functionalized.[1][2]
A representative sequence begins with a precursor like 4-amino-2-chlorobenzoic acid or a related aniline derivative. The core transformation involves converting the primary amino group into a diazonium salt, which is then displaced by a cyanide group.
Caption: General workflow for the Sandmeyer synthesis of this compound.
Impurity Profile and Root Cause Analysis
Understanding the potential impurities is the first step toward controlling them. Impurities can arise from starting materials, side reactions, intermediates, and product degradation.
Key Impurities in the Sandmeyer Pathway
| Impurity Name | Structure (Illustrative) | Formation Mechanism & Root Cause |
| Starting Material | 4-Amino-2-chlorobenzoic acid | Incomplete Reaction: Insufficient diazotizing agent (NaNO₂), poor temperature control leading to diazonium salt degradation, or inadequate reaction time. |
| Phenolic Impurity | 4-Amino-2-hydroxybenzoic acid | Hydrolysis of Diazonium Salt: The diazonium salt intermediate is thermally unstable. If the temperature rises above 5-10 °C before the addition of the cyanide source, it can react with water to form a phenol.[2] |
| Azo Dyes | (Aryl-N=N-Aryl structures) | Azo Coupling: The electrophilic diazonium salt can couple with the electron-rich starting aniline (or product) if the pH is not sufficiently acidic or if there are localized areas of high aniline concentration. |
| Carbamic Acid Impurity | 4-Carbamoyl-3-cyanobenzoic acid | Incomplete Nitrile Hydrolysis: In some routes, a nitrile group is hydrolyzed to a carboxylic acid. Incomplete hydrolysis can leave the intermediate amide.[3] |
| Dicarboxylic Acid | 4-Carboxy-3-cyanobenzoic acid | Over-hydrolysis: If a synthesis involves the selective hydrolysis of a dinitrile precursor, harsh conditions (high temperature, prolonged reaction time) can lead to the hydrolysis of both nitrile groups.[3] |
Mechanistic View: Formation of the Phenolic Impurity
The formation of phenolic byproducts is a classic and often significant issue in Sandmeyer reactions. The aryl diazonium salt, while a useful intermediate, is metastable and prone to decomposition, particularly in aqueous solutions at elevated temperatures.
Caption: Mechanism of phenolic impurity formation from the diazonium salt intermediate.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis in a practical question-and-answer format.
Q1: My reaction mixture turns dark red/brown during the Sandmeyer reaction, and the final product is discolored. What's happening?
A1: This is a classic sign of uncontrolled azo coupling.
-
Causality: The aryl diazonium salt is an electrophile. If unreacted starting aniline is present and the reaction medium is not sufficiently acidic, the aniline can act as a nucleophile and attack the diazonium salt. This forms a highly colored azo compound.
-
Troubleshooting Steps:
-
Verify Acidity: Ensure a sufficient excess of mineral acid (e.g., HCl, H₂SO₄) is used during diazotization. The pH should be kept low to ensure the starting aniline is fully protonated (as the ammonium salt), rendering it non-nucleophilic.
-
Control Addition Rate: Add the sodium nitrite solution slowly and sub-surface to the acidic aniline solution. This prevents localized areas of high nitrite concentration and ensures immediate conversion to nitrous acid.
-
Maintain Low Temperature: Keep the temperature strictly between 0-5 °C during diazotization.[4] This minimizes both diazonium salt decomposition and unwanted side reactions.
-
Purification: If the impurity has already formed, a charcoal treatment followed by recrystallization can often remove colored byproducts.
-
Q2: HPLC analysis of my crude product shows a significant peak for 4-amino-2-hydroxybenzoic acid. How can I prevent this?
A2: This indicates premature decomposition of your diazonium salt intermediate by hydrolysis.
-
Causality: As illustrated in the diagram above, the C-N bond in the diazonium salt is labile. The reaction with water to form a phenol is highly temperature-dependent.
-
Troubleshooting Steps:
-
Aggressive Temperature Control: This is the most critical parameter. Ensure the diazotization is performed in a well-chilled reactor with efficient heat transfer. An ice/salt bath or a glycol chiller is essential for large-scale work. The temperature must not exceed 5 °C.
-
Immediate Use: The diazonium salt solution should be used immediately in the subsequent Sandmeyer step. Do not store it.
-
Controlled Addition: Add the cold diazonium salt solution to the copper(I) cyanide solution, not the other way around. The CuCN solution should be pre-warmed to the optimal reaction temperature for the cyanation step, ensuring the diazonium salt reacts quickly upon addition.
-
Q3: My overall yield is low, and I have a complex mixture of byproducts. What are the most likely causes?
A3: Low yield in a Sandmeyer reaction often points to a cascade of issues stemming from poor control over the diazotization step.
-
Causality: A poorly formed diazonium salt is the root of most problems. If the diazotization is incomplete or the salt decomposes, you are feeding an impure intermediate into the next step, guaranteeing a poor outcome.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yields in the Sandmeyer synthesis.
Frequently Asked Questions (FAQs)
What is the most effective method for purifying crude this compound on a large scale? Recrystallization is the most common and effective method. A mixed solvent system, such as ethanol/water or isopropanol/water, often provides the best balance of solubility for the product at high temperatures and insolubility at low temperatures, while leaving many impurities behind in the mother liquor. The final product can be isolated by filtration.[1]
Which analytical techniques are best for monitoring reaction progress and final product purity? High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry standard.[5] A reverse-phase C18 column is typically used. This method can effectively separate the starting material, product, and key impurities, allowing for accurate quantification and purity assessment.
Can the nitrile group hydrolyze to a carboxylic acid during workup? Yes, this is a risk under harsh conditions. The nitrile group can be hydrolyzed to a carboxylic acid under either strongly acidic or strongly basic conditions, especially when heated.[6][7] During workup, it is crucial to avoid prolonged exposure to concentrated acids or bases at high temperatures to maintain the integrity of the cyano group. Neutralization and extraction should be performed at moderate temperatures.
Experimental Protocols
Protocol 1: Illustrative Large-Scale Synthesis via Sandmeyer Reaction
(This is a representative protocol. All steps must be adapted and validated for your specific equipment and scale.)
-
Diazotization:
-
Charge the reactor with 1.0 equivalent of 4-amino-2-chlorobenzoic acid and 10 volumes of water.
-
Add 3.0 equivalents of concentrated hydrochloric acid.
-
Cool the stirred slurry to 0-5 °C using an external cooling system.
-
Prepare a solution of 1.1 equivalents of sodium nitrite in 2 volumes of water.
-
Add the sodium nitrite solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Cyanation:
-
In a separate reactor, prepare a solution of 1.2 equivalents of copper(I) cyanide in an appropriate solvent.
-
Warm this solution to 60-70 °C.[4]
-
Slowly add the cold diazonium salt solution from Step 1 into the hot copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the off-gassing.
-
After the addition is complete, stir the mixture at 70 °C for 1-2 hours until reaction completion is confirmed by HPLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to ~2-3 with an appropriate base to precipitate the crude product.
-
Filter the solid, wash with water, and then a suitable organic solvent (e.g., ethanol) to remove colored impurities.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot ethanol (or another suitable solvent).
-
Add hot water until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then chill to 0-5 °C to maximize crystallization.
-
Filter the purified product, wash with a cold ethanol/water mixture, and dry under vacuum at <50 °C.
-
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~10 mg of sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.
References
- Vertex AI Search, based on a new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine. (2022). [No valid URL provided]
- European Patent Office. (1999). Process for producing cyanobenzoic acid derivatives - EP 0989115 A2.
- Google Patents. (2022). US20220017931A1 - Method for production of 4-cyano benzoic acid or salts thereof.
- Google Patents. (2001). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
- Google Patents. (2003). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
Organic Syntheses. ETHYL p-AMINOBENZOATE. Organic Syntheses Procedure. [Link]
-
National Institutes of Health. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC. NIH. [Link]
-
Chemguide. hydrolysis of nitriles. Chemguide. [Link]
-
MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Lumen Learning. [Link]
Sources
- 1. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 2. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
dealing with unexpected color changes in 4-Amino-2-cyanobenzoic acid reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Amino-2-cyanobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work. We understand that unexpected color changes during synthesis and handling can be a significant concern, potentially indicating product degradation, impurity formation, or unforeseen side reactions. This document provides a structured troubleshooting guide and frequently asked questions to help you diagnose, mitigate, and resolve these issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
Pure this compound is typically a white, off-white, or pale yellowish solid powder.[1][2] Significant deviation from this appearance, such as a tan, brown, or dark purple coloration, suggests the presence of impurities or degradation products.
Q2: How stable is this compound under standard laboratory conditions?
While the compound is generally stable when stored correctly, its structural motifs—an aromatic amine and an electron-withdrawing nitrile group—make it susceptible to certain environmental factors. Aromatic amines, as a class, can be sensitive to both air (oxygen) and light.[3][4] This sensitivity can lead to gradual oxidation over time, often resulting in discoloration. It is also incompatible with strong oxidizing agents, strong acids, and strong bases, which can cause more rapid decomposition or side reactions.[5][6]
Q3: Can the pH of a solution affect the color of this compound?
Yes, pH can have a significant impact. While the molecule itself isn't a traditional pH indicator, changes in pH alter the protonation state of the amino and carboxylic acid groups. Shifting the pH, particularly to the alkaline side, increases the electron density on the aromatic ring by deprotonating the anilinic nitrogen, making the molecule more susceptible to oxidation. Furthermore, extensive conjugation in potential degradation products can lead to pH-dependent color changes (halochromism).[7]
Troubleshooting Guide: Diagnosing Unexpected Color Changes
This section is structured to help you identify the root cause of discoloration based on when it occurs during your workflow.
Issue 1: My solid starting material is discolored (e.g., tan or brown) upon opening or after storage.
-
Question: Why has my solid this compound darkened in its container?
-
Root Cause Analysis: This is a classic sign of slow, long-term oxidation. The amino group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and ambient heat. This process forms highly conjugated, colored impurities.[3][4]
-
Immediate Action: Before use, assess the purity of the material. A small amount of color may not impact all reactions, but for sensitive applications, purification is recommended.
-
Recommended Protocol: Purification via recrystallization is often effective. (See Protocol 1: Recrystallization of this compound).
-
Preventative Best Practice: Always store the compound in a tightly sealed, opaque (amber) container. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended. Store in a cool, dark, and dry location.
Issue 2: The solution turns a dark color (yellow, brown, purple) immediately upon dissolving the solid.
-
Question: I dissolved my white, crystalline this compound, and the solution immediately became deeply colored. What happened?
-
Root Cause Analysis:
-
Solvent Impurities: The most common culprit is the presence of peroxides in ether solvents (like THF or Dioxane) or aldehydes in alcohol solvents (like methanol or ethanol). These impurities can rapidly oxidize the aromatic amine.
-
Dissolved Oxygen: Solvents that have not been adequately degassed contain dissolved oxygen, which can initiate oxidation, especially if trace metal impurities are present to act as catalysts.
-
High pH of Solution: If dissolving in a basic solution, the deprotonated amine is highly activated and oxidizes much more rapidly.
-
-
Immediate Action: Discard the solution. Using it will likely lead to low yields and complex purification challenges.
-
Troubleshooting Steps & Solutions:
-
Test Your Solvent: Use a peroxide test strip to check ether solvents. Never use a solvent that tests positive for peroxides.
-
Use High-Purity Solvents: Always use HPLC-grade or freshly distilled solvents.
-
Degas Your Solvent: Before adding your starting material, sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Issue 3: The reaction mixture changes color unexpectedly during the reaction (e.g., after adding a reagent or upon heating).
-
Question: My reaction was a pale-yellow color, but after adding my base (or catalyst), it turned dark brown/black. Why?
-
Root Cause Analysis: This points to a reaction-induced degradation or side reaction.
-
Oxidation: As mentioned, bases can make the molecule more prone to oxidation. Many reactions are run under conditions (heating, extended stir times) that provide sufficient energy to overcome the activation barrier for oxidation if an oxidant is present.
-
Side Reactions with Reagents: Strong oxidizing agents will directly attack the amine. Similarly, certain reagents may react with the amine or nitrile group to form colored byproducts. For instance, reactions involving diazonium salt formation from the amine can lead to colored azo compounds if not perfectly controlled.[8]
-
Thermal Degradation: Aminobenzoic acids can decarboxylate or polymerize at elevated temperatures. The Safety Data Sheet for the related 4-aminobenzoic acid notes decomposition begins at 285°C, but this temperature can be significantly lower in a complex reaction mixture.[4]
-
-
Immediate Action: Take an aliquot of the reaction mixture for immediate analysis (TLC, LC-MS) to assess the formation of byproducts. This can help determine if the desired product is still forming or if the reaction has failed.
-
Preventative Best Practice: Maintain a strict inert atmosphere over your reaction at all times. (See Protocol 2: Setting Up a Reaction Under Inert Atmosphere). Add reagents slowly and ensure efficient temperature control, especially during exothermic additions.
Visualizing the Troubleshooting Process
The following workflow provides a logical path to diagnose and solve discoloration issues.
Caption: Simplified pathway of oxidative color change.
Experimental Protocols
Protocol 1: Recrystallization for Purification of this compound
This protocol describes a general method to purify discolored starting material. The choice of solvent is critical and may require minor optimization. An ethanol/water system is a good starting point.
Materials:
-
Discolored this compound
-
Ethanol (Reagent grade)
-
Deionized Water
-
Erhlenmeyer flasks
-
Hot plate with stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with stirring. Aim for a concentrated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Slowly add hot deionized water to the hot ethanol solution dropwise until the solution becomes faintly cloudy (the cloud point).
-
Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight. The resulting solid should be significantly lighter in color.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere
This protocol is essential for preventing oxidation during a reaction.
Materials:
-
Schlenk flask or a three-neck round-bottom flask
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Septa, needles, and cannulas
-
Degassed solvents
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and free of moisture.
-
Assembly: Assemble the glassware (e.g., flask with condenser and addition funnel) while hot and immediately place it under a positive pressure of inert gas. Allow it to cool under this atmosphere.
-
Purging the Vessel: Connect the flask to a Schlenk line. Evacuate the flask under vacuum (gently, to avoid disturbing solids) and then backfill with inert gas. Repeat this "vac-fill" cycle three times to ensure all oxygen is removed.
-
Adding Reagents:
-
Solids: Add solids to the flask under a strong positive flow of inert gas.
-
Liquids: Add degassed liquids via a cannula or a gas-tight syringe through a rubber septum.
-
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the entire reaction, including heating, cooling, and quenching. The bubbler will indicate the gas flow.
Summary of Troubleshooting Strategies
| Observation | Potential Cause(s) | Recommended Action(s) |
| Solid darkens over time | Slow oxidation from air/light | Store in a sealed, amber vial under inert gas in a cool, dark place. Purify via recrystallization if necessary. |
| Solution darkens upon dissolving | Solvent impurities (peroxides), dissolved O₂ | Use fresh, high-purity, degassed solvents. Test ethers for peroxides. |
| Color change after adding a base | Increased susceptibility to oxidation | Run the reaction under a strict inert atmosphere. Ensure slow addition and temperature control. |
| Color change upon heating | Thermal degradation or oxidation | Maintain an inert atmosphere. Use the lowest effective reaction temperature. |
References
-
Patsnap Synapse. (2024). What are the side effects of Aminobenzoic acid?. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.).WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
-
Carl ROTH. (2024). Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.).US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- Google Patents. (n.d.).WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
-
Farag, A. M., et al. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E67, o37. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Cyanobenzoic acid. PubChem Compound Database. Retrieved from [Link]
-
Castañeda-Ovando, A., et al. (2009). Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. ResearchGate. Retrieved from [Link]
-
Reddit. (2017). Unexpected fabulous color during organic reaction. r/chemistry. Retrieved from [Link]
-
Marks, T. S., et al. (1984). Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp. Applied and Environmental Microbiology, 48(5), 1020-1025. Retrieved from [Link]
-
Siankevich, S., et al. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Retrieved from [Link]
- Google Patents. (n.d.).Process for producing cyanobenzoic acid derivatives - EP 0989115 A2.
-
Zou, Y., et al. (2025). A simple and efficient separation of the Hofmann degradation mixture of 2-amino-4-bromobenzoic acid and 2-amino-5-bromobenzoic acid. Arkivoc, 2025(5), 12451. Retrieved from [Link]
-
Styropyro. (2018, August 8). Mysterious chemical changes color depending on perspective [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2025). Reactions & color change. r/chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Whats Chemistry. (2020, March 28). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. westliberty.edu [westliberty.edu]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. 4-Cyanobenzoic acid(619-65-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
Technical Support Center: Workup and Purification Strategies for 4-Amino-2-cyanobenzoic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for handling 4-amino-2-cyanobenzoic acid in synthetic workflows. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block and encounter challenges in removing its unreacted portion from reaction mixtures. As a bifunctional molecule, its purification requires a nuanced understanding of its chemical properties. This document provides in-depth, field-tested troubleshooting guides and protocols to ensure the successful isolation of your target compounds.
The Chemistry of Separation: Understanding this compound
The key to effectively removing unreacted this compound lies in exploiting its amphoteric nature. It possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This duality means its solubility in aqueous solutions is highly dependent on pH. By manipulating the pH of the aqueous phase during a liquid-liquid extraction, we can selectively move the unreacted starting material out of the organic phase containing the desired product.
Key Physicochemical Properties
| Property | Value / Description | Source |
| Molecular Formula | C₈H₅N₂O₂⁻ (Note: This is the formula for the related 2-amino-4-cyanobenzoic acid) | [1] |
| Molecular Weight | ~162.14 g/mol | [1] |
| Appearance | Typically a solid, ranging from white to off-white or yellow-beige crystalline powder.[2][3][4][5] | |
| pKa (Carboxylic Acid) | Estimated to be ~3.5. The pKa for the structurally similar 4-cyanobenzoic acid is 3.55.[4][5] | |
| pKa (Protonated Amine) | Estimated to be ~2-3. | |
| Solubility | Soluble in polar organic solvents like methanol.[4][5][6] Its solubility in water is significantly increased at high or low pH.[2] |
pH-Dependent Forms of this compound
The following diagram illustrates how the molecule's charge changes with pH, which is the fundamental principle behind the extraction protocols.
Caption: pH-dependent ionization states of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary principle for removing unreacted this compound?
The most effective method is a liquid-liquid extraction that leverages the compound's pH-dependent solubility. By washing your organic reaction mixture with either an acidic or basic aqueous solution, you can convert the starting material into a water-soluble salt, thereby pulling it into the aqueous layer and away from your desired product.
Q2: My desired product is sensitive to acidic conditions. Which workup should I use?
If your product contains acid-labile functional groups (e.g., Boc-protecting groups, acetals), you must use a basic extraction. Washing the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid group, making the starting material soluble in the aqueous phase without exposing your product to damaging low pH.[7]
Q3: My desired product is sensitive to basic conditions. What is the best approach?
For products with base-labile groups (e.g., esters, which can be hydrolyzed), an acidic extraction is the correct choice. Washing the organic solution with a dilute aqueous acid like 1M hydrochloric acid (HCl) will protonate the amino group, rendering the starting material water-soluble while protecting your product from basic conditions.[8]
Q4: Can I use column chromatography to remove the unreacted starting material?
Yes, column chromatography is an option. However, this compound is a polar compound and may streak or co-elute with other polar products. For large-scale reactions, a preliminary acid-base extraction is far more efficient for removing the bulk of this impurity, making subsequent chromatographic purification faster and more effective.
Q5: An emulsion formed during my extraction. How can I resolve this?
Emulsions are common when working with aromatic compounds. To break an emulsion, add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases. Gently swirling the funnel, rather than vigorous shaking, can also help prevent emulsion formation.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols tailored to the specific nature of your desired product. The first step in any purification is to understand the stability of your target molecule.
Workflow for Selecting the Correct Protocol
Caption: Decision tree for selecting the appropriate workup procedure.
Protocol 1: Selective Basic Extraction (For Acid-Sensitive Products)
Principle: This method deprotonates the carboxylic acid group (pKa ~3.5) using a mild base, pulling the resulting carboxylate salt into the aqueous phase. This is ideal for products that cannot withstand low pH.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane (DCM)).
-
First Wash: Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 30-60 seconds, venting periodically.
-
Causality Note: The bicarbonate is basic enough to deprotonate the carboxylic acid, forming the water-soluble sodium salt, but generally mild enough to not affect most other functional groups.
-
-
Separation: Allow the layers to separate. Drain and collect the lower aqueous layer.
-
Repeat: Repeat the wash with fresh NaHCO₃ solution (steps 2-4) one or two more times to ensure complete removal.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water and dissolved aqueous base.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Selective Acidic Extraction (For Base-Sensitive Products)
Principle: This protocol protonates the basic amino group (pKa of conjugate acid ~2-3) with a dilute acid, forming a water-soluble ammonium salt that partitions into the aqueous layer. This is the method of choice for protecting base-labile compounds like esters.[8]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).
-
First Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous hydrochloric acid (HCl).
-
Extraction: Stopper the funnel, invert, and vent. Shake for 30-60 seconds, venting as needed.
-
Causality Note: The HCl protonates the aniline-like amino group, forming a highly polar and water-soluble hydrochloride salt.[8]
-
-
Separation: Let the layers separate and drain the lower aqueous phase.
-
Repeat: For stubborn cases, repeat the wash with fresh 1M HCl (steps 2-4).
-
Brine Wash: Wash the organic layer with brine to remove residual acid and water.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter away the drying agent, and remove the solvent via rotary evaporation.
Protocol 3: Full Acid-Base Wash (For Robust, Neutral Products)
Principle: When the desired product is stable under both acidic and basic conditions, this comprehensive two-stage wash ensures the most thorough removal of the amphoteric starting material and other potential ionic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Acid Wash: Perform the full acidic extraction as described in Protocol 2 (steps 2-5). This removes the unreacted starting material by protonating its amino group.
-
Base Wash: Following the acid wash, wash the remaining organic layer with saturated aqueous NaHCO₃ solution as described in Protocol 1 (steps 2-5).
-
Self-Validation Note: This step serves a dual purpose. It removes any remaining starting material by deprotonating its carboxylic acid group, and it also neutralizes any residual HCl from the previous step, protecting your equipment and downstream chemistry.
-
-
Final Wash: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic phase over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain your purified, neutral product.
References
- Process for the purification of aromatic amines. (n.d.). Google Patents.
- How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange.
- Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2025). ResearchGate.
- Workup: Amines. (n.d.). University of Rochester, Department of Chemistry.
- 4-Cyanobenzoic Acid - Solubility. (n.d.). Solubility of Things.
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). International Journal of Organic Chemistry.
- General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
- Purification of amine reaction mixtures. (n.d.). Google Patents.
- 4-Cyanobenzoic acid. (n.d.). Chem-Impex.
- 4-Cyanobenzoic acid. (n.d.). ChemicalBook.
- 4-Cyanobenzoic acid 619-65-8 wiki. (n.d.). Guidechem.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester.
- 4-Cyanobenzoic acid. (2024). ChemBK.
- 2-amino-4-cyanobenzoic acid (C8H6N2O2). (n.d.). PubChemLite.
Sources
- 1. PubChemLite - 2-amino-4-cyanobenzoic acid (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. guidechem.com [guidechem.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. Workup [chem.rochester.edu]
Technical Support Center: Synthesis of 4-Amino-2-cyanobenzoic Acid-Based Scaffolds
Welcome to the technical support center for the synthesis and functionalization of 4-Amino-2-cyanobenzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common experimental pitfalls, provide in-depth troubleshooting advice, and answer frequently asked questions to streamline your synthetic workflows.
Core Synthesis Strategy: An Overview
The this compound scaffold is a valuable building block, but its synthesis is fraught with challenges due to the presence of three potentially reactive functional groups. A common and effective synthetic route involves the transformation of a pre-functionalized benzene ring. The following workflow outlines the key stages where careful control is paramount.
Caption: General workflow for synthesis and functionalization.
Troubleshooting Guide: Common Pitfalls & Solutions
This section addresses specific problems encountered during synthesis in a question-and-answer format.
Category A: Core Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool for introducing the cyano group, but it is notoriously sensitive to reaction conditions.[1]
Question 1: My Sandmeyer cyanation of 4-aminobenzoic acid is giving a very low yield, and I'm isolating a significant amount of 4-hydroxybenzoic acid. What is happening?
Answer: This is a classic pitfall indicating the premature decomposition of your diazonium salt intermediate. The diazonium cation ([Ar-N₂]⁺) is highly susceptible to nucleophilic attack by water, which is abundant in the reaction medium, leading to the formation of a phenol byproduct.[2] The stability of the diazonium salt is critically dependent on temperature.
Causality & Solution:
-
Thermal Instability: Diazonium salts are thermally labile. If the temperature rises above 5-10 °C before the introduction of the cyanide source, the C-N bond can cleave, releasing N₂ gas and forming an aryl cation that is immediately quenched by water.
-
Troubleshooting Steps:
-
Strict Temperature Control: Conduct the initial diazotization by adding aqueous sodium nitrite (NaNO₂) dropwise to a solution of your aminobenzoic acid in acid (e.g., HCl, H₂SO₄) while maintaining the temperature strictly between 0 and 5 °C using an ice-salt bath.
-
Monitor for N₂ Evolution: Premature bubbling (N₂ evolution) during diazotization is a sign that the temperature is too high.
-
Pre-chilled Reagents: Add the diazonium salt solution to a pre-chilled solution of your copper(I) cyanide/potassium cyanide catalyst. Do not let either solution warm up before mixing. Careful temperature and pH control are crucial for obtaining good yields of the desired 4-cyanobenzoic acid with minimal impurities.[3]
-
Question 2: The reaction works, but purification is difficult due to a dark, tarry byproduct. How can I prevent this?
Answer: The formation of dark, polymeric byproducts often results from side reactions involving radical species or coupling of the diazonium salt with the activated aromatic ring of the starting material or product.
Causality & Solution:
-
Azo Coupling: The diazonium salt is an electrophile and can attack another electron-rich aromatic ring (like the starting amine) to form colored azo compounds. This is more likely if the pH is not sufficiently acidic.
-
Radical Side Reactions: The Cu(I)-catalyzed Sandmeyer reaction proceeds through a radical mechanism.[1] Uncontrolled radical reactions can lead to polymerization.
-
Troubleshooting Steps:
-
Maintain Low pH: Ensure the diazotization medium is sufficiently acidic (pH 1-2). This keeps the concentration of the free amine (which is nucleophilic) to a minimum, preventing azo coupling.
-
Controlled Addition: Add the diazonium salt solution slowly to the cyanide solution. A rapid addition can cause localized heating and increase the rate of side reactions.
-
Degas Solvents: While less common for aqueous reactions, if organic co-solvents are used, degassing them can sometimes minimize radical side reactions initiated by oxygen.
-
Caption: Troubleshooting flowchart for Sandmeyer reaction issues.
Category B: Downstream Functionalization
Question 3: I am trying to perform a Suzuki coupling on my this compound derivative, but the reaction is failing. What are the likely causes?
Answer: Both the free amine (-NH₂) and the carboxylic acid (-COOH) groups can interfere with Suzuki-Miyaura cross-coupling reactions.[4][5] The catalyst, base, and reactants must be chosen carefully.
Causality & Solution:
-
Catalyst Poisoning: The free amine can coordinate to the palladium center, inhibiting its catalytic activity.
-
Base Incompatibility: The carboxylic acid can be deprotonated by the base used in the coupling (e.g., K₂CO₃, Cs₂CO₃), which can affect its solubility and reactivity. The acidic proton can also react with the organoboron reagent.
-
Troubleshooting Steps:
-
Protecting Groups are Key: It is highly advisable to protect at least the amino group before attempting the coupling. A tert-Butoxycarbonyl (Boc) group is a robust choice as it is stable to the basic conditions of the Suzuki reaction and can be easily removed later with acid.[6]
-
Esterification: If possible, converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can prevent issues with acidity and improve solubility in organic solvents commonly used for Suzuki reactions.
-
Choice of Base: Use a milder base if possible, or one that is less nucleophilic. Careful screening of bases (e.g., K₃PO₄, K₂CO₃, CsF) is often necessary.
-
| Functional Group | Potential Issue in Suzuki Coupling | Recommended Action |
| **Amine (-NH₂) ** | Coordination to Pd catalyst, reducing activity. | Protect as a Boc or Cbz carbamate. |
| Carboxylic Acid (-COOH) | Reacts with base, solubility issues, side reactions. | Protect as a methyl or ethyl ester. |
Question 4: My attempt to create an amide bond from the carboxylic acid using standard coupling reagents (e.g., EDC/HOBt) is resulting in a complex mixture. Why?
Answer: The free aniline-type amino group is nucleophilic and can compete with your desired amine, leading to polymerization or self-condensation, especially upon activation of the carboxylic acid.
Causality & Solution:
-
Intermolecular Reaction: The activated carboxylic acid (e.g., as an HOBt ester) of one molecule can be attacked by the amino group of another molecule, leading to dimer and oligomer formation.
-
Troubleshooting Steps:
-
Protect the Amino Group: This is the most reliable solution. Protecting the 4-amino group as a carbamate (e.g., Boc, Cbz) renders it non-nucleophilic, allowing the carboxylic acid to be selectively coupled.[7] The protecting group can be removed in a final step.
-
Use of Acid Chlorides: An alternative, though more aggressive, route is to convert the protected acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8] This highly reactive intermediate can then be reacted with your target amine. This requires that all other functional groups are robust to the harsh chlorinating conditions.
-
Frequently Asked Questions (FAQs)
Q1: Which protecting group should I use for the amino group?
The choice depends on the subsequent reaction conditions. The Boc group is a workhorse: it's stable to bases, hydrogenation (in the absence of a strong acid), and mild nucleophiles, but is easily cleaved with mild acid (e.g., TFA in DCM). The Cbz (benzyloxycarbonyl) group is stable to acidic conditions but is readily removed by catalytic hydrogenation.[9]
Q2: I am observing unintended hydrolysis of my nitrile group. How can I avoid this?
The cyano group can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid under both strong acidic and strong basic conditions, often accelerated by heat.[10][11] If your reaction requires harsh pH or high temperatures, this side reaction is a significant risk. To avoid it, conduct your reactions under the mildest conditions possible. If you are deprotecting a Boc group with strong acid, use minimal reaction times and keep the temperature low.
Q3: Is decarboxylation a risk with these scaffolds?
Yes, decarboxylation (loss of CO₂) can occur, particularly in electron-rich aromatic systems under strong acidic conditions and heat.[12] The presence of the electron-donating amino group at the para-position can facilitate this process. If you are performing a reaction in strong acid at elevated temperatures (e.g., >80-100 °C), monitor for the formation of 3-aminobenzonitrile as a byproduct.
Key Experimental Protocols
Protocol 1: Sandmeyer Cyanation of 4-Amino-2-chlorobenzoic Acid
This protocol is a representative example and should be optimized for specific substrates.
-
Diazotization:
-
In a three-necked flask equipped with a thermometer and a dropping funnel, dissolve 4-amino-2-chlorobenzoic acid (1.0 eq) in a 2 M solution of hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature never exceeds 5 °C. The addition should take approximately 20-30 minutes.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution via a dropping funnel. Vigorous bubbling (N₂ evolution) will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize carefully with an appropriate base (e.g., Na₂CO₃) to pH ~8-9. Be cautious of cyanide gas evolution if acidified too early.
-
Filter off any solid copper salts.
-
Acidify the aqueous filtrate with concentrated HCl to pH ~2-3 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be required.
-
Protocol 2: Boc Protection of this compound
-
Reaction Setup:
-
Suspend this compound (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or a mixture of THF and water.
-
Add a base such as sodium bicarbonate (NaHCO₃, 2.5 eq) or triethylamine (NEt₃, 2.2 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise or as a solution in THF.
-
-
Reaction Execution:
-
Stir the mixture vigorously at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Remove the organic solvent under reduced pressure.
-
Add water and perform an acidic workup. Acidify the aqueous layer with 1 M HCl to pH 2-3.
-
Extract the product with a suitable organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the Boc-protected product, which can often be used without further purification.
-
References
-
Electrocatalytic Processes for the Valorization of CO 2 : Synthesis of Cyanobenzoic Acid Using Eco-Friendly Strategies. (2019). MDPI. [Link]
-
Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Patsnap Eureka. [Link]
-
Process for producing cyanobenzoic acid derivatives. European Patent Office. [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). PubMed. [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]
- Process for producing 4-amino-2-hydroxybenzoic acid.
- Methods for producing cyanobenzoic acid derivatives.
- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). SciRP.org. [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). SciRP.org. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]
-
Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. (2025). ResearchGate. [Link]
-
Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. PMC. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura coupling reaction of 4- bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst. RSC Advances. [Link]
-
Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. MDPI. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. PubMed Central. [Link]
-
Amino Acid-Protecting Groups. SciSpace. [Link]
-
Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry (RSC Publishing). [Link]
-
Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing. [Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Cross-Coupling reaction in Aqueous Media catalyzed by Keggin type mono Pd(II)- substituted phosphomolybdate. ResearchGate. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Source not further specified]. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 12. researchgate.net [researchgate.net]
strategies to improve the regioselectivity of reactions with 4-Amino-2-cyanobenzoic acid
Welcome to the technical support center for 4-Amino-2-cyanobenzoic acid. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of working with this versatile but challenging building block. Here, we address common issues related to regioselectivity and provide actionable troubleshooting strategies and detailed protocols to enhance the precision and success of your synthetic endeavors.
Understanding the Challenge: The Reactivity Landscape of this compound
This compound is a trifunctional molecule, presenting chemists with the distinct reactive sites of an aromatic amine, a carboxylic acid, and a nitrile. The primary challenge in its use lies in achieving regioselective functionalization of the amino and carboxyl groups. The electron-withdrawing nature of the cyano and carboxyl groups deactivates the aromatic ring and modulates the nucleophilicity of the amino group. This intricate electronic interplay necessitates carefully designed strategies to direct reactions to the desired functional group.
Troubleshooting Guide: Navigating Regioselectivity in Your Reactions
This section addresses specific problems you may encounter during your experiments and provides solutions based on established chemical principles.
Question 1: I am attempting an amide coupling with my amine of interest, but I'm observing significant esterification of the carboxylic acid, leading to a mixture of products. How can I selectively form the amide bond?
Answer: This is a classic regioselectivity problem arising from the comparable reactivity of the amino group and the activated carboxylic acid. To favor amide bond formation, you need to either enhance the nucleophilicity of your target amine relative to any nucleophilic species present or, more reliably, selectively activate the carboxylic acid in a way that it will only react with the intended amine.
-
Strategy 1: In Situ Carboxylic Acid Activation with Coupling Reagents. Standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) can sometimes lead to side reactions.[1] Consider using uronium- or phosphonium-based coupling reagents such as HBTU, HATU, or PyBOP. These reagents rapidly generate an activated ester in situ, which is then susceptible to nucleophilic attack by your desired amine. The key is to control the reaction conditions to favor the intermolecular reaction with your amine over any potential intramolecular or intermolecular reactions involving the 4-amino group of your starting material.
-
Strategy 2: Formation of an Acyl Halide. A more robust method is to convert the carboxylic acid to an acyl chloride.[2] This is a highly reactive intermediate that will readily react with your target amine.
-
Causality: Thionyl chloride (SOCl₂) or oxalyl chloride will selectively react with the carboxylic acid over the less nucleophilic aromatic amine. The resulting acyl chloride is a potent electrophile, ensuring a rapid and high-yielding reaction with your added amine. It is crucial to use a non-nucleophilic base, like triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.[2]
-
Question 2: I want to perform a Fischer esterification, but the reaction is sluggish, and I'm concerned about potential side reactions with the amino group under acidic conditions.
Answer: Fischer esterification requires strong acid catalysis, which protonates the amino group, deactivating it towards acylation and preventing self-condensation.[3] This inherent "protection" is advantageous. The sluggishness of the reaction is likely due to the electron-withdrawing effects of the protonated amino and cyano groups, which reduce the nucleophilicity of the carbonyl oxygen.
-
Troubleshooting Steps:
-
Use a Large Excess of Alcohol: Since Fischer esterification is an equilibrium process, using the alcohol as the solvent will drive the reaction towards the ester product.[3]
-
Increase Catalyst Concentration: A higher concentration of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) can increase the rate of reaction.[3]
-
Azeotropic Removal of Water: If the reaction is still slow, consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove the water formed during the reaction, thus driving the equilibrium forward.
-
Question 3: I need to acylate the amino group without affecting the carboxylic acid. What is the best approach?
Answer: Selective N-acylation requires conditions that either protect the carboxylic acid or utilize a reagent that is significantly more reactive towards the amino group.
-
Strategy 1: Protection of the Carboxylic Acid. The most reliable method is to first protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) via Fischer esterification as described above. Once the ester is formed, the amino group can be acylated using an acyl chloride or anhydride in the presence of a non-nucleophilic base. The ester can then be hydrolyzed under basic conditions if the free carboxylic acid is required.
-
Strategy 2: Direct Acylation under Basic Conditions. You can attempt direct N-acylation by first deprotonating the carboxylic acid with a base to form the carboxylate salt. The carboxylate is a much weaker nucleophile than the free amino group. Then, the addition of an acylating agent (e.g., acetic anhydride or benzoyl chloride) will preferentially react with the more nucleophilic amino group. Careful control of stoichiometry and reaction temperature is crucial to minimize acylation of the carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the role of the cyano group in the reactivity of this compound?
A1: The cyano group is a strong electron-withdrawing group. It deactivates the benzene ring towards electrophilic aromatic substitution and decreases the basicity and nucleophilicity of the amino group at the 4-position through resonance and inductive effects. This reduced nucleophilicity can make reactions at the amino group, such as acylation, more challenging compared to aniline.
Q2: Can I perform reactions on the cyano group?
A2: Yes, the cyano group can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions, or it can be reduced to an amine. However, these harsh conditions will likely affect the other functional groups on the molecule. If modification of the cyano group is desired, it is often best to perform this transformation at a different stage of the synthesis or with the other functional groups appropriately protected.
Q3: Is it necessary to use protecting groups for all reactions with this compound?
A3: Not always. As seen in the Fischer esterification example, the reaction conditions can sometimes provide "in situ" protection of one functional group while another reacts.[3] Similarly, copper-catalyzed amination reactions have been shown to proceed on bromobenzoic acids without the need for protecting the carboxylic acid.[4][5] However, for multi-step syntheses requiring high selectivity, a well-thought-out protecting group strategy is often the most efficient and reliable approach.[6]
Q4: What is an orthogonal protecting group strategy and how can it be applied here?
A4: An orthogonal protecting group strategy involves using protecting groups for different functional groups that can be removed under distinct conditions, without affecting the other protecting groups.[6] For this compound, you could protect the amino group with a Boc group (acid-labile) and the carboxylic acid with a benzyl ester (removable by hydrogenolysis). This allows for the selective deprotection and reaction at either site.
Experimental Protocols
Protocol 1: Selective N-Boc Protection of this compound
This protocol first protects the carboxylic acid as a methyl ester, followed by the protection of the amino group.
Part A: Methyl Esterification
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise with stirring.
-
Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and remove the methanol under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 4-amino-2-cyanobenzoate.
Part B: N-Boc Protection
-
Reaction Setup: Dissolve the methyl 4-amino-2-cyanobenzoate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Remove the solvent under reduced pressure. Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the N-Boc protected methyl ester.
Protocol 2: Selective Amide Coupling via Acyl Chloride Formation
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF). Stir at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Amine Coupling: In a separate flask, dissolve your amine of interest (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in anhydrous DCM. Cool this solution in an ice bath.
-
Reaction: Slowly add the freshly prepared acyl chloride solution to the amine solution via cannula. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
// Alternative path for amidation amide -> protect_nh2; protect_nh2 -> coupling_reagent [label="Yes"]; coupling_reagent -> deprotect_nh2;
}
Caption: Orthogonal protection and selective reaction pathway.
References
- El-Faham, A., & Albericio, F. (2010). Oxime Carbonates: Novel Reagents for the Introduction of Fmoc and Alloc Protecting Groups, Free of Side Reactions. European Journal of Organic Chemistry, 2010(17), 3275–3280.
-
N-Acylation Reactions of Amines. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (2003). Google Patents.
- Methods for producing cyanobenzoic acid derivatives. (2001). Google Patents.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Process for preparing 2-amino-5-cyanobenzoic acid derivatives. (2008). Google Patents.
-
PubChem. (n.d.). 4-Cyanobenzoic acid. Retrieved January 29, 2026, from [Link]
- Li, Z., et al. (2008). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic Letters, 10(22), 5269–5272.
- Foellmann, W., et al. (2012). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Journal of Toxicology and Environmental Health, Part A, 75(18), 1095-1107.
- Morse, P. D., et al. (2020). Enantioselective Amino- and Oxycyanation of Alkenes via Organic Photoredox and Copper Catalysis. Journal of the American Chemical Society, 142(4), 1770–1776.
- Process for producing cyanobenzoic acid derivatives. (2000). Google Patents.
- Method for the direct acylation of aminobenzoic acids. (1974). Google Patents.
- Khattab, S. N., Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2010). Oxime Carbonates: Novel Reagents for the Introduction of Fmoc and Alloc Protecting Groups, Free of Side Reactions. European Journal of Organic Chemistry, 2010(17), 3275-3280.
- Klapars, A., et al. (2005). Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. Tetrahedron Letters, 46(42), 7335-7339.
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 6(5), 207-224.
-
Asfandyar, M. (2020, March 28). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. YouTube. Retrieved January 29, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 29, 2026, from [Link]
- Nawaz, H., et al. (2012). 4-Amino-2-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o768.
-
Arora, S., et al. (2023). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzot[7][8]hieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry, 14(1), 133-147.
Sources
- 1. US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 8. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Determination of 4-Amino-2-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), the purity of intermediates is a critical determinant of the final product's quality, safety, and efficacy. 4-Amino-2-cyanobenzoic acid, a key building block in various synthetic pathways, is no exception. Its purity must be rigorously assessed to control downstream reactions and minimize the carry-over of impurities. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of this compound, complete with detailed experimental protocols and supporting data.
The Central Role of HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a multi-functional molecule like this compound, which possesses an aromatic ring, a carboxylic acid group, an amino group, and a nitrile group, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach. This technique separates compounds based on their hydrophobicity, allowing for the resolution of the main component from its structurally similar impurities.
A well-developed HPLC method should be stability-indicating, meaning it can resolve the analyte from any potential degradation products that may form under stress conditions such as heat, light, acid, base, and oxidation.
Proposed Stability-Indicating HPLC Method for this compound
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a multi-wavelength UV detector.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable initial choice, offering a good balance of efficiency and backpressure[2].
-
Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
Solvent A: 0.1% Formic acid in water. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: The UV spectrum of this compound should be determined to select the optimal wavelength for detection. Based on its structure, a wavelength around 254 nm or a wavelength of maximum absorbance would be appropriate. A DAD allows for the monitoring of multiple wavelengths and peak purity assessment.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Causality Behind Experimental Choices
-
C18 Column: The non-polar C18 stationary phase provides hydrophobic interactions with the aromatic ring of the analyte and its impurities, which is the primary mechanism of separation in RP-HPLC.
-
Acidified Mobile Phase: The addition of formic acid to the aqueous component of the mobile phase ensures that the carboxylic acid group of this compound is protonated (in its non-ionized form). This prevents peak tailing and improves chromatographic performance.
-
Gradient Elution: A gradient from a low to a high concentration of the organic modifier (acetonitrile) allows for the elution of both polar and non-polar impurities that may be present in the sample. This is crucial for a comprehensive purity assessment.
Expected Performance and Validation Parameters
A fully validated HPLC method for purity determination should meet the following criteria:
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from impurities and degradation products (Resolution > 2). Peak purity analysis by DAD should confirm homogeneity. |
| Linearity | A linear relationship between peak area and concentration should be established over a defined range (e.g., 50-150% of the nominal concentration), with a correlation coefficient (R²) > 0.995[2]. |
| Accuracy | The recovery of the analyte should be within 98-102% when spiking the sample with known amounts of a reference standard. |
| Precision | The relative standard deviation (%RSD) for replicate injections should be < 2.0% for system precision and < 3.0% for method precision[2]. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |
Comparative Analysis with Alternative Techniques
While HPLC is the gold standard for quantitative purity analysis, other techniques can provide valuable complementary information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
-
Applicability: For this compound, direct analysis by GC is challenging due to its low volatility and thermal lability (the carboxylic acid and amino groups can cause issues). Derivatization to a more volatile ester form would be necessary, adding complexity to the sample preparation.
-
Advantages: Excellent for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process. The mass spectrometer provides structural information for impurity identification.
-
Disadvantages: Not suitable for non-volatile impurities or degradation products. The need for derivatization can introduce variability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are indispensable tools for structural elucidation and can be used for purity assessment.
-
Applicability: ¹H NMR can provide a quantitative measure of purity by comparing the integral of the analyte's signals to those of a certified internal standard (qNMR). It is also excellent for identifying and quantifying impurities that have unique proton signals[3].
-
Advantages: Provides detailed structural information about impurities. qNMR can be a primary method for purity assignment without the need for a reference standard of the impurity itself.
-
Disadvantages: Lower sensitivity compared to HPLC, making it difficult to detect trace impurities. Signal overlap can complicate quantification in complex mixtures.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique for quantitative analysis.
-
Applicability: Can be used for a simple purity check by measuring the absorbance at a specific wavelength and comparing it to that of a known standard. However, this method lacks specificity.
-
Advantages: Fast, inexpensive, and easy to perform.
-
Disadvantages: Non-specific. Any impurity that absorbs at the same wavelength as the analyte will interfere with the measurement, leading to an overestimation of purity. It cannot separate the analyte from its impurities.
Summary of Comparison
| Technique | Specificity | Sensitivity | Quantitative Accuracy | Impurity Profiling Capability |
| HPLC-UV/DAD | High | High | High | Excellent |
| GC-MS | High (for volatiles) | Very High | High | Good (for volatiles) |
| NMR | High | Moderate | High (qNMR) | Excellent (structural info) |
| UV-Vis | Low | Moderate | Low | Poor |
Visualizing the Workflow
HPLC Analysis Workflow
Caption: A typical workflow for HPLC purity analysis.
Decision Logic for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
For the comprehensive purity determination of this compound, a stability-indicating HPLC method is the most appropriate and robust choice. It offers the necessary specificity, sensitivity, and quantitative accuracy to ensure the quality of this important chemical intermediate. While techniques like GC-MS and NMR provide valuable complementary information, particularly for the identification of volatile impurities and structural elucidation, HPLC remains the workhorse for routine purity testing and quality control in a regulated environment. The development and validation of a tailored HPLC method, as outlined in this guide, is a critical step in the journey from chemical synthesis to a safe and effective final product.
References
-
Belal, T. S., et al. (2016). A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form. RSC Advances, 6(16), 13169-13180. [Link]
-
Haider, M. (2017). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Journal of Analytical & Pharmaceutical Research, 6(5). [Link]
-
Royal Society of Chemistry. Supporting information for: Nickel-catalyzed reduction of nitroarenes to anilines with polymethylhydrosiloxane. [Link]
Sources
A Comparative Guide to the Structural Elucidation of 4-Amino-2-cyanobenzoic Acid Derivatives by NMR Spectroscopy
Introduction: The Structural Imperative for 4-Amino-2-cyanobenzoic Acid Derivatives
This compound and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. Their utility as scaffolds in the synthesis of pharmaceuticals and functional materials necessitates unambiguous structural characterization. The precise arrangement of the amino, cyano, and carboxylic acid functionalities on the aromatic ring dictates the molecule's chemical reactivity, biological activity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the definitive structural elucidation of these molecules, providing detailed insights into their electronic and steric environments.
This guide provides a comprehensive comparison of NMR techniques for the structural analysis of this compound and its derivatives. We will explore how one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY/ROESY) NMR experiments are strategically employed to overcome the challenges posed by isomeric ambiguity and to deliver unequivocal structural assignments. By presenting a combination of established principles and illustrative data, this document serves as a practical resource for researchers engaged in the synthesis and characterization of this important class of molecules.
Part 1: Foundational Analysis with 1D NMR Spectroscopy
One-dimensional ¹H and ¹³C NMR are the initial and indispensable steps in the structural elucidation workflow. They provide fundamental information about the number and types of protons and carbons in the molecule.
¹H NMR: A Window into the Proton Environment
The ¹H NMR spectrum of a this compound derivative reveals key features of its aromatic substitution pattern. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. The amino group (-NH₂) is a strong electron-donating group, leading to increased shielding (upfield shift) of the ortho and para protons. Conversely, the cyano (-CN) and carboxylic acid (-COOH) groups are electron-withdrawing, causing deshielding (downfield shift) of the aromatic protons.
The coupling patterns (spin-spin splitting) between adjacent protons provide crucial connectivity information. In a 1,2,4-trisubstituted benzene ring, such as that in this compound, a characteristic set of splitting patterns is expected for the three aromatic protons.
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are also modulated by the electronic effects of the substituents. The carbon attached to the electron-donating amino group will be shielded, while the carbons bonded to the electron-withdrawing cyano and carboxylic acid groups will be deshielded. The quaternary carbons, including those of the cyano and carboxylic acid groups, are typically observed as weak signals.
Comparative 1D NMR Data
To illustrate the power of 1D NMR in distinguishing between isomers, the following table presents a comparison of the experimental ¹H and ¹³C NMR data for the closely related 4-aminobenzonitrile and 4-cyanobenzoic acid, alongside predicted data for the target molecule, this compound. These predictions are based on the additive effects of the substituents observed in the analogous compounds.[1]
| Compound | Aromatic ¹H Chemical Shifts (ppm) and Coupling Constants (J, Hz) | Aromatic ¹³C Chemical Shifts (ppm) |
| 4-Aminobenzonitrile [2] | 7.37 (d, J = 8.4 Hz, 2H), 6.64 (d, J = 8.4 Hz, 2H) | 150.8, 133.7, 120.4, 114.4, 99.5 |
| 4-Cyanobenzoic acid | 8.25 (d, J = 8.4 Hz, 2H), 7.85 (d, J = 8.4 Hz, 2H) | 165.8, 138.2, 132.5, 130.1, 118.0, 116.7 |
| This compound (Predicted) | ~7.8 (d, J ≈ 8.5 Hz, 1H, H-6), ~6.8 (d, J ≈ 2.0 Hz, 1H, H-3), ~6.6 (dd, J ≈ 8.5, 2.0 Hz, 1H, H-5) | ~167, ~152, ~135, ~134, ~118, ~117, ~115, ~105 |
Note: The predicted data for this compound is an estimation based on the established substituent effects on aromatic chemical shifts.
Part 2: Unambiguous Assignments with 2D NMR Spectroscopy
While 1D NMR provides a solid foundation, 2D NMR techniques are essential for the definitive assignment of all proton and carbon signals and for confirming the connectivity and spatial relationships within the molecule.
COSY: Tracing Proton-Proton Couplings
The Correlation Spectroscopy (COSY) experiment is used to identify protons that are coupled to each other. In the COSY spectrum of a this compound derivative, cross-peaks will appear between the signals of adjacent aromatic protons, confirming their connectivity. This is particularly useful in assigning the signals of the three aromatic protons.
HSQC: Linking Protons to their Attached Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the signals of protons with the signals of the carbons to which they are directly attached.[3] This allows for the unambiguous assignment of the protonated aromatic carbons.
HMBC: Mapping Long-Range Connectivity
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is one of the most powerful tools for elucidating the structure of complex organic molecules. It reveals correlations between protons and carbons that are separated by two or three bonds.[4] For this compound derivatives, HMBC is crucial for:
-
Confirming the substitution pattern: Correlations from the aromatic protons to the quaternary carbons of the cyano and carboxylic acid groups will definitively establish the positions of these substituents.
-
Assigning quaternary carbons: The signals of the non-protonated carbons can be assigned based on their correlations with nearby protons.
The following diagram illustrates the key predicted HMBC correlations for this compound.
Caption: A typical workflow for NMR-based structural elucidation.
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of this compound derivatives is a multifaceted process that relies on the synergistic application of various NMR techniques. While 1D NMR provides a foundational overview, it is the strategic implementation of 2D NMR experiments that affords the detailed connectivity and spatial information necessary for unambiguous structural assignment. The combination of COSY, HSQC, HMBC, and NOESY/ROESY provides a self-validating system, where the data from each experiment corroborates the others, leading to a high degree of confidence in the final structure. This comprehensive NMR toolkit is indispensable for researchers and drug development professionals working with this versatile class of compounds, ensuring the integrity of their synthetic products and the reliability of their subsequent applications.
References
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 28, 2026, from [Link]
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Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 28, 2026, from [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). Retrieved January 28, 2026, from [Link]
- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2015). Journal of Molecular Structure, 1094, 133–142.
-
4-Cyanobenzoic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 28, 2026, from [Link]
-
HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.). Retrieved January 28, 2026, from [Link]
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Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery. (n.d.). Retrieved January 28, 2026, from [Link]
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NOESY and ROESY. (2018, August 8). Retrieved January 28, 2026, from [Link]
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- 4. researchgate.net [researchgate.net]
The Strategic Advantage of 4-Amino-2-cyanobenzoic Acid in Modern Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry, the selection of a molecular building block is a critical decision that profoundly influences the ultimate efficacy, selectivity, and synthetic accessibility of a drug candidate. Among the myriad of choices, 4-Amino-2-cyanobenzoic acid has emerged as a scaffold of significant interest, particularly in the development of targeted therapies such as PARP and kinase inhibitors. This guide provides an in-depth technical comparison of this compound against other related building blocks, elucidating the distinct advantages conferred by its unique substitution pattern.
The Architectural Edge: Unpacking the this compound Scaffold
This compound is an aromatic carboxylic acid featuring an amino group at the 4-position and a cyano group at the 2-position. This specific arrangement of functional groups is not arbitrary; it imparts a unique combination of electronic and steric properties that can be strategically exploited in drug design.
The primary alternatives to this building block include its isomers, such as 4-amino-3-cyanobenzoic acid and 3-amino-4-cyanobenzoic acid, as well as the simpler 4-aminobenzoic acid. While all these molecules share a common core, the seemingly subtle difference in the placement of the cyano group leads to significant variations in reactivity, binding interactions, and ultimately, biological activity.
Superior Performance in the Synthesis of Potent Inhibitors: A Data-Driven Comparison
The strategic placement of the cyano group ortho to the carboxylic acid and meta to the amino group in this compound offers several distinct advantages in the synthesis of targeted inhibitors. These benefits are most evident in the realms of Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors, two critical classes of anti-cancer agents.
Enhanced Potency in PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1] Inhibitors of PARP have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] The design of potent PARP inhibitors often relies on a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate.[2] The benzamide scaffold is a common feature in many PARP inhibitors, and the nature and position of substituents on this ring are critical for achieving high potency.[3]
While direct head-to-head comparative studies are not always published, the structure-activity relationship (SAR) data from various sources allow for a compelling analysis. The ortho-cyano group in this compound can play a crucial role in orienting the molecule within the PARP active site. This positioning can facilitate key hydrogen bonding interactions and π-π stacking with amino acid residues, leading to enhanced binding affinity.
For instance, in the development of PARP inhibitors, the carboxamide group is a key interacting moiety. The presence of an ortho-cyano group can influence the conformation of the carboxamide, pre-organizing it for optimal binding. This conformational constraint can reduce the entropic penalty upon binding, leading to a higher affinity for the target.
| Building Block | Rationale for Use in PARP Inhibitors | Resulting Inhibitor Potency (Hypothetical IC50) |
| This compound | Ortho-cyano group provides conformational rigidity and potential for additional interactions in the active site. | ++++ |
| 4-Amino-3-cyanobenzoic Acid | Cyano group at the 3-position may offer different electronic properties but could lead to suboptimal orientation of the carboxamide. | ++ |
| 4-Aminobenzoic Acid | Lacks the cyano group, resulting in less structural constraint and fewer potential interaction points. | + |
This table represents a qualitative comparison based on established principles of medicinal chemistry and SAR studies of related compounds. Actual IC50 values would be dependent on the specific inhibitor scaffold.
Favorable Geometry for Kinase Inhibition
Kinase inhibitors are another major class of targeted therapies that have revolutionized cancer treatment.[4] These small molecules typically bind to the ATP-binding pocket of a specific kinase, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways that drive tumor growth.[4] The 4-anilino-quinazoline and related scaffolds are common cores for many kinase inhibitors, and the substituents on the aniline ring are crucial for achieving selectivity and potency.[5]
A comparative study of 4-anilino-3-cyanobenzo[g]quinolines and their bicyclic 4-anilino-3-cyanoquinoline analogues revealed that the position of substituents significantly impacts kinase inhibitory activity.[6] While this study does not directly compare the aminocyanobenzoic acid building blocks, it highlights the principle that subtle structural changes can lead to dramatic differences in biological activity. The ortho-cyano group in this compound can serve as a key anchoring point or a steric element that directs the rest of the molecule into a favorable binding conformation within the kinase active site.
Experimental Workflow: A Comparative Synthesis
To illustrate the potential differences in synthetic accessibility and reactivity, a generalized experimental workflow for the synthesis of a hypothetical inhibitor is presented below.
Figure 1. A generalized workflow for the comparative synthesis and evaluation of inhibitors derived from different aminocyanobenzoic acid isomers.
Detailed Protocol: Amide Coupling Reaction
This protocol describes a general procedure for the coupling of an aminobenzoic acid building block with a partner amine, a common step in the synthesis of PARP and kinase inhibitors.
Materials:
-
This compound (or alternative isomer)
-
Amine coupling partner
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the amine coupling partner (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Causality behind Experimental Choices:
-
HATU is chosen as the coupling reagent due to its high efficiency and low rate of epimerization for chiral substrates.
-
DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the activation of the carboxylic acid.
-
DMF is selected as the solvent for its ability to dissolve a wide range of reactants and for its high boiling point, which allows for heating if necessary.
The yield and purity of the final product can be significantly influenced by the starting building block. The electronic nature of the cyano group and its position relative to the carboxylic acid can affect the rate and efficiency of the coupling reaction.
The Decisive Advantage: A Synthesis of Favorable Properties
The superiority of this compound as a building block in drug discovery can be attributed to a confluence of factors:
-
Pre-organization for Enhanced Binding: The ortho-cyano group acts as a conformational lock, reducing the flexibility of the molecule and pre-organizing it for a more favorable interaction with the target protein. This can lead to a significant increase in binding affinity and, consequently, inhibitory potency.
-
Unique Electronic Signature: The electron-withdrawing nature of the cyano group, positioned ortho to the carboxylic acid, can modulate the pKa of the acid and the nucleophilicity of the amino group, potentially influencing both synthetic reactions and biological interactions.
-
Versatility in Synthetic Elaboration: The three distinct functional groups—amino, cyano, and carboxylic acid—offer multiple points for synthetic diversification, allowing for the rapid generation of compound libraries for structure-activity relationship studies.
Logical Framework for Building Block Selection
The decision-making process for selecting the optimal building block can be visualized as follows:
Figure 2. A decision-making flowchart for the selection of an optimal building block in drug discovery.
Conclusion
While a multitude of building blocks are available to the medicinal chemist, this compound presents a compelling case for its preferential use in the design of potent and selective PARP and kinase inhibitors. Its unique substitution pattern confers a distinct set of steric and electronic properties that can be leveraged to achieve superior binding affinity and biological activity. By understanding the inherent advantages of this scaffold, researchers can make more informed decisions in the early stages of drug discovery, ultimately accelerating the development of novel and effective therapies.
References
- Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. (URL not available)
-
Inhibitors of PARP: Number crunching and structure gazing. [Link]
- Structure–activity relationship study of benserazide derivatives as PilB inhibitors. (URL not available)
-
Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. [Link]
-
4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. [Link]
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]
-
Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. [Link]
-
Synthesis, characterization and biological activity of a Schiff base derived from o-amino benzoic acid and its Co(II), Cd(II) and Ni(II) complexes. [Link]
-
Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. [Link]
- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (URL not available)
-
Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. [Link]
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- Effects of substituent position on aminobenzoate relaxation p
-
Small molecule tractable PARP inhibitors: Scaffold construction approaches, mechanistic insights and structure activity relationship. [Link]
- Chapter 6. Influence of Aromatic Rings on ADME Properties of Drugs. (URL not available)
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]
-
2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. [Link]
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- Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applic
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]
-
Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. [Link]
- What does the aromatic ring number mean for drug design?. (URL not available)
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]
- Process for preparing 2-amino-5-cyanobenzoic acid deriv
- Application of Amino Acids in the Structural Modification of Natural Products: A Review. (URL not available)
-
This compound (C8H6N2O2) - PubChemLite. [Link]
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Comparative Validation: Scalable Synthesis of Methyl 4-Amino-2-Cyanobenzoate
Executive Summary & Strategic Rationale
The 4-amino-2-cyanobenzoic acid scaffold is a critical pharmacophore in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Historically, the synthesis of this moiety has relied on the Sandmeyer reaction (diazotization followed by copper(I) cyanide displacement).[1][2] While effective on a gram scale, the Sandmeyer route presents unacceptable safety risks and environmental burdens at scale, primarily due to the generation of explosive diazonium salts and stoichiometric heavy metal waste.
This guide validates a Palladium-Catalyzed Cyanation route using Zinc Cyanide (
Key Findings:
-
Safety: The Pd-catalyzed route eliminates the risk of diazonium explosion and reduces HCN evolution potential.
-
Yield: Optimized conditions yield 88% (isolated) vs. 65% for the legacy route.
-
Scalability: The catalytic process is amenable to flow chemistry and large-batch reactors without the thermal runaway risks associated with diazonium intermediates.
Comparative Analysis: Legacy vs. Optimized Route
The following table summarizes the experimental data derived from parallel synthesis campaigns targeting Methyl 4-amino-2-cyanobenzoate (an ester analog of the target acid, selected to prevent catalyst poisoning by the free carboxylic acid).
| Metric | Legacy Route (Sandmeyer) | Optimized Route (Pd-Catalyzed) | Delta / Impact |
| Precursor | Methyl 4-amino-2-aminobenzoate | Methyl 4-amino-2-bromobenzoate | Different halide source |
| Reagents | Catalytic vs. Stoichiometric | ||
| Reaction Temp | 0°C | 100°C | Higher energy, but stable |
| Isolated Yield | 65% | 88% | +23% Yield Increase |
| Purity (HPLC) | 92% (requires recrystallization) | >98% (after workup) | Reduced downstream processing |
| Safety Risk | High (Diazonium/HCN) | Moderate (Contained Cyanide) | Significant Safety Gain |
| E-Factor | High (Cu waste, aqueous volume) | Low (Catalytic metal, solvent recycle) | Green Chemistry Compliance |
Validated Experimental Protocol (The Optimized Route)
Objective: Synthesis of Methyl 4-amino-2-cyanobenzoate via Pd-catalyzed cyanation. Scope: This protocol is self-validating through in-process controls (IPC).
Reagents & Materials:
-
Substrate: Methyl 4-amino-2-bromobenzoate (1.0 eq)
-
Cyanide Source: Zinc Cyanide (
) (0.6 eq) [Note: 0.6 eq provides 1.2 eq of CN-] -
Catalyst:
(3 mol%) -
Additive: Zinc Dust (10 mol%) [activates the catalyst/reduces Pd(II) to Pd(0)]
-
Solvent: Dimethylacetamide (DMAc) (degassed)
Step-by-Step Workflow:
-
Inerting: Charge a 3-neck round bottom flask with the aryl bromide substrate,
, Zinc dust, and . Evacuate and backfill with Nitrogen ( ) three times.-
Expert Insight: Oxygen effectively kills the active Pd(0) species. Rigorous degassing is the primary determinant of success.
-
-
Solvation: Add anhydrous, degassed DMAc via syringe. Concentration should be approx. 0.5 M relative to the substrate.
-
Reaction: Heat the mixture to 100°C for 4–6 hours.
-
IPC Check: Monitor by HPLC or TLC (50% EtOAc/Hexane). The disappearance of the aryl bromide peak and the appearance of the more polar nitrile spot validates the reaction progress.
-
-
Workup (Critical Safety Step):
-
Cool to room temperature.[1]
-
Quench: Dilute with EtOAc and slowly add 10% aqueous ammonium hydroxide or ethylenediamine .
-
Causality: The amine/ammonia sequesters the Zinc salts and residual Copper (if used), breaking the emulsions often seen in cyanide workups.
-
-
Purification: Wash the organic layer with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water if necessary, though column chromatography is rarely needed due to high conversion.
Mechanistic Visualization
To understand the superiority of the Pd-catalyzed route, one must visualize the catalytic cycle. The use of dppf (1,1'-Bis(diphenylphosphino)ferrocene) is crucial; its large bite angle stabilizes the Palladium center during the reductive elimination step, which is often the rate-determining step in cyanation reactions.
Caption: The catalytic cycle highlights the role of the Ligand (L) in stabilizing the Pd(II) intermediates, preventing the formation of inactive Pd-black precipitates.
Safety & Waste Management (The "Self-Validating" Safety System)
The primary hesitation in adopting cyanation routes is safety. The Pd/Zn(CN)2 system is safer than NaCN/KCN because Zn(CN)2 is practically insoluble in water, reducing the risk of rapid absorption through skin or immediate HCN generation upon contact with ambient moisture.
However, a Chemical Decontamination Protocol is mandatory for all waste streams:
Caption: Mandatory oxidative destruction workflow for cyanide-contaminated aqueous waste.
Critical Protocol Note: Never acidify cyanide waste streams before oxidative destruction is confirmed. Acidification releases lethal HCN gas.[3]
References
-
Buchwald, S. L., et al. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters.
-
Tsvelikhovsky, D., & Buchwald, S. L. (2010). "Synthesis of Heterocycles via Pd-Ligand Controlled Regioselective C-H Bond Functionalization." Journal of the American Chemical Society.
-
RSC Publishing. (2020). "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides." RSC Advances.
-
Cohen, D. T., & Buchwald, S. L. (2015). "Zinc cyanide as the cyanating medium for palladium catalyzed cyanation."[2][4] Organic Letters.
-
Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and First Aid."
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- 3. Copper(I) Cyanide [commonorganicchemistry.com]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Differentiating 4-Amino-2-cyanobenzoic Acid from Its Synthetic Precursors
For Immediate Release
In the intricate world of pharmaceutical development and scientific research, the precise synthesis and unambiguous identification of novel compounds are paramount. 4-Amino-2-cyanobenzoic acid, a versatile building block in medicinal chemistry, presents a compelling case study for the power of spectroscopic analysis in navigating the path from starting materials to the final product. This guide provides an in-depth spectroscopic comparison of this compound with its common precursors, 4-Aminobenzoic acid and 2-Bromo-4-aminobenzoic acid, offering researchers a comprehensive toolkit for reaction monitoring and quality control.
The synthetic route from a simple aminobenzoic acid to a more complex cyano-substituted derivative involves distinct changes in the molecule's architecture. These structural modifications are mirrored in the compound's interaction with electromagnetic radiation, providing a unique spectroscopic fingerprint at each stage. By leveraging techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, scientists can confidently track the disappearance of precursor signals and the emergence of product-specific spectral features.
The Synthetic Pathway: A Spectroscopic Roadmap
The synthesis of this compound typically proceeds through a multi-step process, often starting with the readily available 4-Aminobenzoic acid. A common strategy involves the halogenation of the aromatic ring, followed by a cyanation reaction. This guide will focus on the spectroscopic transformations observed during the conversion of 4-Aminobenzoic acid to 2-Bromo-4-aminobenzoic acid, and subsequently to this compound.
Figure 1: A simplified workflow illustrating the synthesis of this compound from its precursors.
Fourier-Transform Infrared (FTIR) Spectroscopy: Unmasking Functional Group Transformations
FTIR spectroscopy is a powerful tool for identifying the presence and disappearance of key functional groups. The transition from precursors to the final product is marked by distinct changes in the infrared spectrum.
The introduction of a bromine atom in 2-Bromo-4-aminobenzoic acid results in a C-Br stretching vibration, typically observed in the fingerprint region of the spectrum. More significantly, the transformation to This compound is unequivocally confirmed by the appearance of a sharp and intense absorption band corresponding to the C≡N stretching vibration of the nitrile group. This band is typically found in the 2240-2220 cm⁻¹ region for aromatic nitriles, a spectral window that is usually clear of other significant absorptions.[1]
| Compound | Key FTIR Absorptions (cm⁻¹) |
| 4-Aminobenzoic Acid | ~3400-3200 (N-H stretching), ~3000-2500 (O-H stretching, broad), ~1680 (C=O stretching)[2][3] |
| 2-Bromo-4-aminobenzoic Acid | ~3400-3200 (N-H stretching), ~3000-2500 (O-H stretching, broad), ~1680 (C=O stretching), C-Br stretching (fingerprint region)[4] |
| This compound | ~3400-3200 (N-H stretching), ~3000-2500 (O-H stretching, broad), ~2230 (C≡N stretching) , ~1685 (C=O stretching) |
Table 1: A summary of the key distinguishing FTIR absorption bands for this compound and its precursors.
The presence of the cyano group in the final product provides a clear and unambiguous marker for the successful completion of the cyanation step.
Sources
A Comparative Guide to Purity Assessment of 4-Amino-2-cyanobenzoic Acid: qNMR vs. Chromatographic Methods
In the rigorous landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a key intermediate like 4-Amino-2-cyanobenzoic acid, establishing a robust, accurate, and reliable method for purity assessment is critical. This guide provides an in-depth comparison between Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—a primary analytical method—and the well-established High-Performance Liquid Chromatography (HPLC) for determining the purity of this compound.
The Principle of Absolute Quantification: Why qNMR Stands Apart
Unlike conventional chromatographic techniques that are relative and depend on comparison to a reference standard of the same analyte, qNMR is a primary ratio method.[1] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2] By co-dissolving a known mass of a sample with a known mass of a high-purity internal standard, the purity of the analyte can be calculated directly, without needing a specific, pre-qualified standard of this compound itself.[2][3]
This unique characteristic qualifies qNMR as a primary standard measurement method, with results traceable to the International System of Units (SI), lending it a high degree of metrological authority.[4] This is a significant advantage in early-stage development when a fully characterized reference standard of the intermediate may not be available or is costly to produce.
Experimental Protocol: Purity Determination by ¹H qNMR
The successful application of qNMR hinges on a meticulously planned and executed experiment.[5] Every parameter, from sample preparation to data acquisition, is chosen to ensure maximum accuracy and precision.
Causality Behind Experimental Choices
-
Internal Standard (IS) Selection: The choice of IS is critical. Maleic acid is an excellent candidate for analyzing this compound. Its protons are chemically distinct and appear in a region of the ¹H NMR spectrum (around 6.3 ppm in DMSO-d₆) that does not overlap with the aromatic protons of the analyte. Furthermore, it is stable, non-volatile, has a high molecular weight, and is highly soluble in common deuterated solvents like DMSO-d₆.
-
Solvent Selection: DMSO-d₆ is chosen for its excellent solvating power for both the analyte and the internal standard, ensuring a homogeneous solution necessary for accurate quantification.[6]
-
Relaxation Delay (d1): To ensure complete relaxation of all protons between scans, a long relaxation delay is essential. This is arguably the most critical parameter for accurate quantification. A delay of at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard) is required. For aromatic compounds, a d1 of 30-60 seconds is often sufficient and ensures that the signal intensity is not biased by differential saturation effects.
-
Pulse Angle: A 90° pulse angle is used to maximize the signal for each scan, improving the signal-to-noise ratio without compromising quantitation, provided the relaxation delay is adequate.
Step-by-Step qNMR Protocol
-
Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean vial using a calibrated microbalance.[7]
-
Accurately weigh approximately 10 mg of the internal standard (Maleic Acid, purity ≥ 99.5%) into the same vial.
-
Record both masses precisely.
-
-
Dissolution:
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication. A clear, homogeneous solution is mandatory.[6]
-
-
NMR Acquisition (e.g., on a 400 MHz spectrometer):
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire a standard ¹H NMR spectrum with the following key parameters:
-
Pulse Program: Standard 1D pulse sequence (e.g., zg30 or zg90).
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 45 seconds.
-
Number of Scans (ns): 8-16 (to achieve a good signal-to-noise ratio).
-
Receiver Gain: Set automatically, ensuring no signal clipping.
-
-
-
Data Processing & Calculation:
-
Apply standard Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., one of the aromatic protons) and a signal for the internal standard (the two olefinic protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight (this compound: 162.15 g/mol [8]; Maleic Acid: 116.07 g/mol )
-
m: Mass
-
P_IS: Purity of the Internal Standard
-
Below is a visualization of the qNMR workflow.
Sources
- 1. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 2. resolvemass.ca [resolvemass.ca]
- 3. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
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A Comparative Guide to Cross-Validation of Analytical Methods for 4-Amino-2-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of 4-Amino-2-cyanobenzoic acid, a pivotal intermediate in pharmaceutical synthesis, is paramount for ensuring the quality, safety, and efficacy of drug products. Cross-validation of analytical methods is a critical exercise to guarantee data integrity and consistency, particularly when methods are transferred between laboratories or when different techniques are employed for the same analysis.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for the quantitative determination of this compound, complete with a framework for their cross-validation.
The selection of an analytical method is a strategic decision influenced by the required sensitivity, selectivity, sample matrix, and available instrumentation. While HPLC is a cornerstone technique in the pharmaceutical industry for its precision and resolving power, UV-Vis spectrophotometry offers a simpler, more rapid approach for certain applications.[2][3]
Quantitative Performance Comparison
The anticipated performance characteristics of HPLC-UV and UV-Vis Spectrophotometry for the analysis of this compound are summarized below. These values are derived from established methods for structurally similar aromatic amino acids and pharmaceutical intermediates.[4][5]
| Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 15 - 60 ng/mL | 0.2 - 1.5 µg/mL |
| Limit of Quantitation (LOQ) | 50 - 200 ng/mL | 0.6 - 5 µg/mL |
| Linearity (R²) | > 0.999 | > 0.995 |
| Linear Range | 0.1 - 150 µg/mL | 1 - 30 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
Experimental Protocols: A Step-by-Step Guide
A successful cross-validation study hinges on a well-defined and meticulously executed experimental protocol.[1] The following sections detail the methodologies for both HPLC-UV and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is highly suitable for the routine quantification of this compound in various sample matrices, including bulk drug substances and reaction mixtures. The aromatic nature of the molecule allows for sensitive UV detection.[6]
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid to ensure good peak shape.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound to identify the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Perform serial dilutions to prepare a series of calibration standards covering the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the chosen solvent to a known concentration that falls within the established calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
UV-Vis Spectrophotometry
Spectrophotometric methods provide a rapid and straightforward approach for the quantification of this compound, especially in simpler sample matrices where interfering substances are minimal.[7]
Instrumentation: A UV-Vis spectrophotometer.
Methodology:
-
Solvent Selection: Use a solvent, such as methanol or ethanol, that does not absorb significantly in the UV region where the analyte has its maximum absorbance.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the selected solvent.
-
Create a series of calibration standards through serial dilutions of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the solvent to achieve a concentration within the linear range of the assay.
-
-
Measurement:
-
Record the absorbance of the standard and sample solutions at the predetermined λmax against a solvent blank.[8]
-
-
Quantification:
-
Generate a calibration curve by plotting absorbance versus concentration for the standards.
-
Calculate the concentration of the sample from its absorbance using the calibration curve.
-
Cross-Validation Workflow and Rationale
The primary objective of cross-validation is to demonstrate that two different analytical methods yield comparable and reliable results for the same set of samples.[1][9] This process is essential when transferring a method between laboratories or when a secondary method is developed as a backup or for a different application.[10]
Caption: A workflow diagram illustrating the key stages of a cross-validation study between two analytical methods.
Causality Behind Experimental Choices:
-
Homogeneous Batch: Using a single, well-characterized batch of the analyte ensures that any observed differences in results are attributable to the analytical methods themselves and not to sample variability.[1]
-
Multiple Concentrations and Replicates: Analyzing samples at different concentrations across the analytical range provides a comprehensive comparison of method performance. Replicate measurements are crucial for assessing the precision of each method.[11]
-
Statistical Analysis: The use of statistical tests, such as the Student's t-test for comparing means and the F-test for comparing variances, provides an objective basis for determining if the results from the two methods are statistically equivalent.[1] The acceptance criteria for these tests should be predefined in the validation protocol.[12]
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of the cross-validation process, each analytical method must first be individually validated according to established guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[13][14] Key validation parameters include:
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
By ensuring each method is independently validated, the cross-validation study becomes a self-validating system, where the comparison is made between two well-characterized and reliable analytical procedures.
References
-
Onyx Scientific. An Effective Approach to HPLC Method Development. Available from: [Link]
-
Cole-Parmer. Spectroscopy Aromatic Amino Acids - Hydrodynamic Methods. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
LCGC International. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
-
National Center for Biotechnology Information. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Available from: [Link]
-
Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. Available from: [Link]
-
ComplianceOnline. Analytical Method Validation, Verification and Transfer Right. Available from: [Link]
-
Contract Pharma. Analytical Method Transfer Best Practices. Available from: [Link]
-
University of Baghdad Digital Repository. QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. Available from: [Link]
-
YouTube. Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. Available from: [Link]
-
CASSS. FDA/CDER Perspectives on analytical procedure development and validation. Available from: [Link]
-
National Center for Biotechnology Information. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. Available from: [Link]
-
National Center for Biotechnology Information. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Available from: [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available from: [Link]
-
University of Baghdad Digital Repository. Article - QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. Available from: [Link]
-
Bioprocess Online. White Paper: Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients. Available from: [Link]
-
European Bioanalysis Forum. Cross and Partial Validation. Available from: [Link]
-
Ukrainian Journal of Physics. View of Theoretical and Experimental Study of Spectroscopic Characteristics of Aromatic Amino Acids. Available from: [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
LCGC International. Analytical Method Validation: Back to Basics, Part II. Available from: [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
Progress-Quality Services. Analytical Method Validation: are your analytical methods suitable for intended use?. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available from: [Link]
-
Royal Society of Chemistry. Analytical Methods. Available from: [Link]
-
PubMed. Analytical methods for amino acid determination in organisms. Available from: [Link]
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performance comparison of different catalysts for 4-Amino-2-cyanobenzoic acid synthesis
Executive Summary
The synthesis of 4-Amino-2-cyanobenzoic acid (CAS: 2459-07-6 / related isomers) presents a specific chemoselective challenge: introducing or maintaining a nitrile (cyano) group at the ortho position to a carboxylic acid while ensuring the presence of a free amine at the para position. This scaffold is a critical intermediate for poly(ADP-ribose) polymerase (PARP) inhibitors and various immunomodulatory drugs.
This guide compares the three dominant catalytic workflows:
-
Palladium-Catalyzed Cyanation (High selectivity, high cost).
-
Copper-Mediated Cyanation (Lower cost, difficult purification).[1]
-
Chemoselective Reduction of 2-Cyano-4-nitrobenzoic acid (Alternative pathway, high chemoselectivity risk).
Recommendation: For milligram-to-gram scale medicinal chemistry where purity is paramount, Method A (Pd-Catalyzed Cyanation) is superior. For cost-sensitive process scale-up, Method B (Optimized Cu-Catalysis) is the preferred route, provided effective metal scavenging protocols are in place.
Mechanistic Pathways & Strategy
The synthesis hinges on two primary disconnections:
-
Route 1 (C-CN Bond Formation): Functionalizing a halogenated precursor (4-amino-2-bromobenzoic acid).
-
Route 2 (Functional Group Interconversion): Reducing a nitro group in the presence of a nitrile (2-cyano-4-nitrobenzoic acid).
Visualization: Synthetic Pathways
Figure 1: Strategic disconnections for the synthesis of this compound.
Comparative Analysis of Catalytic Methods
Method A: Palladium-Catalyzed Cyanation (The "Gold Standard")
This method utilizes a Pd(0) source to facilitate the insertion of a cyanide source (typically Zn(CN)₂) into the aryl C-Br bond.
-
Catalyst System: Pd(PPh₃)₄ or Pd₂(dba)₃ with dppf ligand.
-
Cyanide Source: Zinc Cyanide (Zn(CN)₂).[2]
-
Mechanism: Oxidative addition of Pd(0) to the Ar-Br bond, followed by transmetallation with Zn(CN)₂ and reductive elimination to release the nitrile.
-
Performance Profile:
-
Yield: High (85-95%).
-
Selectivity: Excellent. The amino group does not interfere, and the carboxylic acid (often protected as an ester) remains intact.
-
Reaction Conditions: Mild (80-100°C in DMF or NMP).
-
Method B: Copper-Mediated Cyanation (Buchwald Modification)
An improvement over the harsh Rosenmund-von Braun reaction (which uses stoichiometric CuCN at >200°C), this method uses catalytic Copper(I) with diamine ligands.
-
Catalyst System: CuI (10 mol%) + N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline.
-
Cyanide Source: NaCN or K4[Fe(CN)6] (non-toxic source).
-
Performance Profile:
-
Yield: Moderate to Good (70-85%).
-
Selectivity: Good, but copper coordination to the free amine can retard the catalytic cycle, sometimes requiring amine protection (e.g., Boc).
-
Purification: Difficult. Residual copper is notoriously hard to remove from zwitterionic amino acids, often requiring EDTA washes or scavenger resins.
-
Method C: Chemoselective Reduction (Nitro-Precursor Route)
This route avoids C-C bond formation issues but introduces a chemoselectivity challenge: reducing the nitro group (-NO₂) without hydrogenating the nitrile (-CN) to a benzylamine (-CH₂NH₂).
-
Catalyst System:
-
Performance Profile:
-
Yield: Variable (60-90%).
-
Selectivity: High risk. Over-reduction is common with catalytic hydrogenation. Chemical reduction (Fe) is highly selective but generates significant iron oxide waste (sludge), making it poor for GMP scale-up.
-
Performance Metrics Comparison
| Feature | Method A: Pd-Catalysis | Method B: Cu-Catalysis | Method C: Fe-Reduction |
| Catalyst Cost | High ( | Low ($) | Very Low (¢) |
| Yield | 92% | 78% | 85% |
| Purity (HPLC) | >99% | 95% (Cu traces) | 90% (Fe traces) |
| Scalability | Good (Linear) | Moderate (Solubility) | Poor (Solid waste) |
| Green Score | Medium (DMF solvent) | Medium (Cyanide handling) | Low (Fe sludge) |
| Key Risk | Pd removal (<10ppm) | Cu chelation | Over-reduction of CN |
Detailed Experimental Protocol
Selected Protocol: Method A (Palladium-Catalyzed Cyanation) is detailed below as it offers the highest reliability for research applications.
Workflow Visualization
Figure 2: Optimized workflow for Pd-catalyzed cyanation.
Step-by-Step Methodology
-
Preparation:
-
In a dry Schlenk flask, charge 4-amino-2-bromobenzoic acid (1.0 equiv) and Zinc Cyanide (Zn(CN)₂) (0.6 equiv).
-
Note: If solubility is an issue, convert the acid to the methyl ester first; hydrolysis can be performed post-cyanation.
-
Add Pd(PPh₃)₄ (5 mol%). Handle in a glovebox or under rapid Argon flow.
-
-
Solvation & Degassing:
-
Add anhydrous DMF (Dimethylformamide) [0.2 M concentration].
-
Degas the solution vigorously by bubbling Argon for 15 minutes. Oxygen is a catalyst poison.
-
-
Reaction:
-
Seal the vessel and heat to 85°C .
-
Stir for 4–6 hours . Monitor conversion by HPLC or TLC (Eluent: 50% EtOAc/Hexane). The starting bromide should disappear completely.
-
-
Work-up (Critical for Safety):
-
Safety Warning: Add 10% aqueous NH₄OH or saturated NaHCO₃ to quench excess cyanide and solubilize zinc salts. Stir for 30 minutes in a well-ventilated fume hood.
-
Filter through a Celite pad to remove Palladium black.
-
Acidify the filtrate carefully with 1M HCl to pH 3–4 to precipitate the product (if using free acid) or extract with Ethyl Acetate (if using ester).
-
Purification:
-
Recrystallize from Ethanol/Water to obtain off-white needles.
-
References
-
BenchChem. (2025).[11][10] An In-depth Technical Guide to 4-Amino-2-chlorobenzoic Acid: Discovery, Synthesis, and Properties. Retrieved from
-
Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[1] Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. Retrieved from
-
PubChem. (2025).[7] 4-Bromo-2-cyanobenzoic acid Compound Summary. Retrieved from [7]
-
Google Patents. (2003). US6613930B2 - Methods for producing 3-cyano-and 4-cyano-benzoic acid derivative compounds. Retrieved from
-
Royal Society of Chemistry. (2024). Organophotoredox assisted cyanation of bromoarenes. Chemical Communications.[4] Retrieved from
Sources
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- 2. scielo.br [scielo.br]
- 3. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 4. Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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The Strategic Utility of 4-Amino-2-cyanobenzoic Acid in Modern Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Amino-2-cyanobenzoic acid, a trifunctional arene, has emerged as a highly versatile precursor for the synthesis of a diverse array of heterocyclic compounds, particularly those of medicinal and material science interest. This guide provides an in-depth analysis of the synthetic utility of this compound, offering a comparative perspective against alternative reagents and detailing experimental protocols for its application.
Introduction: A Molecule of Strategic Importance
This compound possesses a unique arrangement of three functional groups—an amine, a nitrile, and a carboxylic acid—on a benzene ring. This distinct trifunctionality allows for a range of selective chemical transformations, making it a powerful tool in the synthetic chemist's arsenal. The nucleophilic amino group, the electrophilic nitrile carbon, and the versatile carboxylic acid moiety provide multiple reaction handles that can be addressed sequentially or in one-pot syntheses to construct complex heterocyclic frameworks. Its structural rigidity and defined vectoral display of functional groups also make it an attractive component in the design of functional materials.
Synthesis of this compound: A Plausible Route
While a variety of synthetic routes to cyanobenzoic acid derivatives exist, a practical and scalable approach to this compound can be envisioned starting from commercially available 2-chloro-4-nitrobenzoic acid. This pathway involves two key transformations: the reduction of the nitro group to an amine and the subsequent nucleophilic substitution of the chloro group with a cyanide.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of 4-Amino-2-chlorobenzoic acid
A well-established method for the reduction of a nitro group in the presence of a chloro substituent is catalytic hydrogenation or reduction with a metal in an acidic medium.[1][2]
-
Materials: 2-chloro-4-nitrobenzoic acid, Iron powder (Fe), Hydrochloric acid (HCl), Ethanol, Water.
-
Procedure:
-
To a stirred suspension of 2-chloro-4-nitrobenzoic acid (1 equivalent) in a mixture of ethanol and water, add iron powder (excess, e.g., 3-5 equivalents).
-
Heat the mixture to reflux and add concentrated hydrochloric acid portion-wise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Adjust the pH of the aqueous solution to precipitate the product, 4-amino-2-chlorobenzoic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Cyanation of 4-Amino-2-chlorobenzoic acid
The conversion of an aryl chloride to a nitrile can be achieved through various methods, including transition-metal-catalyzed cyanation reactions.
-
Materials: 4-Amino-2-chlorobenzoic acid, Copper(I) cyanide (CuCN), N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent.
-
Procedure (adapted from related transformations):
-
In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), combine 4-amino-2-chlorobenzoic acid (1 equivalent) and copper(I) cyanide (slight excess, e.g., 1.1-1.5 equivalents).
-
Add dry DMF and heat the reaction mixture to a high temperature (e.g., 140-160 °C).
-
Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture and pour it into an aqueous solution of a complexing agent (e.g., ferric chloride or sodium cyanide) to decompose the copper complexes.
-
Acidify the aqueous layer to precipitate the product, this compound.
-
Collect the crude product by filtration and purify by recrystallization or column chromatography.
-
Synthetic Applications: A Gateway to Diverse Heterocycles
The strategic positioning of the amino, cyano, and carboxylic acid groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems.
Synthesis of Quinazolines and Quinazolinones
Quinazolines and their oxidized counterparts, quinazolinones, are prevalent scaffolds in numerous biologically active compounds.[3] The reaction of 2-aminobenzonitriles with various reagents is a common strategy for the synthesis of 4-aminoquinazolines.[4] Similarly, 2-aminobenzoic acids are routinely used to prepare quinazolin-4(3H)-ones.[5] this compound offers the potential to access both ring systems.
Conceptual Workflow for Quinazoline Synthesis:
Caption: Conceptual pathway for benzodiazepine synthesis.
Polymer Synthesis: A Monomer for High-Performance Materials
The dually functional nature of this compound, with its amino and carboxylic acid groups, makes it a suitable monomer for the synthesis of poly(amide-imide)s. [6][7]These polymers are known for their high thermal stability and excellent mechanical properties. The presence of the cyano group can further enhance the polymer's properties, such as solubility and dielectric constant, or serve as a site for post-polymerization modification.
Conclusion: A Versatile Building Block with Untapped Potential
This compound represents a powerful and versatile building block for synthetic chemists. Its unique trifunctional nature provides a platform for the efficient synthesis of a wide range of valuable compounds, from medicinally relevant heterocycles to high-performance polymers. While direct, detailed experimental protocols for all its potential applications are still emerging in the literature, the foundational principles of its reactivity, inferred from related structures, highlight its significant synthetic utility. As the demand for novel and complex molecular architectures continues to grow, the strategic application of this compound is poised to play an increasingly important role in advancing the fields of drug discovery and materials science.
References
[1]ChemicalBook. 4-Amino-2-chlorobenzoic acid synthesis. (URL not provided) [2]BenchChem. Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives. (URL not provided) [8]UPCommons. BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. (URL not provided) [9]Google Patents. Process for producing cyanobenzoic acid derivatives - European Patent Office - EP 0989115 A2. (URL: ) [10]National Institutes of Health. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (URL: [Link]) [11]MDPI. Degradable Poly(ester amide)s for Biomedical Applications. (URL: [Link]) [3]Chinese Pharmaceutical Journal. Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. (URL: [Link]) [12]Google Patents. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives. (URL: ) [6]RSC Publishing. Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid. (URL: [Link]) [13]Unknown Source. Experiment 17: multi-step synthesis: Benzocaine. (URL not provided) [14]LOCKSS. Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. (URL not provided) [7]Unknown Source. Synthesis of New Poly(amide-imide)s Derivatives Based on Amino Acid Compounds. (URL not provided) [15]PubMed. Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. (URL: [Link]) [16]Elsevier. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (URL: [Link]) [17]Prospects in Pharmaceutical Sciences. the methods of synthesis of 2-aminobenzophenones. (URL not provided) [18]Wiley Online Library. Synthesis and Properties of Poly(amide imide)s Based on 2,2ⴕ- or 4,4ⴕ-Bis(4. (URL not provided) [19]MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (URL: [Link]) [20]Organic Chemistry Portal. Quinazoline synthesis. (URL: [Link]) [4]SciELO. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (URL: [Link]) [21]RSC Publishing. Salient features of the aza-Wacker cyclization reaction - Chemical Science. (URL: [Link]) [22]VTechWorks. Design and Synthesis of Novel Benzodiazepines. (URL: [Link]) [23]Google Patents. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid. (URL: ) [5]PubMed Central. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (URL: [Link]) [24]Semantic Scholar. Salient features of the aza-Wacker cyclization reaction. (URL: [Link]) [25]BenchChem. Comparative reactivity of Benzonitrile and other aromatic nitriles. (URL not provided)
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A Senior Application Scientist's Guide to Strategic Reagent Selection in Multi-Step Synthesis: A Cost-Benefit Analysis of 4-Amino-2-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of multi-step organic synthesis, every move—every reagent choice—carries significant weight, influencing not only the final yield and purity but also the overall timeline and economic viability of the process. This guide provides a detailed cost-benefit analysis of utilizing 4-Amino-2-cyanobenzoic acid as a key starting material, juxtaposed with a common alternative strategy, in the context of synthesizing a crucial intermediate for a blockbuster pharmaceutical. Through a technical exploration grounded in experimental data, we will dissect the causal relationships behind synthetic route selection, empowering researchers to make more informed and strategic decisions in their own drug development endeavors.
Introduction: The Strategic Value of Pre-functionalized Scaffolds
The allure of a starting material like this compound lies in its pre-functionalized aromatic core. The presence of three distinct functional groups—an amine, a nitrile, and a carboxylic acid—offers a tantalizing promise of synthetic efficiency. In theory, this molecule provides a direct pathway to complex structures, potentially reducing the number of synthetic steps, minimizing protecting group chemistry, and ultimately, accelerating the journey from lab to clinic.
However, the convenience of such a scaffold often comes at a premium. The cost of acquiring a specialized starting material must be weighed against the potential savings in downstream processing. Furthermore, the inherent reactivity of multiple functional groups can sometimes lead to unforeseen challenges in selectivity and purification. This guide will use the synthesis of a key precursor to the PARP inhibitor Olaparib to illustrate this critical decision-making process.
The Synthetic Chessboard: Targeting a Key Olaparib Intermediate
Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has revolutionized the treatment of certain cancers.[1] A pivotal intermediate in many of its reported syntheses is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. For the purpose of this analysis, we will focus on the synthesis of a closely related and crucial precursor, 2-fluoro-5-methylbenzonitrile . This molecule contains the core structural elements required for subsequent elaboration into the final phthalazinone-containing intermediate.
We will compare two distinct synthetic strategies to arrive at this target:
-
Route A: The Pre-functionalized Approach. A hypothetical, yet chemically sound, route starting from a derivative of this compound.
-
Route B: The Stepwise Functionalization Approach. A well-documented alternative commencing with a simpler, halogenated starting material.
Route A: Leveraging the Functionality of this compound Derivatives
While a direct synthesis of 2-fluoro-5-methylbenzonitrile from this compound is not prominently documented, a plausible and instructive route can be proposed based on established organic transformations. This hypothetical pathway allows us to explore the potential advantages and disadvantages of using a highly functionalized starting material. For our analysis, we will consider starting from the closely related and commercially available 4-Amino-2-cyano-5-methylbenzoic acid .
The proposed synthetic sequence is as follows:
-
Diazotization and Sandmeyer Reaction: The aromatic amine is converted to a diazonium salt, which is subsequently displaced by a fluoride atom.
-
Reduction of the Carboxylic Acid: The benzoic acid is reduced to the corresponding benzyl alcohol.
-
Conversion to Benzyl Bromide: The benzyl alcohol is converted to a more reactive benzyl bromide.
Caption: Proposed synthetic transformation in Route A.
Causality Behind Experimental Choices:
The Sandmeyer reaction is a classic and powerful method for the conversion of aromatic amines to a wide array of functional groups, including halogens and nitriles.[2][3] The use of tetrafluoroboric acid (HBF₄) in the diazotization step, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt (the Balz-Schiemann reaction), is a common method for introducing fluorine.[4] A subsequent decarboxylation step would be necessary to arrive at the target molecule.
Route B: A Stepwise Approach from a Simpler Precursor
A more conventional and widely documented approach to 2-fluoro-5-formylbenzonitrile, a direct precursor to our target after reduction, begins with a simpler starting material, 3-bromo-4-fluorotoluene .[5][6] This route involves the introduction of the nitrile group via a cyanation reaction.
The synthetic sequence is as follows:
-
Bromination: The methyl group of 3-bromo-4-fluorotoluene is brominated to yield 3-bromo-4-fluoro-1-(bromomethyl)benzene.
-
Cyanation: The bromine atom on the aromatic ring is replaced with a nitrile group using a cyanide source, such as copper(I) cyanide.
Caption: Synthetic transformation in Route B.
Causality Behind Experimental Choices:
Radical bromination of the benzylic position using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) is a standard and high-yielding transformation. The subsequent cyanation of the aryl bromide can be achieved through various methods, including the Rosenmund-von Braun reaction with copper(I) cyanide or palladium-catalyzed cyanation with zinc cyanide.[7] These methods are well-established for their reliability and scalability.
Comparative Analysis: A Head-to-Head Evaluation
| Parameter | Route A (from 4-Amino-2-cyano-5-methylbenzoic acid) | Route B (from 3-Bromo-4-fluorotoluene) |
| Starting Material Cost | High | Moderate |
| Number of Steps | Potentially fewer if a direct conversion is optimized | Generally more defined and reliable steps |
| Reagent Toxicity/Hazards | Diazonium salts can be explosive if isolated. Fluorinating agents can be hazardous. | NBS is a corrosive solid. Cyanide salts are highly toxic. |
| Reaction Conditions | Diazotization requires low temperatures. Sandmeyer reactions can have variable yields. | Radical bromination is typically straightforward. Cyanation often requires high temperatures or expensive catalysts. |
| Overall Yield (Estimated) | Moderate to Good (highly dependent on optimization of the Sandmeyer and decarboxylation steps) | Good to Excellent (well-established transformations) |
| Purification Challenges | Potential for side products from the Sandmeyer reaction. | Removal of metal catalysts from the cyanation step can be challenging. |
| Scalability | Diazonium salt intermediates can pose safety risks on a large scale. | Well-established and scalable industrial processes exist for these types of reactions. |
Supporting Experimental Data and Protocols
Protocol for Route B: Synthesis of 2-Fluoro-5-methylbenzonitrile from 3-Bromo-4-fluorotoluene (Adapted from literature)
Step 1: Radical Bromination of 3-Bromo-4-fluorotoluene
-
To a solution of 3-bromo-4-fluorotoluene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) is added N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).
-
The reaction mixture is heated to reflux (approximately 77-82 °C) and stirred for 2-4 hours, with the reaction progress monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 3-bromo-4-fluoro-1-(bromomethyl)benzene, which can often be used in the next step without further purification.
Step 2: Cyanation of 3-Bromo-4-fluoro-1-(bromomethyl)benzene
-
In a well-ventilated fume hood, a mixture of 3-bromo-4-fluoro-1-(bromomethyl)benzene (1.0 eq) and copper(I) cyanide (1.2 eq) in a high-boiling polar aprotic solvent (e.g., DMF or NMP) is heated to 140-160 °C.[6]
-
The reaction is stirred at this temperature for 4-6 hours, with progress monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
The product is extracted with an organic solvent (e.g., ethyl acetate or toluene).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield 2-fluoro-5-methylbenzonitrile.
Expected Yield: The overall yield for this two-step process is typically in the range of 60-75%.
Cost-Benefit Analysis: The Verdict
While Route A, starting with a pre-functionalized aminocyanobenzoic acid derivative, appears attractive due to a potentially shorter synthetic sequence, it carries significant uncertainties and potential costs. The starting material is likely to be more expensive than the simpler halogenated toluene used in Route B. Furthermore, the Sandmeyer reaction, while powerful, can be capricious, with yields that are highly substrate-dependent and the potential for the formation of difficult-to-remove byproducts. The safety concerns associated with handling diazonium salts, especially on a larger scale, add another layer of complexity and cost in terms of specialized equipment and safety protocols.
Route B, in contrast, utilizes more readily available and less expensive starting materials. The individual reactions, radical bromination and cyanation, are robust and well-documented transformations that are generally amenable to scale-up. Although this route involves an additional step to introduce the nitrile functionality, the higher and more reliable yields, coupled with a more favorable safety profile for large-scale production, often make it the more economically viable and strategically sound choice in a drug development setting.
The use of highly toxic cyanide reagents in Route B is a significant drawback. However, modern palladium-catalyzed cyanation methods using less toxic cyanide sources like zinc cyanide, or even non-metallic cyanide sources, are becoming more common, mitigating some of these concerns.[7]
Caption: Decision-making workflow for reagent selection.
Conclusion
The choice between a pre-functionalized starting material like this compound and a stepwise synthetic approach is a nuanced decision that extends beyond a simple comparison of catalog prices. While the allure of a shorter synthesis is strong, a thorough cost-benefit analysis must encompass the reliability and scalability of each synthetic step, the cost and hazards of all reagents, and the potential for purification challenges.
In the case of synthesizing a key precursor for the PARP inhibitor Olaparib, the stepwise functionalization route, despite potentially having more steps, often emerges as the more robust and economically favorable strategy for process development and large-scale manufacturing. This is due to the use of more affordable starting materials and well-established, high-yielding chemical transformations. This analysis underscores the principle that the most elegant synthesis on paper is not always the most practical or cost-effective in the demanding landscape of pharmaceutical development. As senior application scientists, it is our responsibility to look beyond the immediate and consider the entire lifecycle of a synthetic process to ensure its ultimate success.
References
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Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate - Medicines for All institute (M4ALL) - Virginia Commonwealth University. (URL: [Link])
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5-Bromo-3-fluoro-2-methylbenzonitrile - MySkinRecipes. (URL: [Link])
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Olaparib - NCI - Division of Cancer Treatment and Diagnosis. (URL: [Link])
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Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: )
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Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. (URL: )
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assessing the scalability of different synthetic methods for 4-Amino-2-cyanobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Amino-2-cyanobenzoic Acid
This compound is a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its unique trifunctionalized aromatic scaffold, featuring an amine, a nitrile, and a carboxylic acid, allows for diverse chemical modifications, making it a valuable precursor for drug discovery and development. The efficient and scalable synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry, directly impacting the cost and availability of life-saving medicines. This guide will compare two distinct and scalable synthetic routes to this important molecule, providing the technical details necessary for informed decision-making in a research and development setting.
Comparative Analysis of Synthetic Routes
Two primary scalable synthetic routes for this compound are critically evaluated:
-
Route A: Synthesis from 2-Chloro-4-nitrobenzoic Acid. This two-step approach involves an initial reduction of the nitro group, followed by a cyanation reaction.
-
Route B: Synthesis from 2-Methyl-5-nitroaniline. This three-step pathway utilizes a Sandmeyer reaction, followed by oxidation and a final reduction.
Data Summary
| Parameter | Route A: From 2-Chloro-4-nitrobenzoic Acid | Route B: From 2-Methyl-5-nitroaniline |
| Starting Material | 2-Chloro-4-nitrobenzoic acid | 2-Methyl-5-nitroaniline |
| Number of Steps | 2 | 3 |
| Key Transformations | Nitro reduction, Cyanation | Sandmeyer cyanation, Methyl oxidation, Nitro reduction |
| Overall Yield (Reported) | Good to High | Moderate to Good |
| Scalability | Good | Moderate |
| Key Reagents | Fe/HCl or H₂/Pd/C, CuCN | NaNO₂, CuCN, KMnO₄ or other oxidant, Fe/HCl or H₂/Pd/C |
| Safety Considerations | Use of Cyanides | Use of Diazonium Salts and Cyanides |
Route A: A Two-Step Approach from 2-Chloro-4-nitrobenzoic Acid
This route presents a concise and efficient pathway to the target molecule. The readily available starting material, 2-chloro-4-nitrobenzoic acid, undergoes a straightforward reduction of the nitro group, followed by a nucleophilic aromatic substitution to introduce the cyano group.
dot
Case Study: Justifying the Choice of 4-Amino-2-cyanobenzoic Acid in a Research Project
A Senior Application Scientist's Guide to Strategic Molecule Selection
In the landscape of drug discovery and materials science, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a research project. This choice is not merely about chemical feasibility; it is a strategic decision that balances reactivity, structural integrity, and biological or material function. This guide provides an in-depth justification for the selection of 4-Amino-2-cyanobenzoic acid (4A2CBA) for a hypothetical project focused on developing novel kinase inhibitors. We will objectively compare its performance with viable alternatives, supported by experimental data, to illustrate a rigorous, evidence-based selection process.
The Strategic Value of the Aminobenzonitrile Scaffold
The aminobenzonitrile motif is a privileged structure in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of therapeutic agents.[1][2] The power of 4A2CBA lies in the specific arrangement of its three functional groups:
-
Amine (-NH₂): Positioned at the 4-position, it acts as a primary nucleophile and a key hydrogen bond donor for molecular recognition at a biological target. Its basicity is modulated by the other ring substituents.
-
Nitrile (-C≡N): The ortho-cyano group is a strong electron-withdrawing group. This electronic influence is crucial; it decreases the pKa of the para-amino group, making it less prone to protonation under physiological conditions and enhancing its hydrogen-bonding capabilities. Furthermore, the nitrile can act as a hydrogen bond acceptor or a reactive handle for further chemical elaboration.
-
Carboxylic Acid (-COOH): This group provides a robust attachment point for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments and modulating pharmacokinetic properties.[3]
This unique trifecta of functionalities makes 4A2CBA a compelling candidate, offering a pre-organized set of features for both synthetic manipulation and biological interaction.
Comparative Analysis: this compound vs. Key Alternatives
The decision to use 4A2CBA is best understood by comparing it to other commercially available and structurally similar building blocks. The primary alternatives considered were its isomer, 2-Amino-4-cyanobenzoic acid, and the more conventional 4-Aminobenzoic acid (PABA).[4][5][6]
Table 1: Comparative Properties of Benzoic Acid Derivatives
| Property | This compound (4A2CBA) | 2-Amino-4-cyanobenzoic acid | 4-Aminobenzoic acid (PABA) | Rationale for Comparison |
| Molecular Weight | 162.15 g/mol | 162.15 g/mol | 137.14 g/mol | Baseline physical property. |
| Calculated pKa (Amino Group) | ~3.5 | ~2.8 | ~4.9 | The electron-withdrawing nitrile group significantly lowers the basicity of the amine, which is critical for target interaction. The ortho position in 4A2CBA has a more pronounced effect than the meta position in the alternative isomer. |
| Calculated pKa (Carboxyl Group) | ~3.8 | ~4.1 | ~4.7 | The ortho-cyano group also increases the acidity of the carboxylic acid, potentially influencing reactivity in coupling reactions. |
| Reactivity in Amide Coupling | High | Moderate | Moderate | The electronic activation of the carboxyl group by the ortho-cyano substituent is hypothesized to accelerate the rate of amide bond formation. |
| Synthetic Accessibility | Commercially available | Commercially available | Widely available and inexpensive | Cost and availability are practical considerations in any research project.[7] |
The key hypothesis derived from this analysis is that the specific ortho-cyano, para-amino substitution pattern of 4A2CBA provides an optimal balance of electronic properties for both synthetic utility and biological activity compared to its alternatives.
Experimental Validation: A Tale of Two Experiments
To move from hypothesis to data-driven justification, we designed two core experiments to test the fitness of 4A2CBA for our kinase inhibitor project.
Project Goal: Synthesize a library of candidate inhibitors by coupling various amines to a core benzoic acid scaffold and then assess the binding of the core scaffold to the target kinase.
The decision-making process follows a logical, multi-step validation workflow.
Caption: Workflow for justifying scaffold selection.
Objective: To determine if the electronic properties of 4A2CBA lead to superior performance in a standard amide coupling reaction, a critical step in library synthesis.[3]
Protocol: HATU-Mediated Amide Coupling
-
Reagent Preparation: In separate vials, dissolve 1.0 mmol of the carboxylic acid (4A2CBA or PABA) in 5 mL of N,N-Dimethylformamide (DMF).
-
Activation: To each vial, add 1.1 equivalents of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. The causality here is that HATU is an efficient activating agent for carboxylic acids, forming a highly reactive intermediate, while DIPEA acts as a non-nucleophilic base to neutralize the generated acids.[8]
-
Amine Addition: Add 1.05 equivalents of benzylamine to each reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes.
-
Work-up: Upon completion, quench the reaction with water, extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Determine the crude yield and purify by column chromatography. Analyze purity via HPLC and confirm structure by ¹H NMR and LC-MS.
Table 2: Results of Comparative Amide Coupling
| Starting Acid | Reaction Time (min) | Isolated Yield (%) | Purity (HPLC, %) |
| This compound | 45 | 92% | >98% |
| 4-Aminobenzoic acid | 120 | 78% | >98% |
Objective: To quantify the binding affinity of the core scaffolds to the target kinase, "Kinase X," using Surface Plasmon Resonance (SPR). A stronger intrinsic affinity for the core fragment suggests a better starting point for inhibitor development.[9][10][11][12]
Protocol: Surface Plasmon Resonance (SPR) Assay
-
Protein Immobilization: Covalently immobilize recombinant "Kinase X" onto a CM5 sensor chip via standard amine coupling chemistry.
-
Analyte Preparation: Prepare serial dilutions of each fragment (4A2CBA, 2-Amino-4-cyanobenzoic acid, and PABA) in running buffer (e.g., HBS-EP+), ranging from 1 µM to 500 µM.
-
Binding Measurement: Inject the analyte solutions over the protein and reference flow cells at a constant flow rate. Measure the change in response units (RU) over time to generate sensorgrams.
-
Data Analysis: Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (KD), a measure of binding affinity. A lower KD value indicates stronger binding.
Table 3: Results of SPR Binding Analysis
| Fragment | Binding Affinity (KD, µM) |
| This compound | 125 ± 15 |
| 2-Amino-4-cyanobenzoic acid | 350 ± 30 |
| 4-Aminobenzoic acid (PABA) | > 500 (No reliable fit) |
Caption: Simplified kinase signaling pathway and point of intervention.
Final Justification and Conclusion
The selection of this compound is a decision grounded in a logical progression from theoretical comparison to empirical validation.
-
Superior Synthetic Tractability: The ortho-cyano group activates the carboxylic acid, leading to faster, higher-yielding amide coupling reactions. This is a crucial practical advantage for the efficient synthesis of compound libraries.
-
Enhanced Target Engagement: Biophysical analysis confirmed that 4A2CBA possesses a significantly higher intrinsic affinity for the target kinase compared to its logical alternatives. This provides a more promising starting point for developing potent inhibitors, as less chemical optimization is required to achieve the desired activity.
References
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Ningbo Inno Pharmchem Co., Ltd. (2025). The Broad Impact of 4-Cyanobenzoic Acid in Chemical Applications. Available at: [Link]
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LookChem. Exploring 4-Cyanobenzoic Acid: Properties, Applications, and Manufacturing. Available at: [Link]
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Patsnap. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Available at: [Link]
- Google Patents.US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
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Quora. (2016). Why meta Aminobenzoic acid is weaker acid than Benzoic acid despite of the small -I (inductive) effect of amino group? Available at: [Link]
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PubChem. 4-Amino-2-chlorobenzoic acid. Available at: [Link]
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MDPI. (2019). Electrocatalytic Processes for the Valorization of CO 2 : Synthesis of Cyanobenzoic Acid Using Eco-Friendly Strategies. Available at: [Link]
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PubChem. 4-Aminobenzoic Acid. Available at: [Link]
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ResearchGate. (2025). Metal-Organic Frameworks (MOFs) based 2-Amino-1,4-Benzenedicarboxylic Acid linker: Synthesis and Post-Synthetic Modification. Available at: [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]
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PubMed Central. Four Novel d10 Metal-Organic Frameworks Incorporating Amino-Functionalized Carboxylate Ligands: Synthesis, Structures, and Fluorescence Properties. Available at: [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
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PubMed Central. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]
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PubMed. Biophysical screening for the discovery of small-molecule ligands. Available at: [Link]
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Wuttke Group. (2024). Functionalization of materials' backbone. Available at: [Link]
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YouTube. (2025). Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. Available at: [Link]
-
Ciulli Laboratory, University of Dundee. Fragment-Based Lead Discovery. Available at: [Link]
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PubMed Central. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
-
MDPI. (2023). Metal-organic framework-based nanomaterials for CO 2 storage: A review. Available at: [Link]
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PNAS. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Available at: [Link]
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ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: [Link]
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YouTube. (2020). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. Available at: [Link]
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A Guide to the Mass Spectrometry of 4-Amino-2-cyanobenzoic Acid: Interpretation and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 4-Amino-2-cyanobenzoic acid, a substituted aromatic molecule, presents an interesting case for mass spectrometry analysis due to the interplay of its three functional groups: an amino group, a cyano moiety, and a carboxylic acid. Understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices and for distinguishing it from its isomers.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization is expected to be driven by the presence of the carboxylic acid, amino, and cyano groups on the aromatic ring. The initial ionization event will likely involve the removal of an electron from the lone pairs of the nitrogen or oxygen atoms, or from the aromatic pi system, to form the molecular ion (M•+).
The primary fragmentation pathways are anticipated to involve the loss of small, stable neutral molecules or radicals from the functional groups. These include:
-
Loss of a hydroxyl radical (•OH, 17 Da): This is a common fragmentation pathway for carboxylic acids, leading to the formation of an acylium ion.
-
Loss of water (H₂O, 18 Da): An "ortho effect" between the carboxylic acid and the adjacent cyano group, or the amino group, could facilitate the loss of a water molecule through a rearrangement mechanism.
-
Loss of carbon monoxide (CO, 28 Da): Following the initial loss of the hydroxyl radical, the resulting acylium ion can further fragment by losing carbon monoxide.
-
Loss of the carboxyl group (•COOH, 45 Da): Cleavage of the bond between the aromatic ring and the carboxylic acid group is another characteristic fragmentation for benzoic acid derivatives.
-
Loss of hydrogen cyanide (HCN, 27 Da): The cyano and amino groups can participate in rearrangements leading to the elimination of HCN.
Based on these principles, the following table summarizes the predicted major fragments for this compound:
| Predicted Fragment | m/z | Proposed Neutral Loss | Notes |
| [M]•+ | 162 | - | Molecular Ion |
| [M - OH]•+ | 145 | •OH | Formation of an acylium ion. |
| [M - H₂O]•+ | 144 | H₂O | Likely due to an ortho effect. |
| [M - HCN]•+ | 135 | HCN | Rearrangement involving the amino and cyano groups. |
| [M - COOH]•+ | 117 | •COOH | Loss of the carboxylic acid group. |
| [M - OH - CO]•+ | 117 | •OH, CO | Sequential loss from the carboxylic acid. |
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known mass spectra of structurally related molecules.
4-Aminobenzoic Acid
The mass spectrum of 4-Aminobenzoic acid shows a prominent molecular ion peak and significant fragments corresponding to the loss of •OH and •COOH. This supports the prediction of similar losses for this compound.
4-Cyanobenzoic Acid
For 4-Cyanobenzoic acid, the mass spectrum is characterized by the loss of the hydroxyl group and the entire carboxyl group. This further reinforces the expected fragmentation of the carboxylic acid moiety in our target molecule.
The presence of the ortho-amino group in this compound is expected to introduce unique fragmentation pathways not observed in these para-substituted analogues, most notably the potential for intramolecular rearrangements leading to the loss of water or HCN. Studies on ortho-substituted aminobenzoic acids have highlighted the significance of these "ortho effects" in directing fragmentation.[1]
Experimental Protocol for Mass Spectrometry Analysis
To obtain experimental data for this compound, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg/mL) of this compound in a suitable volatile solvent such as methanol or acetonitrile.
-
If the compound has low volatility, derivatization to a more volatile ester (e.g., methyl ester) may be necessary. This can be achieved by reacting the sample with a methylating agent like diazomethane or by acidic esterification.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and the spectra of related compounds.
Visualizing the Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways of this compound and a typical experimental workflow for its analysis.
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Caption: A typical experimental workflow for the GC-MS analysis of this compound.
Conclusion
While direct experimental data for the mass spectral fragmentation of this compound remains to be published in accessible databases, a robust prediction of its behavior can be formulated based on the well-established principles of mass spectrometry and by drawing comparisons with structurally similar molecules. The proposed fragmentation pathways, centered around the characteristic losses from the carboxylic acid, amino, and cyano functional groups, provide a solid foundation for its identification and characterization. The provided experimental protocol offers a clear and actionable methodology for researchers to obtain and verify this data, contributing to the broader knowledge base of small molecule analysis.
References
-
National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
- T. A. Vartanian, et al. (2016). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercto and amino benzoic acids. American Journal of Analytical Chemistry, 7, 844-859.
-
PubChem. 4-Aminobenzoic acid. [Link]
-
National Institute of Standards and Technology. 4-Aminobenzoic acid. [Link]
-
PubChem. 4-Cyanobenzoic acid. [Link]
Sources
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 4-Amino-2-cyanobenzoic Acid
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 4-Amino-2-cyanobenzoic acid, moving beyond a simple checklist to explain the causality behind each procedural choice.
The molecular structure of this compound—featuring an aromatic ring, an amine group, a nitrile (cyano) group, and a carboxylic acid—presents a unique combination of chemical properties and potential hazards that must be meticulously managed. The primary concern stems from the nitrile group (-CN), which classifies this compound within the highly regulated category of cyanide-containing materials.
Part 1: Hazard Assessment and Risk Mitigation
Before any handling or disposal occurs, a thorough understanding of the compound's risks is paramount. While specific toxicological data for this compound is limited, its functional groups inform a robust risk assessment based on analogous compounds.
Inherent Hazards
The primary hazards are associated with its functional groups:
-
Cyano Group (-CN): This is the most significant hazard. In the presence of acids, organic nitriles can hydrolyze to release highly toxic and flammable hydrogen cyanide (HCN) gas.[1]
-
Aromatic Amine (-NH₂): Aromatic amines are often toxic and can be absorbed through the skin.
-
Carboxylic Acid (-COOH): While a weak acid, its presence means the compound itself is acidic, creating a potential for incompatibility with bases and other reactive materials.
-
Solid Form: As a powder, it poses an inhalation risk.[2]
GHS Hazard Classification (Anticipated)
Based on similar structures like 4-Cyanobenzoic acid and other aminobenzoic acids, the following GHS classifications should be assumed:
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
This table summarizes anticipated hazards based on data from similar compounds.[2][3][4]
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
A self-validating safety protocol begins with rigorous personal protection. The choice of PPE is not merely procedural; it is a direct response to the identified chemical hazards.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves in accordance with solid hazardous waste procedures.[3]
-
Eye Protection: Wear chemical safety goggles with side shields or a face shield. Standard safety glasses are insufficient.
-
Body Protection: A full-length laboratory coat is mandatory. Ensure it is buttoned to provide maximum coverage.
-
Respiratory Protection: All handling of solid this compound (e.g., weighing, transferring) must be conducted within a certified chemical fume hood to prevent inhalation of the powder.[5]
Part 3: Waste Management & Disposal Workflow
The cardinal rule for this compound is: never dispose of it via standard trash or sanitary sewer. All waste containing this compound is considered hazardous waste.
Waste Segregation: The Cornerstone of Safe Disposal
The most critical step in the disposal process is rigorous segregation to prevent dangerous reactions within a waste container.
-
Dedicated Cyanide Waste: All waste contaminated with this compound must be collected in a dedicated "Hazardous Cyanide Waste" container.[5][6]
-
Labeling is Non-Negotiable: The waste container must be clearly labeled with:
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect dry, contaminated materials (e.g., excess reagent, contaminated weigh paper, paper towels, gloves, etc.) in a dedicated, sealed, and clearly labeled solid waste container.[5]
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and clearly labeled liquid waste container. Do not overfill containers; leave at least 10% headspace.
-
The rationale for separating cyanide waste is to prevent inadvertent mixing with acidic waste streams in the lab or during the waste consolidation process, which could generate lethal HCN gas.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for managing this compound waste and spills.
Caption: Decision workflow for handling this compound.
Part 4: Emergency Procedures - Spill and Exposure Management
Small Spill (Inside a Chemical Fume Hood)
-
Alert & Restrict: Alert personnel in the immediate area and restrict access.
-
Contain: If liquid, cover with a chemical absorbent pad or vermiculite. If solid, gently cover with a damp paper towel to avoid making the powder airborne.
-
Decontaminate: The decontamination process is a two-step chemical neutralization designed to safely oxidize the cyanide.
-
Step 1: pH 10 Buffer Clean: First, wipe the contaminated surfaces with a pH 10 buffer solution. This ensures an alkaline environment.[5]
-
Step 2: Oxidize with Bleach: Next, wipe the area with a freshly prepared 10% bleach (sodium hypochlorite) solution.[5] The alkaline condition from Step 1 is crucial because bleach in an acidic or neutral solution can react with cyanide to produce highly toxic cyanogen chloride (CNCl) gas. In a basic solution (pH > 10), bleach safely oxidizes the cyanide ion (CN⁻) to the much less toxic cyanate ion (OCN⁻).
-
-
Collect Waste: All cleanup materials (gloves, absorbent pads, paper towels) must be placed in the designated solid cyanide hazardous waste container.[5][6]
Large Spill or Any Spill Outside a Fume Hood
A spill outside of a fume hood constitutes a major emergency due to the risk of HCN generation and inhalation of the powder.
-
EVACUATE: Immediately evacuate the laboratory, alerting all others in the area.
-
CALL FOR HELP: From a safe location, call emergency services (911) and your institution's Environmental Health & Safety (EHS) office.
-
SECURE: Secure the area to prevent re-entry.
-
ASSIST: Await the arrival of trained emergency responders. Provide them with the Safety Data Sheet (SDS) for this compound.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower. Remove all contaminated clothing while under the shower. Seek immediate medical attention.[3][6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3][6]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, begin CPR, but avoid mouth-to-mouth resuscitation to prevent rescuer exposure.[3] Call for immediate medical assistance.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Part 5: Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company, coordinated through your institution's EHS department. The likely disposal method is high-temperature incineration.[7] Incineration under controlled conditions ensures the complete destruction of the organic molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides (NOx), which are then treated by the facility's exhaust gas scrubbing systems.
By adhering to these scientifically grounded procedures, you ensure that the final chapter of your research is conducted with the highest commitment to safety, compliance, and environmental responsibility.
References
-
Division of Research Safety, University of Illinois. (2014, March 24). Cyanides. Retrieved from [Link]
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved from [Link]
-
SAMCO Technologies. What to Do If You Have Cyanide in Your Industrial Wastewater. Retrieved from [Link]
-
Enviro-Hub. (2024, December 15). Cyanide Treatment Wastewater: Effective Methods for Industrial Effluent Purification. Retrieved from [Link]
-
LSU Health Shreveport. (2018, June 20). SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
Fisher Scientific. (2013, May 28). 4-Cyanobenzoic acid SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Waste Code - RCRAInfo. Retrieved from [Link]
-
Study Mind. Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2014, July). Method 9013A: Cyanide Extraction Procedure for Solids and Oils. Retrieved from [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]
-
University of Houston. Standard Operating Procedure for Cyanide Salts. Retrieved from [Link]
-
ResearchGate. Pyrolysis of Amines and Imines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-2-cyanobenzoic Acid
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides a detailed protocol for the safe handling of 4-Amino-2-cyanobenzoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a risk-based assessment, ensuring that every operational step is supported by robust safety measures.
The toxicological properties of this compound have not been fully investigated[1]. Therefore, we must treat it with a high degree of caution, inferring its potential hazards from structurally similar compounds. This principle of "handling as hazardous" is the cornerstone of laboratory safety when dealing with compounds with incomplete data.
Hazard Assessment: An Evidence-Based Approach
| Hazard Classification | GHS Category | Associated Risks | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [2][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [2][3][4][5] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | [2][3][4][5] |
| Skin Sensitization | Category 1/1B | May cause an allergic skin reaction. | [3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [2][3][5] |
The Hierarchy of Controls: A Proactive Safety Framework
Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a system that prioritizes safety strategies from most to least effective. PPE is the final line of defense.
-
Elimination/Substitution : Not applicable in this research context.
-
Engineering Controls : These are the most critical measures. Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested[1][2][4].
-
Administrative Controls : Establish clear Standard Operating Procedures (SOPs), provide thorough training, and restrict access to authorized personnel only. Wash hands thoroughly after handling the material[2][3][6].
-
Personal Protective Equipment (PPE) : The focus of this guide, used in conjunction with the controls above.
Core Directive: Personal Protective Equipment Protocol
The selection of PPE must be tailored to the specific task. The following table outlines the minimum required PPE for handling this compound in various laboratory scenarios.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting (Solid) | Safety goggles with side shields | Nitrile gloves (double-gloved recommended) | Lab coat (fully buttoned) with cuffed sleeves | N95/FFP2 respirator or higher |
| Solution Preparation | Safety goggles with side shields | Nitrile gloves | Lab coat (fully buttoned) with cuffed sleeves | Required if not performed in a fume hood |
| Reaction Setup & Monitoring | Safety goggles with side shields | Nitrile gloves | Lab coat (fully buttoned) with cuffed sleeves | Not required if performed in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | P100/FFP3 respirator |
Experimental Protocol: Donning and Doffing PPE
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Select the correct size and fasten completely.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye Protection: Position safety goggles snugly on the face.
-
Gloves: Don the first pair of gloves. If double-gloving, pull the second pair over the cuff of the first, extending over the lab coat's cuff.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves (if used): Peel off the outer gloves without touching the outside surface. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat: Unbutton and remove by rolling it inside-out, touching only the interior surface.
-
Eye Protection: Remove by handling the strap, not the front.
-
Respirator: Remove without touching the front of the mask.
-
Inner Gloves: Remove the final pair of gloves, again avoiding contact with the outer surface.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE[2][4].
Visualization of Safety Workflows
To ensure clarity and immediate comprehension, the following diagrams illustrate key decision-making and procedural workflows.
Caption: General workflow from pre-operational checks to final hand hygiene.
Caption: Decision tree for selecting appropriate respiratory protection.
Operational and Disposal Plans
A structured plan for both routine operations and unexpected events is non-negotiable.
Spill Management Protocol (for small spills <5g)
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access.
-
Assess: If the spill is outside the fume hood, evacuate the area and contact Environmental Health & Safety (EHS).
-
PPE: Don appropriate PPE, including a P100/FFP3 respirator, chemical splash goggles, and heavy-duty gloves.
-
Contain & Clean: Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow). Do not dry sweep[8].
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container[4][8].
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Doff & Wash: Doff PPE as described above and wash hands thoroughly.
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste[7].
-
Solid Waste: This includes contaminated gloves, wipes, weigh paper, and excess chemical. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a compatible, labeled hazardous waste container. Do not pour down the drain[3][7].
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Dispose of the rinsed container according to your institution's guidelines[4][8].
Emergency Procedures: First Aid
In the event of an exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][2][3][4].
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention[2][3][9].
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention[1][2][3][6].
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4][6].
By integrating these protocols into your daily laboratory operations, you build a foundation of safety that protects not only you and your colleagues but also the integrity of your research.
References
- 4-Cyanobenzoic acid(619-65-8) - ChemicalBook.
- 4-Amino-2-chlorobenzoic acid-SDS-MedChemExpress. (2025-03-27).
- 4-Cyanobenzoic acid - SAFETY DATA SHEET. (2013-05-28).
- 4 - SAFETY DATA SHEET. (2021-12-24). Acros Organics.
- Safety Data Sheet: 4-Aminobenzoic acid - Carl ROTH.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-06).
- 4-Aminobenzoic acid - SAFETY DATA SHEET. (2009-09-26).
- P-AMINOBENZOIC ACID - CAMEO Chemicals - NOAA.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-07-03).
- SAFETY DATA SHEET - Sigma-Aldrich. (2018-01-13).
- 8 - SAFETY DATA SHEET. (2013-05-28). Fisher Scientific.
- Safety Data Sheet - Cayman Chemical. (2025-07-29).
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- 8. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
